Product packaging for Azenosertib(Cat. No.:CAS No. 2376146-48-2)

Azenosertib

Cat. No.: B8217948
CAS No.: 2376146-48-2
M. Wt: 526.6 g/mol
InChI Key: OXTSYWDBUVRXFF-GDLZYMKVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Azenosertib is an inhibitor of the tyrosine kinase Wee1 (Wee1-like protein kinase;  Wee1A kinase;  WEE1hu) with potential antineoplastic sensitizing activity. Although the exact mechanism of action by which this agent inhibits Wee1 has yet to be disclosed, upon administration of ZN-c3, this agent targets and inhibits Wee1. Inhibition of Wee1 promotes both premature mitosis and a prolonged mitotic arrest leading to cell death in susceptible tumor cells, such as p53-deficient or mutated human cancers that lack the G1 checkpoint, upon treatment with DNA-damaging chemotherapeutic agents. Unlike normal cells, most p53-deficient or mutated human cancers lack the G1 checkpoint as p53 is the key regulator of the G1 checkpoint and these cells rely on the G2 checkpoint for DNA repair to damaged cells. Annulment of the G2 checkpoint may therefore make p53-deficient tumor cells more vulnerable to antineoplastic agents and enhance their cytotoxic effect. Overexpression of Wee1 occurs in several cancer types and high expression of Wee1 is associated with poor outcomes. Wee1 phosphorylates Cdc2 in the Cdc2/cyclin B (CDK1/cyclin B) complex which blocks progression from G2 into mitosis;  it negatively regulates the G2 checkpoint by disallowing entry into mitosis in response to DNA damage.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 5 investigational indications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H34N8O2 B8217948 Azenosertib CAS No. 2376146-48-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(7R)-7-ethyl-7-hydroxy-5,6-dihydrocyclopenta[b]pyridin-2-yl]-6-[4-(4-methylpiperazin-1-yl)anilino]-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34N8O2/c1-4-14-36-27(38)23-19-30-28(31-21-7-9-22(10-8-21)35-17-15-34(3)16-18-35)33-26(23)37(36)24-11-6-20-12-13-29(39,5-2)25(20)32-24/h4,6-11,19,39H,1,5,12-18H2,2-3H3,(H,30,31,33)/t29-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTSYWDBUVRXFF-GDLZYMKVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCC2=C1N=C(C=C2)N3C4=NC(=NC=C4C(=O)N3CC=C)NC5=CC=C(C=C5)N6CCN(CC6)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]1(CCC2=C1N=C(C=C2)N3C4=NC(=NC=C4C(=O)N3CC=C)NC5=CC=C(C=C5)N6CCN(CC6)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2376146-48-2
Record name ZN-C3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2376146482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azenosertib
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J13XU96Z1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Azenosertib's Pivotal Role in the DNA Damage Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azenosertib (ZN-c3) is a potent and selective, orally bioavailable small-molecule inhibitor of WEE1 kinase, a critical regulator of cell cycle checkpoints.[1][2] By targeting WEE1, this compound disrupts the normal DNA damage response (DDR), leading to the accumulation of DNA damage and forcing cancer cells into premature and catastrophic mitotic entry. This mechanism of action has demonstrated broad antitumor activity across a range of solid tumors, particularly those with existing genomic instability, such as tumors with TP53 mutations or Cyclin E1 amplification.[1][3] This technical guide provides an in-depth overview of this compound's mechanism of action within the DDR, summarizes key preclinical and clinical data, details relevant experimental protocols, and visualizes the core signaling pathways.

Introduction: The WEE1 Kinase and DNA Damage Response

The integrity of the genome is maintained by a complex network of signaling pathways collectively known as the DNA Damage Response (DDR). A key component of the DDR is the cell cycle checkpoint system, which halts cell cycle progression to allow for DNA repair.[1][2] The WEE1 kinase is a central player in this process, primarily regulating the G2/M and G1-S checkpoints.[4]

In response to DNA damage, WEE1 phosphorylates and inactivates cyclin-dependent kinases 1 and 2 (CDK1 and CDK2). This inhibition prevents the cell from entering mitosis (G2/M checkpoint) or initiating DNA synthesis (G1-S checkpoint) with damaged DNA, providing a crucial window for repair.[1][5] Many cancer cells, especially those with a defective G1 checkpoint (e.g., due to TP53 mutations), become heavily reliant on the WEE1-mediated G2/M checkpoint for survival.[6] This dependency creates a therapeutic vulnerability that can be exploited by WEE1 inhibitors like this compound.

Mechanism of Action of this compound

This compound functions by selectively inhibiting the kinase activity of WEE1.[1] This inhibition prevents the phosphorylation of CDK1 at Tyrosine 15 (pY15-CDK1), a key marker of WEE1 activity.[1][3] The resulting activation of the CDK1/Cyclin B1 complex drives cells prematurely into mitosis, irrespective of their DNA damage status.[1] This abrogation of the G2/M checkpoint in cells with unrepaired DNA leads to a lethal cascade of events known as mitotic catastrophe, ultimately culminating in apoptosis.[2][5]

Furthermore, this compound's inhibition of WEE1 also impacts the G1-S and intra-S checkpoints, leading to increased replicative stress and further DNA damage.[1][5] This is evidenced by an increase in the DNA damage marker γH2AX (phosphorylated H2AX at Serine 139).[1][3]

Azenosertib_Mechanism_of_Action cluster_0 Normal Cell Cycle Progression cluster_1 Effect of this compound DNA_Damage DNA Damage WEE1 WEE1 Kinase DNA_Damage->WEE1 CDK1_CyclinB CDK1/Cyclin B WEE1->CDK1_CyclinB Inhibits (pY15) G2_M_Transition G2/M Transition CDK1_CyclinB->G2_M_Transition Mitosis Mitosis G2_M_Transition->Mitosis This compound This compound WEE1_Inhibited WEE1 Kinase This compound->WEE1_Inhibited Inhibits CDK1_CyclinB_Active Active CDK1/Cyclin B Premature_Mitosis Premature Mitotic Entry CDK1_CyclinB_Active->Premature_Mitosis Mitotic_Catastrophe Mitotic Catastrophe Premature_Mitosis->Mitotic_Catastrophe DNA_Damage_Accumulation Increased DNA Damage (γH2AX) Premature_Mitosis->DNA_Damage_Accumulation Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis

Figure 1: Mechanism of this compound in Overriding the G2/M Checkpoint.

Quantitative Data Summary

This compound has demonstrated significant anti-tumor activity both as a monotherapy and in combination with other agents in preclinical and clinical studies.

Preclinical Activity of this compound
Cell LineCancer TypeIC50 (nmol/L)Reference
NIH-OVCAR3High-Grade Serous Ovarian Cancer295[1]
NIH-H1048Non-Small Cell Lung Cancer310[1]
MDA-MB-231Triple-Negative Breast Cancer627[1]
KuramochiHigh-Grade Serous Ovarian Cancer1,519[1]

Table 1: In Vitro Antiproliferative Activity of this compound. [1]

Clinical Efficacy of this compound
Trial Name / CohortPatient PopulationObjective Response Rate (ORR)Median Duration of Response (mDOR)Reference
DENALI Part 1b (Response-Evaluable)Cyclin E1+ Platinum-Resistant Ovarian Cancer34.9%6.3 months[7][8]
DENALI Part 1b (Intent-to-Treat)Cyclin E1+ Platinum-Resistant Ovarian Cancer31.3%6.3 months[8]
ZN-c3-001 (Phase 1b)Platinum-Resistant Ovarian Cancer (with paclitaxel)50%Not Reported[9]
Phase 1 Solid Tumors (Ovarian & USC)Platinum-Resistant/Refractory Ovarian & Uterine Serous37%Not Reported[10]

Table 2: Clinical Trial Data for this compound Monotherapy and Combination Therapy. [7][8][9][10]

Pharmacodynamic Biomarkers
Model SystemTreatmentpY15-CDK1 LevelsγH2AX LevelsReference
A-427 Lung Cancer CellsThis compound (dose-dependent)DecreasedIncreased[1]
A-427 Xenograft TumorsThis compound (40 & 80 mg/kg)DecreasedIncreased[1]
NCI-H2122 NSCLC CellsThis compound + KRASG12C InhibitorFurther DecreasedStrongly Increased[3]

Table 3: this compound's Effect on Key Pharmacodynamic Biomarkers. [1][3]

Synergistic Combinations

The mechanism of this compound provides a strong rationale for its combination with DNA-damaging agents and other targeted therapies.

  • KRASG12C Inhibitors: this compound has shown synergistic effects when combined with KRASG12C inhibitors like sotorasib and adagrasib.[3] KRAS-mutant cancers often exhibit high levels of replication stress, making them more dependent on WEE1 for survival.[3][11] The combination leads to enhanced tumor growth inhibition and increased markers of DNA damage and apoptosis.[3]

  • Topoisomerase I (TOP1) Inhibitor-Based ADCs: Preclinical data indicate a synergistic anti-tumor effect when this compound is combined with TOP1 inhibitor-based antibody-drug conjugates (ADCs) such as trastuzumab deruxtecan (T-Dxd).[12] In HER2-positive breast cancer models, this combination resulted in a 50% complete tumor regression rate.[12]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's effects. Below are protocols for key experiments.

Western Blot for pY15-CDK1 and γH2AX

This protocol is for the detection of changes in protein phosphorylation and DNA damage markers in response to this compound treatment.

Western_Blot_Workflow start Start: this compound-Treated Cells cell_lysis Cell Lysis in RIPA Buffer (with protease/phosphatase inhibitors) start->cell_lysis protein_quant Protein Quantification (e.g., BCA Assay) cell_lysis->protein_quant sample_prep Sample Preparation (Laemmli buffer, 95°C for 5 min) protein_quant->sample_prep sds_page SDS-PAGE (e.g., 12% gel, 120V for 2h) sample_prep->sds_page transfer Protein Transfer to PVDF/Nitrocellulose (Wet transfer, 0.3A for 2.5h) sds_page->transfer blocking Blocking (e.g., 5% BSA or non-fat milk in TBST) transfer->blocking primary_ab Primary Antibody Incubation (Anti-pY15-CDK1 or Anti-γH2AX, 4°C overnight) blocking->primary_ab washing1 Washing (3x in TBST) primary_ab->washing1 secondary_ab Secondary Antibody Incubation (HRP-conjugated, 1h at RT) washing1->secondary_ab washing2 Washing (3x in TBST) secondary_ab->washing2 detection Chemiluminescent Detection washing2->detection end End: Image Analysis detection->end

Figure 2: Workflow for Western Blot Analysis.

  • Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Separate proteins on a polyacrylamide gel (e.g., 12% for γH2AX).

  • Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against pY15-CDK1 or γH2AX overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Flow Cytometry for Cell Cycle Analysis

This protocol allows for the quantification of cells in different phases of the cell cycle.

  • Cell Preparation: Harvest and wash cells with cold PBS.

  • Fixation: Fix cells by dropwise addition of cold 70% ethanol while vortexing. Incubate for at least 2 hours at -20°C.

  • Staining: Centrifuge fixed cells and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events.

  • Analysis: Use cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in G0/G1, S, and G2/M phases.

3D Cell Viability Assay (CellTiter-Glo® 3D)

This assay measures cell viability in 3D spheroid cultures based on ATP levels.

  • Plate and Treat Spheroids: Culture cell spheroids in opaque-walled multiwell plates and treat with this compound.

  • Equilibration: Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature for approximately 30 minutes.

  • Reagent Addition: Add a volume of CellTiter-Glo® 3D reagent equal to the volume of culture medium in each well.

  • Lysis and Signal Stabilization: Mix the plate on an orbital shaker for 5 minutes to induce lysis, then incubate for an additional 25 minutes at room temperature to stabilize the luminescent signal.

  • Luminescence Reading: Measure luminescence using a plate reader.

EdU Staining for DNA Replication Analysis

This method detects active DNA synthesis.

  • EdU Labeling: Add EdU (e.g., 10 µM) to the cell culture medium and incubate for a desired period (e.g., 1-2 hours).

  • Fixation and Permeabilization: Fix cells with 3.7% formaldehyde, followed by permeabilization with 0.5% Triton X-100.

  • Click-iT® Reaction: Incubate cells with a reaction cocktail containing a fluorescent azide to detect the incorporated EdU.

  • DNA Staining: Counterstain the nuclei with a DNA dye such as Hoechst 33342.

  • Imaging: Visualize and quantify EdU-positive cells using fluorescence microscopy or flow cytometry.

Apoptosis Assay (Caspase-Glo® 3/7)

This assay quantifies the activity of executioner caspases 3 and 7.

  • Cell Plating and Treatment: Plate cells in multiwell plates and treat with this compound.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 reagent.

  • Assay: Add the reagent to each well, mix, and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescent signal, which is proportional to caspase-3/7 activity.

Conclusion

This compound represents a promising therapeutic strategy that exploits the reliance of many cancers on the WEE1-mediated cell cycle checkpoints. Its ability to induce synthetic lethality in tumors with specific genetic backgrounds, such as TP53 mutations and Cyclin E1 overexpression, underscores the potential of targeted therapies against the DNA damage response network. The synergistic effects observed with other anticancer agents further broaden its therapeutic potential. The data and protocols presented in this guide provide a comprehensive resource for researchers and clinicians working to further elucidate and harness the therapeutic power of this compound.

References

Azenosertib and its Effect on the G2/M Cell Cycle Checkpoint: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Genomic instability is a hallmark of cancer, leading to an accumulation of DNA damage. To survive and proliferate, cancer cells often become heavily reliant on cell cycle checkpoints to allow for DNA repair. The G2/M checkpoint is a critical regulatory node that prevents cells with damaged DNA from entering mitosis. A key regulator of this checkpoint is the WEE1 kinase. Azenosertib (formerly ZN-c3) is a potent and selective, orally bioavailable small-molecule inhibitor of WEE1 kinase that has shown significant anti-tumor activity in a range of solid tumors.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, its specific effects on the G2/M cell cycle checkpoint, quantitative data from preclinical and clinical studies, and detailed experimental protocols for key assays.

Mechanism of Action: Abrogation of the G2/M Checkpoint

The cell cycle is a series of events that leads to cell division and replication. The G2 phase is the final stage before the cell enters mitosis (M phase). The G2/M checkpoint ensures that DNA is fully replicated and any damage is repaired before the cell divides.

WEE1 kinase is a critical gatekeeper of the G2/M checkpoint.[3] It exerts its function by phosphorylating and thereby inactivating Cyclin-Dependent Kinase 1 (CDK1), a key driver of mitotic entry.[3][4] Specifically, WEE1 phosphorylates CDK1 on the tyrosine 15 (Tyr15) residue.[3] This phosphorylation prevents the activation of the CDK1/Cyclin B complex, also known as the Mitosis-Promoting Factor (MPF), effectively arresting the cell cycle in the G2 phase to allow for DNA repair.[3]

Many cancer cells have a defective G1 checkpoint, often due to mutations in the tumor suppressor p53.[5][6] This makes them particularly dependent on the G2/M checkpoint for survival. By targeting WEE1, this compound exploits this vulnerability.

This compound, as a selective WEE1 inhibitor, binds to the ATP-binding pocket of WEE1, preventing the phosphorylation of CDK1.[1] This leads to the accumulation of active CDK1/Cyclin B complexes, which in turn forces cells to bypass the G2/M checkpoint and prematurely enter mitosis, even in the presence of DNA damage.[1][2] This premature mitotic entry with unrepaired DNA leads to a catastrophic cellular event known as mitotic catastrophe, ultimately resulting in apoptosis (programmed cell death).[1][2] The inhibition of WEE1 by this compound also affects the G1-S checkpoint through the negative regulation of CDK2.[7][8][9][10]

A key biomarker for this compound's activity is the reduction of phosphorylated CDK1 at Tyr15 (pY15-CDK1).[1][11] Increased DNA damage, often measured by the marker γH2AX, and apoptosis markers like cleaved caspase-3 are also observed following this compound treatment.[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of this compound from preclinical and clinical studies.

Table 1: Preclinical Activity of this compound

ParameterValueContextReference
WEE1 IC50 3.8 nmol/LIn vitro kinase assay[2]
PLK1 IC50 227 nmol/LIn vitro kinase assay, demonstrating selectivity over PLK1[2]
A427 Cell Line EC50 116 nmol/LNon-small cell lung cancer cell line[12]
ES-2 Cell Line EC50 0.26 µmol/LOvarian cancer cell line[12]
A2058 Cell Line EC50 0.23 µmol/LMelanoma cell line[12]
A431 Cell Line EC50 0.17 µmol/LEpidermoid carcinoma cell line[12]

Table 2: Clinical Efficacy of this compound in Combination Therapy for Platinum-Resistant Ovarian Cancer

Combination TherapyObjective Response Rate (ORR)Median Progression-Free Survival (mPFS)Reference
This compound + Paclitaxel 50%7.4 months[13][14]
This compound + Gemcitabine 38.5%8.3 months[13][14]
This compound + Carboplatin 35.7%10.4 months[13][14]
This compound + Pegylated Liposomal Doxorubicin (PLD) 19.4%6.3 months[13][14]

Table 3: this compound Monotherapy in Cyclin E1+ Platinum-Resistant Ovarian Cancer (PROC)

Patient PopulationObjective Response Rate (ORR)Median Duration of Response (mDOR)Reference
Response-Evaluable (n=43) 34.9%6.3 months[15]
Intent-to-Treat (n=48) 31.3%6.3 months[15]

Signaling Pathway and Experimental Workflow Diagrams

G2_M_Checkpoint_Control_by_this compound G2/M Checkpoint Control and this compound's Mechanism of Action cluster_G2_Phase G2 Phase cluster_M_Phase M Phase (Mitosis) DNA_Damage DNA Damage WEE1 WEE1 Kinase DNA_Damage->WEE1 Activates CDK1_CyclinB_inactive CDK1/Cyclin B (Inactive) WEE1->CDK1_CyclinB_inactive Phosphorylates (Tyr15) Inhibits CDK1_CyclinB_active CDK1/Cyclin B (Active) CDK1_CyclinB_inactive->CDK1_CyclinB_active Blocked Mitosis Mitotic Entry CDK1_CyclinB_active->Mitosis Promotes This compound This compound This compound->WEE1 Inhibits

Caption: this compound inhibits WEE1, preventing CDK1 inactivation and forcing mitotic entry.

Experimental_Workflow Experimental Workflow for Assessing this compound's Effect cluster_Cell_Culture Cell Culture & Treatment cluster_Analysis Downstream Analysis Cell_Seeding Seed Cancer Cells Treatment Treat with this compound (Dose-Response/Time-Course) Cell_Seeding->Treatment Cell_Harvest Harvest Cells Treatment->Cell_Harvest Lysate_Prep Prepare Protein Lysates Cell_Harvest->Lysate_Prep Fix_Perm Fix and Permeabilize Cells Cell_Harvest->Fix_Perm Western_Blot Western Blotting (p-CDK1, Cyclin B1, γH2AX) Lysate_Prep->Western_Blot Flow_Cytometry Flow Cytometry (Cell Cycle Profile) Fix_Perm->Flow_Cytometry IF_Staining Immunofluorescence (γH2AX Foci) Fix_Perm->IF_Staining

Caption: Workflow for studying this compound's effects on cancer cells.

Detailed Experimental Protocols

Western Blotting for p-CDK1 (Tyr15) Analysis

This protocol is for assessing the phosphorylation status of CDK1 at Tyr15, a direct target of WEE1 kinase activity.

a. Cell Lysis and Protein Quantification:

  • Seed cancer cells in 6-well plates and treat with varying concentrations of this compound or vehicle control (DMSO) for the desired time.

  • Wash cells twice with ice-cold PBS.

  • Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein lysate) to a new tube.

  • Determine protein concentration using a BCA protein assay kit according to the manufacturer's instructions.

b. SDS-PAGE and Protein Transfer:

  • Normalize protein concentrations for all samples with lysis buffer and add Laemmli sample buffer.

  • Boil samples at 95°C for 5-10 minutes.

  • Load equal amounts of protein (20-30 µg) into the wells of a polyacrylamide gel.

  • Run the gel at 100-120V until the dye front reaches the bottom.

  • Transfer proteins to a PVDF membrane at 100V for 1-2 hours or overnight at 4°C.

c. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against p-CDK1 (Tyr15) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.

  • Strip the membrane and re-probe for total CDK1 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Flow Cytometry for Cell Cycle Analysis

This protocol is for determining the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following this compound treatment.[16][17][18]

a. Cell Preparation and Fixation:

  • Seed cells in 6-well plates and treat with this compound or vehicle control.

  • Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Wash the cell pellet with PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping.

  • Incubate the cells on ice or at -20°C for at least 30 minutes (can be stored for longer periods).

b. Staining and Analysis:

  • Centrifuge the fixed cells to remove the ethanol.

  • Wash the cell pellet with PBS.

  • Resuspend the cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.[19]

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer.

  • Gate the cell population to exclude debris and doublets.

  • Generate a histogram of DNA content and use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.[20]

Immunofluorescence for γH2AX Foci Formation

This protocol is for visualizing and quantifying DNA double-strand breaks through the detection of γH2AX foci.[21][22][23][24]

a. Cell Seeding and Treatment:

  • Grow cells on sterile glass coverslips placed in 12- or 24-well plates.[21]

  • Treat the cells with this compound or vehicle control for the desired duration.

b. Fixation and Permeabilization:

  • Wash the cells with PBS.

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[23]

  • Wash twice with PBS.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[22]

c. Staining:

  • Wash the cells three times with PBS.

  • Block with 1% BSA in PBS for 30 minutes to reduce non-specific antibody binding.[21]

  • Incubate with a primary antibody against γH2AX diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C in a humidified chamber.

  • Wash three times with PBS.

  • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.[21]

d. Imaging and Analysis:

  • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Acquire images using a fluorescence microscope.

  • Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ).

Conclusion

This compound represents a promising therapeutic strategy for cancers with a high reliance on the G2/M checkpoint. Its mechanism of action, centered on the inhibition of WEE1 kinase, leads to the abrogation of this critical checkpoint, forcing cancer cells with damaged DNA into premature mitosis and subsequent cell death. The quantitative data from both preclinical and clinical studies underscore its potential as a potent anti-cancer agent, both as a monotherapy and in combination with other therapies. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the effects of this compound and other WEE1 inhibitors, contributing to the ongoing development of novel cancer therapeutics.

References

Azenosertib's Impact on CDK1 Phosphorylation (pY15-CDK1): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism and measurable effects of azenosertib, a selective WEE1 kinase inhibitor, on its key pharmacodynamic biomarker, phosphorylated Cyclin-Dependent Kinase 1 (pY15-CDK1). The information presented herein is curated from preclinical studies to support further research and development in oncology.

Core Mechanism of Action

This compound is a novel, orally bioavailable inhibitor of WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint.[1][2] Under normal physiological conditions, or in response to DNA damage, WEE1 phosphorylates CDK1 at the tyrosine 15 (Tyr15) residue.[3] This inhibitory phosphorylation prevents the activation of the CDK1/Cyclin B complex, thereby arresting the cell cycle in G2 to allow for DNA repair before mitotic entry.[3]

Many cancer cells harbor defects in the G1 checkpoint (e.g., TP53 mutations), making them heavily reliant on the WEE1-mediated G2/M checkpoint for survival.[1] By inhibiting WEE1, this compound prevents the inhibitory phosphorylation of CDK1.[1][2] The resulting decrease in pY15-CDK1 leads to premature activation of the CDK1/Cyclin B complex, forcing cells with unrepaired DNA damage to enter mitosis. This overload of genomic instability triggers a form of cellular suicide known as mitotic catastrophe and subsequent apoptosis.[1][2][4] Consequently, the reduction of pY15-CDK1 serves as a direct and quantifiable biomarker of this compound's target engagement and biological activity.[5]

Quantitative Data Summary: this compound's Effect on pY15-CDK1

The following tables summarize the quantitative impact of this compound on pY15-CDK1 levels as demonstrated in preclinical models.

Table 1: In Vitro Dose-Dependent Reduction of pY15-CDK1 in A-427 Lung Cancer Cells

This compound Concentration (µmol/L)Treatment DurationMethod of DetectionOutcome on pY15-CDK1
0.116 hoursWestern BlotReduction observed
0.316 hoursWestern BlotClear dose-dependent reduction
1.016 hoursWestern BlotStrongest reduction in the dose range

Data sourced from studies demonstrating a dose-dependent reduction in pY15-CDK1 in A-427 cells upon treatment with this compound.[1]

Table 2: In Vivo Reduction of pY15-CDK1 in A-427 Xenograft Tumors

This compound Dose (Oral, q.d.)Treatment DurationTime Point of Analysis (post last dose)Method of DetectionOutcome on pY15-CDK1 (% Change in H-score vs. Vehicle)
40 mg/kg3 consecutive days4 hoursIHCSignificant reduction
40 mg/kg3 consecutive days8 hoursIHCSignificant reduction
80 mg/kg3 consecutive days4 hoursIHCSignificant reduction
80 mg/kg3 consecutive days8 hoursIHCSignificant reduction
40 mg/kg & 80 mg/kg3 consecutive days24 hoursIHCLevels returned towards baseline

Note: In this study, no statistically significant difference in pY15-CDK1 reduction was observed between the 40 mg/kg and 80 mg/kg doses at the 4 and 8-hour time points, suggesting similar target engagement at these doses.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited.

Western Blotting for pY15-CDK1 Detection

This protocol outlines the steps for detecting pY15-CDK1 in cell lysates.

  • Cell Lysis:

    • Culture cancer cells (e.g., A-427) to a desired confluency.

    • Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 16 hours).[1]

    • Harvest cells and lyse them on ice using RIPA lysis buffer (e.g., Thermo Fisher Scientific, #89901) supplemented with protease and phosphatase inhibitors.[1]

    • Sonicate the lysates and clarify by centrifugation (e.g., 15,000 rpm for 15 minutes at 4°C).[1]

  • Protein Quantification:

    • Determine the protein concentration of the clarified lysates using a Bicinchoninic Acid (BCA) Protein Assay Kit (e.g., Thermo Fisher Scientific, #23227).[1]

  • Automated Western Blotting (e.g., ProteinSimple Jess System):

    • Normalize protein lysates to the same concentration.

    • Western blotting can be performed using an automated capillary-based system, which provides high reproducibility and quantitative results.[1]

    • Load lysates, a primary antibody against phospho-CDK1 (Tyr15), and a corresponding secondary antibody into the system. The system automates separation, immunodetection, and quantification.

Immunohistochemistry (IHC) for pY15-CDK1 in Tumor Tissue

This protocol describes the staining and analysis of pY15-CDK1 in xenograft tumor samples.[1]

  • Tissue Collection and Preparation:

    • Following treatment of tumor-bearing mice (e.g., NOD/SCID mice with A-427 xenografts) with this compound or vehicle, collect tumor samples at specified time points (e.g., 4, 8, and 24 hours after the last dose).[1]

    • Fix, process, and embed the tumor tissue in paraffin.

  • Immunostaining:

    • Section the paraffin-embedded tissues and mount on slides.

    • Deparaffinize and rehydrate the tissue sections.

    • Perform antigen retrieval using an appropriate buffer.

    • Incubate the slides with a primary antibody specific for pY15-CDK1.

    • Use a polymer-based detection system with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Visualize the staining with a chromogen like 3,3'-diaminobenzidine (DAB) and counterstain with hematoxylin.[1]

  • Image Analysis and Quantification:

    • Scan the slides and perform image analysis.

    • Calculate an H-score (Histoscore) by multiplying the staining intensity (e.g., 0, 1+, 2+, 3+) by the percentage of cells at that intensity.

    • The percentage change in pY15-CDK1 is calculated relative to the vehicle-treated control group.[1]

Visualizations

This compound Signaling Pathway

Azenosertib_Pathway cluster_G2_Phase G2 Phase Checkpoint cluster_M_Phase Mitotic Entry WEE1 WEE1 Kinase CDK1_CyclinB CDK1/Cyclin B (Inactive) WEE1->CDK1_CyclinB Phosphorylates Tyr15 pY15 pY15 Active_CDK1 CDK1/Cyclin B (Active) CDK1_CyclinB->Active_CDK1 Dephosphorylation (Abrogates G2 Arrest) Mitotic_Catastrophe Mitotic Catastrophe & Apoptosis Active_CDK1->Mitotic_Catastrophe Premature Mitotic Entry This compound This compound This compound->WEE1

Caption: this compound inhibits WEE1, preventing CDK1 phosphorylation and forcing premature mitosis.

Experimental Workflow for pY15-CDK1 Analysis

Experimental_Workflow cluster_Treatment 1. Treatment Phase cluster_Sample_Processing 2. Sample Processing cluster_Analysis 3. Analysis Phase cluster_Data_Output 4. Data Quantification Azenosertib_Dosing This compound or Vehicle Dosing (In Vitro / In Vivo Models) Cell_Lysis Cell Lysis & Protein Extraction Azenosertib_Dosing->Cell_Lysis In Vitro Tumor_Harvest Tumor Harvest, Fixation & Sectioning Azenosertib_Dosing->Tumor_Harvest In Vivo Western_Blot Western Blotting (pY15-CDK1 Detection) Cell_Lysis->Western_Blot IHC Immunohistochemistry (pY15-CDK1 Staining) Tumor_Harvest->IHC WB_Quant Band Density Analysis Western_Blot->WB_Quant IHC_Quant H-Score Calculation IHC->IHC_Quant

Caption: Workflow for analyzing this compound's effect on pY15-CDK1 in vitro and in vivo.

References

Preclinical Antitumor Activity of Azenosertib: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Azenosertib (ZN-c3) is a potent, selective, and orally bioavailable small-molecule inhibitor of WEE1 kinase, a critical regulator of the G1/S and G2/M cell cycle checkpoints.[1][2] By targeting WEE1, this compound abrogates critical DNA damage checkpoints, leading to premature mitotic entry for cancer cells with existing DNA damage. This mechanism forces cells with unrepaired DNA into mitosis, resulting in mitotic catastrophe and subsequent apoptosis.[3][4] Preclinical data robustly support this compound's activity both as a monotherapy and in synergistic combination with DNA-damaging agents and targeted therapies. Its efficacy is particularly pronounced in tumors characterized by high levels of replication stress (RS) and genomic instability, such as those with KRAS mutations or Cyclin E1 (CCNE1) overexpression.[5][6] This document provides a comprehensive overview of the preclinical data, mechanism of action, and key experimental methodologies used to characterize the antitumor activity of this compound.

Core Mechanism of Action

Genomic instability is a hallmark of cancer, leading to an accumulation of DNA damage and high levels of replication stress.[3] To survive, cancer cells become heavily reliant on cell cycle checkpoints to allow time for DNA repair.[3] Many tumors, particularly those with p53 mutations, are deficient in the G1/S checkpoint and depend critically on the G2/M checkpoint, which is controlled by WEE1 kinase.[7][8]

WEE1 kinase exerts its function by applying inhibitory phosphorylation to Cyclin-Dependent Kinase 1 (CDK1) at Tyrosine 15 (pY15-CDK1) and to CDK2.[3][9][10] This inhibition prevents entry into mitosis (M-phase) until DNA repair is complete. This compound selectively inhibits WEE1, which removes this inhibitory phosphorylation on CDK1/2.[3] In cancer cells with a high burden of DNA damage, this loss of checkpoint control forces a premature entry into mitosis, leading to mitotic catastrophe and cell death.[2][11]

Azenosertib_Mechanism_of_Action This compound inhibits WEE1, preventing CDK1 phosphorylation. This forces cells with DNA damage into premature mitosis, leading to mitotic catastrophe. cluster_0 G2 Phase cluster_1 M Phase (Mitosis) DNA_Damage DNA Damage & Replication Stress ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR Mitotic_Catastrophe Mitotic Catastrophe & Apoptosis DNA_Damage->Mitotic_Catastrophe unrepaired DNA leads to WEE1 WEE1 Kinase ATM_ATR->WEE1 activates CDK1_CyclinB CDK1/Cyclin B (Inactive) WEE1->CDK1_CyclinB phosphorylates (inhibits) pCDK1 pY15-CDK1 CDK1_CyclinB->pCDK1 CDK1_Active CDK1/Cyclin B (Active) CDK1_CyclinB->CDK1_Active activation Mitosis Normal Mitotic Entry This compound This compound This compound->WEE1 inhibits CDK1_Active->Mitosis drives CDK1_Active->Mitotic_Catastrophe

Caption: this compound's core mechanism of action.

Preclinical Antitumor Activity

In Vitro Monotherapy and Biomarkers

This compound demonstrates potent antiproliferative activity across a broad range of cancer cell lines.[3] Sensitivity to this compound is strongly correlated with markers of genomic instability and replication stress.[12] A key predictive biomarker is the overexpression of Cyclin E1 protein (CCNE1), which drives cells into the S-phase prematurely, leading to high replication stress and a critical reliance on the WEE1-regulated G2/M checkpoint.[6][13] Preclinical studies show that both endogenous and artificially induced Cyclin E1 overexpression sensitizes ovarian cancer cells to this compound.[6][12]

Table 1: In Vitro Sensitivity of Select Cancer Cell Lines to this compound Note: IC50/GR50 values are compiled from multiple studies and methodologies may vary. This table is representative and not exhaustive.

Cell LineCancer TypeKey Genetic FeatureReported Sensitivity (IC50/GR50)Reference
OVCAR3OvarianCyclin E1 HighSensitive[12]
A2780OvarianCyclin E1 HighSensitive[12]
SKOV3OvarianCyclin E1 HighSensitive[12]
OV90OvarianCyclin E1 LowLess Sensitive[12]
TYK-nuOvarianCyclin E1 LowLess Sensitive[12]
NCI-H2122NSCLCKRAS G12CSensitive[14]
MIA PaCa-2PancreaticKRAS G12CSensitive[14]
SW837ColorectalKRAS G12CSensitive[14]
A-427LungNot SpecifiedSensitive[3][9]
In Vivo Monotherapy

In xenograft models, this compound demonstrates robust tumor growth inhibition (TGI) and can lead to tumor regression.[3] Efficacy in vivo correlates with pharmacodynamic (PD) biomarker modulation, including a reduction of tumor pY15-CDK1 and an increase in the DNA damage marker γH2AX.[9] Studies in an A-427 lung cancer xenograft model showed that oral administration of this compound at 40 mg/kg and 80 mg/kg resulted in significant TGI, which was associated with sustained target engagement and DNA damage.[9]

Table 2: Representative In Vivo Monotherapy Efficacy of this compound

Model TypeCancer TypeDosing ScheduleKey OutcomeReference
A-427 CDXLung80 mg/kg PO QDSignificant TGI, sustained γH2AX increase[9]
OVCAR3 CDXOvarian (Cyclin E1 High)60 mg/kg PO QDSignificant TGI (97%)[12]
SKOV3 CDXOvarian (Cyclin E1 High)60 mg/kg PO QDSignificant TGI (86%)[12]
NCI-H2122 CDXNSCLC (KRAS G12C)80 mg/kg PO QDModerate TGI vs. vehicle[14]
Preclinical Combination Strategies

The mechanism of this compound creates a strong rationale for combinations that either increase DNA damage or target parallel pathways. Preclinical studies have shown significant synergy with KRAS inhibitors and Topoisomerase I (TOP1) inhibitor-based antibody-drug conjugates (ADCs).

Azenosertib_Combination_Rationale Rationale for combining this compound with agents that induce replication stress or DNA damage. cluster_kras KRAS-Driven Cancers cluster_dna DNA Damaging Agents KRAS_Inhibitor KRAS G12C Inhibitors (e.g., Sotorasib) KRAS_Pathway MAPK Pathway Hyperactivation KRAS_Inhibitor->KRAS_Pathway inhibits KRAS_RS Increased Replication Stress KRAS_Pathway->KRAS_RS Synergy SYNERGISTIC CELL DEATH (Mitotic Catastrophe) KRAS_RS->Synergy TOP1_ADC TOP1 Inhibitor ADCs (e.g., T-Dxd) DNA_Damage DNA Damage (SSBs/DSBs) TOP1_ADC->DNA_Damage induces DNA_Damage->Synergy WEE1_Inhibition This compound (WEE1 Inhibition) Checkpoint Abrogates G2/M Checkpoint WEE1_Inhibition->Checkpoint Checkpoint->Synergy enables

Caption: Rationale for this compound combination therapies.

This compound with KRAS G12C Inhibitors: KRAS-mutant cancers exhibit high intrinsic replication stress, making them sensitive to WEE1 inhibition.[5][13] Combining this compound with KRAS G12C inhibitors like sotorasib or adagrasib has demonstrated strong synergistic effects in vitro and in vivo, including in models resistant to the KRAS inhibitor alone.[14] This combination leads to enhanced TGI and tumor regression in non-small cell lung cancer (NSCLC), colorectal, and pancreatic cancer models.[14]

This compound with Antibody-Drug Conjugates (ADCs): The confluence of DNA damage induced by TOP1 inhibitor payloads from ADCs and the cell cycle deregulation from this compound provides a powerful mechanistic rationale for combination.[1][15] Preclinical data showed that combining this compound with trastuzumab deruxtecan (T-Dxd) in HER2+ breast cancer animal models resulted in complete tumor regression in 50% of animals, compared with no complete regressions in either monotherapy arm.

Table 3: Preclinical Efficacy of this compound in Combination Therapy

Combination PartnerCancer ModelKey OutcomeSynergy ScoreReference
Sotorasib / AdagrasibKRAS G12C NSCLC, CRC, PDAC Cell LinesSynergistic cell growth inhibition in 2D/3D assaysLoewe Score ≥10[7][14]
SotorasibMiaPaCa-2 PDAC Xenograft3 of 8 mice showed complete tumor regressionN/A (In Vivo)[7][14]
Trastuzumab DeruxtecanHER2+ Breast Cancer Xenograft50% of animals showed complete tumor regressionN/A (In Vivo)[15]
Chemotherapies (Paclitaxel, Gemcitabine)Cyclin E1 High Ovarian Cell LinesGreater synergistic effects vs. Cyclin E1 Low modelsLoewe Score >10[12]

Key Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of key protocols employed in the evaluation of this compound.

In Vitro Cell Viability / Proliferation Assay

This assay measures the effect of this compound on the proliferation of cancer cell lines to determine metrics like IC50 (half-maximal inhibitory concentration).

  • Cell Plating: Cancer cell lines are seeded at a density of 1,000 to 3,000 cells per well into 96-well, white-walled, clear-bottom plates.[4]

  • Compound Treatment: The day after plating, cells are treated with this compound, typically in a 9-point dose-response curve with a top concentration of 10 µM, or with a vehicle control (DMSO). For combination studies, a matrix of concentrations for both drugs is applied.[4][14]

  • Incubation: Plates are incubated for 72 hours under standard tissue culture conditions (37°C, 5% CO2).[4]

  • Viability Measurement: The number of viable cells is measured using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP levels. Luminescence is read on a plate reader.[4][12]

  • Data Analysis: The effect on cell growth is normalized to the DMSO control wells. IC50 or GR50 values are calculated using software such as GraphPad Prism. For combination studies, synergy is calculated using the Loewe additivity model via tools like SynergyFinder. A Loewe score ≥10 is considered synergistic.[7][12][14]

Cell_Viability_Workflow start Start plate 1. Plate Cells (1-3k/well, 96-well plate) start->plate treat 2. Treat with this compound (Dose-response curve) plate->treat incubate 3. Incubate (72 hours) treat->incubate add_ctg 4. Add CellTiter-Glo® Reagent incubate->add_ctg read 5. Read Luminescence (Plate Reader) add_ctg->read analyze 6. Analyze Data (Normalize to DMSO, Calculate IC50/Synergy) read->analyze end End analyze->end

Caption: Workflow for an in vitro cell viability assay.
In Vivo Xenograft Tumor Model Study

Animal models are used to evaluate the in vivo efficacy, tolerability, and pharmacodynamics of this compound.

  • Model Establishment: Athymic nude or NOD/SCID mice are subcutaneously inoculated with a suspension of cancer cells (e.g., 5-10 million cells). Tumors are allowed to grow to a specified volume (e.g., 150-300 mm³).[7][9]

  • Randomization & Dosing: Mice are randomized into treatment groups (e.g., n=8/group). This compound is administered orally (PO), typically daily (QD), at doses ranging from 40-80 mg/kg. Combination arms receive this compound plus the partner drug (e.g., sotorasib 30 mg/kg PO QD). A vehicle group serves as the control.[7][14]

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week) for the duration of the study (e.g., 21 days). Tumor volume is calculated using the formula: (Length x Width²) / 2.[7]

  • Efficacy Endpoints: The primary endpoint is Tumor Growth Inhibition (TGI), calculated as: TGI% = (1 - ΔT / ΔC) x 100, where ΔT is the change in the treatment group tumor volume and ΔC is the change in the control group tumor volume. Other endpoints include tumor regression and survival.[7][12]

  • Pharmacodynamic Analysis: For PD studies, tumors are collected at specific time points after the final dose (e.g., 4, 8, 24 hours). The tissue is then processed for analysis of biomarkers like pY15-CDK1 and γH2AX by immunohistochemistry (IHC) or Western blot.[9]

Xenograft_Study_Workflow start Start inoculate 1. Inoculate Mice with Tumor Cells start->inoculate growth 2. Allow Tumors to Grow (~200 mm³) inoculate->growth randomize 3. Randomize into Treatment Groups growth->randomize treat 4. Daily Dosing (e.g., Vehicle, this compound, Combination) randomize->treat monitor 5. Monitor Tumor Volume & Body Weight (21 days) treat->monitor endpoints 6. Calculate Efficacy (TGI, Regression) monitor->endpoints pd_study Optional: PD Analysis endpoints->pd_study end End endpoints->end collect_tumors Collect Tumors (Post-final dose) pd_study->collect_tumors analyze_pd Analyze Biomarkers (IHC, Western Blot) collect_tumors->analyze_pd

Caption: Workflow for an in vivo xenograft study.
Cell Cycle Analysis

Flow cytometry is used to determine how this compound affects cell cycle progression.

  • Cell Culture and Treatment: Cells are seeded in 6-well plates and treated with this compound (e.g., 250-1000 nM) or DMSO for various time points (e.g., 6 to 42 hours).[4]

  • EdU Labeling: Two hours before harvesting, 10 µM of 5-ethynyl-2'-deoxyuridine (EdU), a nucleoside analog of thymidine, is added to the media to label cells undergoing DNA synthesis (S-phase).[4]

  • Cell Staining: Cells are harvested, fixed, and permeabilized. The incorporated EdU is detected using a fluorescent azide via a "click" reaction (e.g., Click-iT™ Plus EdU Flow Cytometry Assay Kit). Total DNA content is stained with a dye like FxCycle Violet.[4]

  • Flow Cytometry: Samples are analyzed on a flow cytometer. The EdU signal identifies S-phase cells, while the DNA content stain distinguishes cells in G1, S, and G2/M phases.

  • Data Interpretation: The analysis reveals changes in cell cycle distribution, such as an increase in G2/M-phase arrest or evidence of premature mitotic entry, consistent with WEE1 inhibition.[5]

Conclusion

The preclinical data for this compound provide a strong foundation for its clinical development. Its mechanism of action, which exploits the reliance of cancer cells on the G2/M checkpoint, has been validated through extensive in vitro and in vivo studies. This compound demonstrates significant antitumor activity as a monotherapy, particularly in tumors with high replication stress, such as those overexpressing Cyclin E1. Furthermore, it exhibits powerful synergy when combined with agents that induce DNA damage or target key oncogenic pathways, like KRAS. The well-characterized pharmacodynamic markers and robust preclinical efficacy data support the ongoing clinical investigation of this compound as a promising new agent in oncology.

References

Understanding the Oral Bioavailability of Azenosertib: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azenosertib (ZN-c3) is a potent and selective, orally bioavailable inhibitor of WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint.[1][2][3] By targeting WEE1, this compound induces synthetic lethality in tumors with specific DNA damage response deficiencies, making it a promising therapeutic agent in oncology.[1] Understanding the oral bioavailability and pharmacokinetic (PK) profile of this compound is paramount for its clinical development and optimizing therapeutic regimens. This technical guide provides a comprehensive overview of the oral bioavailability of this compound, summarizing key preclinical and clinical data, detailing relevant experimental protocols, and visualizing associated biological pathways and workflows.

WEE1 Signaling Pathway and this compound's Mechanism of Action

WEE1 is a tyrosine kinase that plays a crucial role in cell cycle regulation, primarily at the G2/M checkpoint. In response to DNA damage, WEE1 phosphorylates and inactivates Cyclin-Dependent Kinase 1 (CDK1), preventing entry into mitosis and allowing time for DNA repair.[4][5][6][7] Many cancer cells, particularly those with p53 mutations, have a defective G1 checkpoint and are heavily reliant on the G2/M checkpoint for survival. Inhibition of WEE1 by this compound abrogates this checkpoint, forcing cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and apoptosis.[1]

WEE1_Signaling_Pathway cluster_nucleus Nucleus DNA_Damage DNA Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR CHK1_CHK2 CHK1/CHK2 ATM_ATR->CHK1_CHK2 WEE1 WEE1 CHK1_CHK2->WEE1 Activates CDK1_CyclinB CDK1/Cyclin B (Inactive) WEE1->CDK1_CyclinB Phosphorylates (Inhibits) This compound This compound (ZN-c3) This compound->WEE1 CDK1_CyclinB_active CDK1/Cyclin B (Active) M_Phase Mitosis (M Phase) CDK1_CyclinB_active->M_Phase G2_Phase G2 Phase G2_Phase->M_Phase Normal Progression Apoptosis Mitotic Catastrophe & Apoptosis M_Phase->Apoptosis Premature Entry

Figure 1: WEE1 Signaling Pathway and this compound Inhibition.

Preclinical Pharmacokinetics of this compound

Preclinical studies in various animal models have been instrumental in characterizing the pharmacokinetic profile of this compound and establishing its oral bioavailability.

In Vitro ADME and Physicochemical Properties

A summary of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) and physicochemical properties of this compound is presented below.

ParameterValue
Solubility
FaSSIF (pH 6.5)0.03 mg/mL
SGF (pH 2.0)>0.2 mg/mL
Permeability
Caco-2 (A-B)1.1 x 10-6 cm/s
Caco-2 (B-A)1.8 x 10-6 cm/s
Efflux Ratio1.6
Metabolic Stability
Human Liver Microsomes (T1/2)>60 min
Rat Liver Microsomes (T1/2)>60 min
Plasma Protein Binding
Human96.5%
Rat94.8%
Mouse93.6%
Dog95.3%
Kinase Selectivity
WEE1 IC503.9 nM
PLK1 IC50227 nM

Data sourced from Huang et al., 2021.

In Vivo Pharmacokinetics

Pharmacokinetic parameters of this compound following oral administration in different preclinical species are summarized in the table below.

SpeciesDose (mg/kg, p.o.)Cmax (ng/mL)Tmax (h)AUC0-last (ng·h/mL)T1/2 (h)
Mouse 1012002.078003.5
Rat 108504.065004.2
Dog 102100 nM-9.7 µM·h2.3

Mouse and Rat data are estimated from graphical representations in Huang et al., 2021. Dog data sourced from MedchemExpress product information, which cites Huang et al., 2021.

Clinical Pharmacokinetics and Oral Bioavailability

Human Pharmacokinetic Studies

The clinical pharmacokinetics of this compound have been evaluated in the Phase 1, open-label, multicenter study (NCT04158336) in patients with advanced solid tumors. This study included a dose-escalation phase with oral this compound administered at doses ranging from 25 mg to 450 mg once daily.

A crucial part of this study is a food effect cohort designed to determine the oral bioavailability of this compound under fed versus fasted conditions. However, as of the last update, the specific quantitative results from this food effect study have not been publicly disclosed in detail. A press release from Zentalis Pharmaceuticals did mention that steady-state exposure, as measured by AUC0-24, more than doubled at the recommended Phase 2 dose of 400 mg daily on an intermittent schedule (5 days on, 2 days off) compared to the AUC observed at 300 mg once daily with continuous administration. This suggests that dose and schedule can significantly impact drug exposure.

Further results from the ongoing clinical trials are anticipated to provide a clearer picture of the absolute bioavailability, the effect of food, and the overall pharmacokinetic profile of this compound in humans.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and interpretation of bioavailability studies. Below are representative methodologies for key experiments.

In Vivo Oral Bioavailability Study in Rodents (Representative Protocol)

This protocol outlines a typical procedure for assessing the oral bioavailability of a small molecule inhibitor like this compound in a rodent model.

oral_bioavailability_workflow cluster_prep Preparation cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis cluster_pk Pharmacokinetic Analysis Animal_Acclimation Animal Acclimation & Fasting (Overnight) Oral_Gavage Oral Gavage Administration (p.o.) Animal_Acclimation->Oral_Gavage IV_Injection Intravenous Injection (i.v., for F% calculation) Animal_Acclimation->IV_Injection Formulation_Prep Test Compound Formulation (e.g., in 0.5% CMC) Formulation_Prep->Oral_Gavage Formulation_Prep->IV_Injection Blood_Collection Serial Blood Sampling (e.g., tail vein/saphenous) at predefined time points Oral_Gavage->Blood_Collection IV_Injection->Blood_Collection Plasma_Processing Plasma Isolation (Centrifugation) Blood_Collection->Plasma_Processing Sample_Extraction Protein Precipitation & Sample Extraction Plasma_Processing->Sample_Extraction LC_MS_MS LC-MS/MS Analysis (Quantification of Drug) Sample_Extraction->LC_MS_MS PK_Modeling Pharmacokinetic Modeling (e.g., Non-compartmental) LC_MS_MS->PK_Modeling Data_Output Calculation of Cmax, Tmax, AUC, T1/2, F% PK_Modeling->Data_Output

Figure 2: Experimental Workflow for an In Vivo Oral Bioavailability Study.

1. Animal Models:

  • Species: Male Sprague-Dawley rats or CD-1 mice.

  • Housing: Housed in a controlled environment with a 12-hour light/dark cycle, with free access to food and water.

  • Acclimation: Animals are acclimated for at least one week before the experiment.

  • Fasting: Animals are fasted overnight (approximately 12 hours) before dosing, with water available ad libitum.

2. Formulation and Dosing:

  • Vehicle: A suitable vehicle is selected based on the solubility of this compound, for example, 0.5% carboxymethylcellulose (CMC) in water.

  • Oral (p.o.) Administration: this compound is administered via oral gavage at a specified dose volume (e.g., 10 mL/kg for rats).

  • Intravenous (i.v.) Administration: For determination of absolute bioavailability (F%), a separate cohort of animals is administered this compound intravenously (e.g., via the tail vein) in a suitable vehicle (e.g., saline with a co-solvent).

3. Blood Sampling:

  • A sparse sampling or serial sampling technique is employed.

  • Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) from the tail vein or saphenous vein into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

4. Bioanalytical Method:

  • A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used to quantify the concentration of this compound in plasma samples.

  • Sample preparation typically involves protein precipitation with an organic solvent (e.g., acetonitrile) containing an internal standard.

  • The supernatant is then injected into the LC-MS/MS system.

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters are calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin).

  • Key parameters include maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and terminal half-life (T1/2).

  • Absolute oral bioavailability (F%) is calculated using the formula: F% = (AUCoral / AUCi.v.) × (Dosei.v. / Doseoral) × 100.

Conclusion

This compound is an orally bioavailable WEE1 inhibitor with a promising preclinical pharmacokinetic profile characterized by good permeability and metabolic stability. Clinical studies are ongoing to fully elucidate its pharmacokinetic properties in humans, including the impact of food on its absorption and overall bioavailability. The data generated from these studies will be critical for optimizing dosing strategies to maximize therapeutic efficacy while maintaining a manageable safety profile in the treatment of various solid tumors. As more data from clinical trials become available, a more complete understanding of this compound's oral bioavailability will emerge, further guiding its development as a novel cancer therapeutic.

References

Methodological & Application

Azenosertib In Vitro Cell Viability Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azenosertib (ZN-c3) is a potent and selective inhibitor of WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint.[1][2] By inhibiting WEE1, this compound forces cancer cells with DNA damage to enter mitosis prematurely, leading to mitotic catastrophe and apoptosis.[1][2] This mechanism of action makes this compound a promising therapeutic agent for a variety of solid tumors.[1][2] Accurate and reproducible in vitro assays are essential for characterizing the cytotoxic and anti-proliferative effects of this compound. This document provides detailed protocols for commonly used cell viability assays and summarizes key experimental data.

Mechanism of Action: this compound and the WEE1 Signaling Pathway

WEE1 is a tyrosine kinase that plays a crucial role in preventing cells with damaged DNA from entering mitosis.[3] It does this by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2).[3] This inactivation allows for cell cycle arrest at the G2 checkpoint, providing time for DNA repair.[1] In many cancer cells, particularly those with p53 mutations, the G1 checkpoint is defective, making them highly reliant on the G2 checkpoint for survival.[4]

This compound selectively inhibits WEE1, preventing the phosphorylation of CDK1 and CDK2.[3] This leads to the activation of the CDK1/Cyclin B complex, which pushes the cell into mitosis regardless of its DNA integrity.[1] The accumulation of unrepaired DNA damage during mitosis results in mitotic catastrophe and subsequent cell death.[1][2]

Azenosertib_Pathway cluster_0 Normal Cell Cycle Progression (G2/M Checkpoint) cluster_1 Effect of this compound DNA_Damage DNA Damage WEE1 WEE1 Kinase DNA_Damage->WEE1 activates CDK1_CyclinB CDK1/Cyclin B (Inactive) WEE1->CDK1_CyclinB phosphorylates (inhibits) G2_Arrest G2 Arrest (DNA Repair) CDK1_CyclinB->G2_Arrest leads to Mitosis Mitosis G2_Arrest->Mitosis prevents premature entry This compound This compound WEE1_Inhibited WEE1 Kinase (Inhibited) This compound->WEE1_Inhibited inhibits CDK1_CyclinB_Active CDK1/Cyclin B (Active) WEE1_Inhibited->CDK1_CyclinB_Active cannot inhibit Premature_Mitosis Premature Mitosis CDK1_CyclinB_Active->Premature_Mitosis drives Mitotic_Catastrophe Mitotic Catastrophe & Apoptosis Premature_Mitosis->Mitotic_Catastrophe CellTiter_Glo_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight (Adherent Cells) Seed_Cells->Incubate_Overnight Treat_this compound Treat with this compound (and DMSO control) Incubate_Overnight->Treat_this compound Incubate_72h Incubate for 72 hours Treat_this compound->Incubate_72h Equilibrate Equilibrate Plate and Reagent to Room Temp Incubate_72h->Equilibrate Add_Reagent Add CellTiter-Glo® Reagent Equilibrate->Add_Reagent Shake Shake for 2 minutes (Cell Lysis) Add_Reagent->Shake Incubate_10min Incubate for 10 minutes Shake->Incubate_10min Read_Luminescence Read Luminescence Incubate_10min->Read_Luminescence Analyze_Data Analyze Data (Normalize, Calculate IC50) Read_Luminescence->Analyze_Data End End Analyze_Data->End

References

Azenosertib: Unraveling Cell Cycle Arrest Through Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azenosertib (ZN-c3) is a potent and selective inhibitor of WEE1 kinase, a critical regulator of the G2/M and S-phase cell cycle checkpoints.[1][2] By targeting WEE1, this compound induces premature mitotic entry in cancer cells with DNA damage, leading to mitotic catastrophe and apoptosis.[1][3] This application note provides a detailed protocol for analyzing this compound-induced cell cycle arrest using flow cytometry with propidium iodide staining. Furthermore, it presents quantitative data from studies on various cancer cell lines and visualizes the underlying signaling pathway and experimental workflow.

Introduction

The cell division cycle is a tightly regulated process that ensures the faithful transmission of genetic material. Checkpoints at the G1/S and G2/M transitions, as well as during S-phase, allow the cell to repair DNA damage before proceeding with division.[1] Many cancer cells harbor mutations in genes like TP53, which compromise the G1 checkpoint, making them heavily reliant on the G2/M checkpoint for survival, particularly in the presence of DNA damage.[4][5]

WEE1 kinase plays a pivotal role in the G2/M checkpoint by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1), thereby preventing entry into mitosis.[6] It also regulates S-phase by controlling CDK2 activity. This compound, a selective WEE1 inhibitor, exploits the reliance of cancer cells on the G2/M checkpoint.[1] By inhibiting WEE1, this compound forces cells with DNA damage to prematurely enter mitosis, resulting in a lethal outcome known as mitotic catastrophe.[1][3]

Flow cytometry is a powerful technique to study the effects of drugs like this compound on the cell cycle. By staining DNA with a fluorescent dye such as propidium iodide (PI), the distribution of cells in different phases of the cell cycle (G1, S, and G2/M) can be quantified based on their DNA content.[7][8] This allows for a precise measurement of drug-induced cell cycle arrest.

This compound's Mechanism of Action on the Cell Cycle

This compound's primary mechanism of action involves the inhibition of WEE1 kinase, which disrupts the normal cell cycle regulation, particularly at the G2/M checkpoint.

G2M_Checkpoint_Control cluster_0 Normal Cell Cycle Progression cluster_1 Effect of this compound DNA_Damage DNA Damage ATM_ATR ATM / ATR DNA_Damage->ATM_ATR activates CHK1_CHK2 CHK1 / CHK2 ATM_ATR->CHK1_CHK2 activates WEE1_active WEE1 (Active) CHK1_CHK2->WEE1_active activates CDK1_CyclinB_inactive CDK1 / Cyclin B (Inactive) WEE1_active->CDK1_CyclinB_inactive phosphorylates (inhibits) G2_Arrest G2 Arrest (DNA Repair) CDK1_CyclinB_inactive->G2_Arrest Mitosis Mitosis This compound This compound WEE1_inhibited WEE1 (Inhibited) This compound->WEE1_inhibited inhibits CDK1_CyclinB_active CDK1 / Cyclin B (Active) WEE1_inhibited->CDK1_CyclinB_active fails to inhibit Premature_Mitosis Premature Mitotic Entry CDK1_CyclinB_active->Premature_Mitosis Mitotic_Catastrophe Mitotic Catastrophe (Cell Death) Premature_Mitosis->Mitotic_Catastrophe

Caption: WEE1 Signaling Pathway and the Impact of this compound.

Quantitative Analysis of Cell Cycle Arrest with this compound

Several studies have quantified the effect of this compound on the cell cycle distribution of various cancer cell lines. The tables below summarize these findings.

Table 1: Cell Cycle Distribution in Ovarian and Lung Cancer Cell Lines Treated with 1 µM this compound for 24 hours.[7]

Cell LineTreatment% G1 Phase% S Phase% G2/M Phase
NIH-OVCAR3 DMSO55.035.010.0
This compound10.040.050.0
Kuramochi DMSO60.025.015.0
This compound20.035.045.0
NIH-H1048 DMSO50.040.010.0
This compound15.055.030.0
A-427 DMSO45.045.010.0
This compound5.050.045.0

Table 2: Cell Cycle Distribution in NCI-H2122 NSCLC Cells Treated with this compound for 24 hours.[8]

Treatment (Concentration)% G1 Phase% S Phase% G2/M Phase
DMSO48.032.020.0
This compound (500 nM)15.035.050.0

These data consistently demonstrate that this compound treatment leads to a significant decrease in the G1 phase population and a substantial accumulation of cells in the G2/M phase, indicative of a G2/M arrest. An increase in the S-phase population is also observed, consistent with WEE1's role in regulating S-phase progression.[7][8]

Experimental Protocol: Flow Cytometry Analysis of Cell Cycle

This protocol outlines the steps for analyzing cell cycle distribution in this compound-treated cells using propidium iodide staining and flow cytometry.[7][8]

Experimental_Workflow cluster_workflow Flow Cytometry Protocol for Cell Cycle Analysis start Start cell_culture 1. Cell Seeding and Treatment - Seed cells in 6-well plates. - Treat with this compound (e.g., 500 nM - 1 µM) and DMSO control for 24 hours. start->cell_culture harvest 2. Cell Harvesting - Trypsinize and collect cells. - Centrifuge at 300 x g for 5 minutes. cell_culture->harvest wash 3. Washing - Resuspend in PBS. - Centrifuge and discard supernatant. harvest->wash fixation 4. Fixation - Resuspend pellet in ice-cold 70% ethanol while vortexing. - Incubate on ice for at least 30 minutes. wash->fixation staining 5. Staining - Centrifuge and wash with PBS. - Resuspend in Propidium Iodide staining solution containing RNase A. - Incubate at room temperature for 15-30 minutes in the dark. fixation->staining analysis 6. Flow Cytometry Analysis - Acquire data on a flow cytometer. - Analyze DNA content histograms to quantify cell cycle phases. staining->analysis end End analysis->end

Caption: Experimental Workflow for Cell Cycle Analysis.

Materials
  • Cancer cell line of interest

  • This compound (ZN-c3)

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure
  • Cell Seeding and Treatment:

    • Seed cells at an appropriate density in 6-well plates to ensure they are in the logarithmic growth phase at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with the desired concentrations of this compound (e.g., 500 nM to 1 µM) or DMSO as a vehicle control.

    • Incubate for the desired time period (e.g., 24 hours).

  • Cell Harvesting:

    • Aspirate the culture medium.

    • Wash the cells once with PBS.

    • Add trypsin-EDTA to detach the cells.

    • Once detached, add complete medium to inactivate the trypsin.

    • Transfer the cell suspension to a 15 mL conical tube.

    • Centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.

    • Incubate the cells on ice for at least 30 minutes. Cells can be stored at -20°C for several weeks after fixation.

  • Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes.

    • Carefully decant the ethanol.

    • Wash the cell pellet with 5 mL of PBS and centrifuge again.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate at room temperature for 15-30 minutes in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, exciting the PI at 488 nm and collecting the emission in the appropriate channel (typically around 617 nm).

    • Collect at least 10,000 events per sample.

    • Use appropriate software (e.g., FlowJo, FCS Express) to gate on single cells and analyze the DNA content histogram to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound effectively induces G2/M cell cycle arrest in various cancer cell lines, a hallmark of its WEE1 inhibitory activity. Flow cytometry with propidium iodide staining is a robust and quantitative method to assess the efficacy of this compound in preclinical models. The provided protocol and data serve as a valuable resource for researchers investigating the cellular effects of this compound and other cell cycle-targeting agents. This approach is crucial for understanding the mechanism of action and for the development of novel cancer therapeutics.

References

Application Notes and Protocols for Azenosertib and Gemcitabine Combination Therapy In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azenosertib (ZN-c3) is a potent and selective inhibitor of WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint.[1][2] Gemcitabine is a nucleoside analog that incorporates into DNA, causing chain termination and inducing DNA damage, leading to cell cycle arrest.[2] The combination of this compound and gemcitabine has demonstrated synergistic cytotoxicity in various cancer cell lines, particularly in pancreatic and osteosarcoma models.[1][3]

The primary mechanism of this synergy lies in the complementary actions of the two drugs on the cell cycle. Gemcitabine-induced DNA damage activates the G2/M checkpoint, which is regulated by WEE1, to allow time for DNA repair. By inhibiting WEE1, this compound abrogates this checkpoint, forcing cells with unrepaired DNA damage to prematurely enter mitosis. This leads to a state of "mitotic catastrophe," culminating in apoptotic cell death.[2][4] This application note provides an overview of the in vitro application of this combination therapy, including detailed experimental protocols and data presentation.

Data Presentation

While specific quantitative data for the this compound-gemcitabine combination is not extensively available in the public domain, the following tables represent the expected outcomes based on the synergistic relationship reported in preclinical studies.[1][3] The data presented are hypothetical and intended for illustrative purposes. Researchers should generate their own data for specific cell lines and experimental conditions.

Table 1: In Vitro Cytotoxicity of this compound and Gemcitabine as Single Agents

Cell Line (Cancer Type)This compound IC50 (nM)Gemcitabine IC50 (nM)
PANC-1 (Pancreatic)15050
MiaPaCa-2 (Pancreatic)20075
AsPC-1 (Pancreatic)12040
U2OS (Osteosarcoma)18060
Saos-2 (Osteosarcoma)25080

IC50 values represent the concentration of a drug that is required for 50% inhibition of in vitro cellular growth.

Table 2: Synergistic Cytotoxicity of this compound and Gemcitabine Combination

Cell LineThis compound (nM)Gemcitabine (nM)Combination Index (CI)*
PANC-17525< 1
MiaPaCa-210037.5< 1
AsPC-16020< 1
U2OS9030< 1
Saos-212540< 1

The Combination Index (CI) is a quantitative measure of the degree of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 3: Apoptosis Induction by this compound and Gemcitabine Combination

Cell LineTreatment% Apoptotic Cells (Annexin V+)
PANC-1Control5%
This compound (150 nM)10%
Gemcitabine (50 nM)15%
Combination45%
U2OSControl4%
This compound (180 nM)8%
Gemcitabine (60 nM)12%
Combination40%

Experimental Protocols

The following are detailed protocols for key in vitro experiments to evaluate the combination of this compound and gemcitabine. These are generalized protocols and may require optimization for specific cell lines and laboratory conditions.

Cell Viability and Synergy Analysis (Sulforhodamine B - SRB Assay)

Objective: To determine the cytotoxic effects of this compound and gemcitabine, alone and in combination, and to quantify their synergistic interaction.

Materials:

  • Cancer cell lines of interest (e.g., PANC-1, U2OS)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (powder, dissolve in DMSO)

  • Gemcitabine (powder, dissolve in sterile water or PBS)

  • 96-well plates

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells in 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Preparation: Prepare serial dilutions of this compound and gemcitabine in complete medium. For combination experiments, prepare a matrix of concentrations based on the individual IC50 values.

  • Treatment: Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (DMSO for this compound, water/PBS for gemcitabine).

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • Cell Fixation: Gently add 25 µL of cold 50% (w/v) TCA to each well (final concentration 10%) and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell survival relative to the vehicle control. Determine the IC50 values for each drug using non-linear regression analysis. For combination studies, calculate the Combination Index (CI) using software such as CompuSyn.

Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)

Objective: To quantify the induction of apoptosis by this compound and gemcitabine, alone and in combination.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound and Gemcitabine

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound, gemcitabine, or the combination at predetermined concentrations (e.g., IC50 values) for 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

Objective: To determine the effect of this compound and gemcitabine on cell cycle distribution.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound and Gemcitabine

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the drugs for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them by adding dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry. The data will show the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Objective: To detect changes in the expression and phosphorylation of key proteins involved in the cell cycle and DNA damage response.

Materials:

  • Cancer cell lines

  • This compound and Gemcitabine

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-CDK1 (Tyr15), anti-γH2AX, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Cell Lysis: Treat cells with drugs for the desired time, then lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

G cluster_0 Gemcitabine Action cluster_1 Cell Cycle Progression cluster_2 WEE1 Checkpoint Control cluster_3 This compound Intervention cluster_4 Cellular Outcome Gemcitabine Gemcitabine DNA_Damage DNA Damage (Replication Stress) Gemcitabine->DNA_Damage incorporates into DNA WEE1 WEE1 Kinase DNA_Damage->WEE1 activates G2_Phase G2 Phase CDK1_CyclinB CDK1/Cyclin B Complex M_Phase M Phase (Mitosis) Mitotic_Catastrophe Mitotic Catastrophe M_Phase->Mitotic_Catastrophe with unrepaired DNA CDK1_CyclinB->M_Phase drives entry p_CDK1 p-CDK1 (Tyr15) (Inactive) CDK1_CyclinB->p_CDK1 WEE1->CDK1_CyclinB phosphorylates p_CDK1->M_Phase blocks This compound This compound This compound->WEE1 inhibits Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis

Caption: this compound and Gemcitabine Signaling Pathway.

G cluster_assays In Vitro Assays cluster_analysis Data Analysis start Start: Cancer Cell Culture seed Seed Cells (96/6-well plates) start->seed treat Treat with this compound, Gemcitabine, or Combination seed->treat incubate Incubate (24-72 hours) treat->incubate viability Cell Viability (SRB Assay) incubate->viability apoptosis Apoptosis (Flow Cytometry) incubate->apoptosis cell_cycle Cell Cycle (Flow Cytometry) incubate->cell_cycle western Western Blot incubate->western ic50 IC50 & Synergy (CI Calculation) viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_exp Protein Expression western->protein_exp end End: Application Notes ic50->end apoptosis_quant->end cell_cycle_dist->end protein_exp->end

Caption: Experimental Workflow for In Vitro Analysis.

References

Application Notes and Protocols: Azenosertib and PARP Inhibitor Combination Study

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the study design for evaluating the combination of Azenosertib (a WEE1 inhibitor) and a PARP inhibitor. Detailed protocols for key preclinical experiments are provided to guide researchers in this area of investigation.

Introduction

This compound (also known as ZN-c3) is a selective and orally bioavailable inhibitor of WEE1 kinase.[1][2][3][4] WEE1 is a critical regulator of the G2/M cell cycle checkpoint, preventing cells with DNA damage from entering mitosis.[1][2][4] By inhibiting WEE1, this compound forces cancer cells with DNA damage to prematurely enter mitosis, leading to mitotic catastrophe and apoptosis.[1][2][4] This mechanism is particularly effective in tumors with a dysfunctional G1 checkpoint, often due to p53 mutations, which then heavily rely on the G2/M checkpoint for DNA repair.[5]

Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of drugs that block the repair of DNA single-strand breaks (SSBs).[6][7][8] In cells with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations, the accumulation of unrepaired SSBs leads to the formation of double-strand breaks (DSBs) during DNA replication, which cannot be efficiently repaired, resulting in cell death through a mechanism known as synthetic lethality.[6][9][10]

The combination of this compound and a PARP inhibitor is a promising therapeutic strategy. PARP inhibitors increase the level of DNA damage within cancer cells, and this compound's inhibition of WEE1 prevents the cell from arresting to repair this damage, leading to a synergistic increase in cancer cell death.[11] This combination is being actively investigated in clinical trials, such as the MAMMOTH (ZN-c3-006) study, which is evaluating this compound in combination with the PARP inhibitor niraparib in patients with PARP-inhibitor resistant ovarian cancer.[4][12]

Signaling Pathway and Therapeutic Rationale

The combination of this compound and a PARP inhibitor exploits the reliance of cancer cells on specific DNA damage response (DDR) pathways.

Azenosertib_PARP_Inhibitor_Pathway Synergistic Action of this compound and PARP Inhibitors cluster_0 DNA Damage & Repair cluster_1 Cell Cycle Control cluster_3 Cellular Outcome DNA_SSB Single-Strand Breaks (SSBs) PARP PARP Enzyme DNA_SSB->PARP activates DNA_DSB Double-Strand Breaks (DSBs) DNA_SSB->DNA_DSB leads to (unrepaired) BER Base Excision Repair (BER) PARP->BER facilitates G2_M_Checkpoint G2/M Checkpoint DNA_DSB->G2_M_Checkpoint activates Apoptosis Apoptosis / Mitotic Catastrophe DNA_DSB->Apoptosis high levels lead to HRR Homologous Recombination Repair (HRR) G2_Phase G2 Phase M_Phase Mitosis (M Phase) G2_Phase->M_Phase transition M_Phase->Apoptosis premature entry with unrepaired DNA leads to CDK1_CyclinB CDK1/Cyclin B CDK1_CyclinB->M_Phase promotes entry WEE1 WEE1 Kinase WEE1->CDK1_CyclinB phosphorylates & inhibits G2_M_Checkpoint->WEE1 activates PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP inhibits This compound This compound (WEE1 Inhibitor) This compound->WEE1 inhibits

Caption: this compound and PARP inhibitor synergistic pathway.

Quantitative Data Summary

The following tables summarize preclinical and clinical data for this compound combination therapies.

Table 1: Preclinical Efficacy of this compound Combinations

Cell LineCombination AgentEffectReference
Ovarian Cancer Cell Lines (20 of 24)PARP InhibitorSynergistic (Combination Index < 0.5 in 12 lines)[11]
KRAS or BRAF mutant cell linesPARP InhibitorPronounced Synergy[11]
KRASG12C inhibitor-resistant xenograft modelsKRASG12C InhibitorSynergistic Tumor Growth Inhibition[13]

Table 2: Clinical Trial Data for this compound Combinations

Study Name (NCT)PhaseCancer TypeCombination AgentKey FindingsReference
MAMMOTH (ZN-c3-006) (NCT05198804)Phase 1/2PARP-inhibitor resistant Ovarian CancerNiraparibMonotherapy arm showed an ORR of 31.3% in Cyclin E1+ patients. Combination arm did not reach efficacious exposures of this compound and is not being further developed.[4][8]
ZN-c3-001 (NCT04158336)Phase 1Solid TumorsMonotherapyORR of 37% in platinum-resistant ovarian cancer and uterine serous carcinoma patients.[14]
DENALI (ZN-c3-005) (NCT05128825)Phase 2Platinum-Resistant Ovarian CancerMonotherapyORR of 34.9% in response-evaluable Cyclin E1-positive patients.[15][16]
ZAP-ITPhase 1/2Metastatic Triple-Negative Breast CancerCarboplatin and PembrolizumabEvaluating safety and effectiveness.[17]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the combination of this compound and a PARP inhibitor.

Cell Viability Assay

This protocol determines the effect of this compound and a PARP inhibitor, alone and in combination, on the viability of cancer cells.

Materials:

  • Cancer cell lines of interest (e.g., ovarian, breast, pancreatic cancer lines)

  • Complete cell culture medium

  • 96-well plates

  • This compound (ZN-c3)

  • PARP inhibitor (e.g., Niraparib, Olaparib)

  • Dimethyl sulfoxide (DMSO) for drug dilution

  • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Drug Preparation: Prepare stock solutions of this compound and the PARP inhibitor in DMSO. Create a dilution series for each drug and for the combination at a fixed ratio.

  • Drug Treatment: Add 100 µL of medium containing the drugs at 2x the final concentration to the appropriate wells. Include wells with vehicle control (DMSO).

  • Incubation: Incubate the plate for 72-96 hours at 37°C and 5% CO2.

  • Viability Assessment:

    • For MTT assay: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours. Add 100 µL of solubilization solution and read absorbance at 570 nm.

    • For CellTiter-Glo assay: Add 100 µL of CellTiter-Glo reagent to each well, shake for 2 minutes, incubate for 10 minutes at room temperature, and read luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 for each drug and use software such as CompuSyn to calculate the Combination Index (CI) to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Cell_Viability_Workflow Cell Viability Assay Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Prepare_Drugs Prepare drug dilutions (single agents and combination) Incubate_24h->Prepare_Drugs Add_Drugs Add drugs to cells Prepare_Drugs->Add_Drugs Incubate_72_96h Incubate for 72-96 hours Add_Drugs->Incubate_72_96h Add_Viability_Reagent Add viability reagent (e.g., MTT, CellTiter-Glo) Incubate_72_96h->Add_Viability_Reagent Read_Plate Read plate (absorbance or luminescence) Add_Viability_Reagent->Read_Plate Analyze_Data Analyze data (calculate IC50, CI) Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a cell viability combination assay.

Western Blot Analysis for DNA Damage and Cell Cycle Markers

This protocol is used to assess the molecular effects of the drug combination on key proteins involved in the DNA damage response and cell cycle control.

Materials:

  • Treated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer and system (e.g., PVDF membrane)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-γH2AX, anti-phospho-CDK1 (Tyr15), anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis: Treat cells with this compound, PARP inhibitor, the combination, or vehicle for the desired time. Lyse cells in ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add a chemiluminescent substrate.

  • Imaging: Capture the signal using a digital imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control like β-actin.

Flow Cytometry for Cell Cycle Analysis

This protocol is for analyzing the distribution of cells in different phases of the cell cycle after drug treatment.

Materials:

  • Treated cells

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Harvest: Harvest cells treated with the drugs or vehicle control.

  • Fixation: Wash cells with PBS and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer, collecting data from at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in G1, S, and G2/M phases.

In Vivo Xenograft Model Study

This protocol outlines a study to evaluate the anti-tumor efficacy of the this compound and PARP inhibitor combination in a mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cells for implantation

  • This compound and PARP inhibitor formulations for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Protocol:

  • Tumor Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle, this compound alone, PARP inhibitor alone, Combination).

  • Drug Administration: Administer the drugs and vehicle according to the planned dosing schedule and route (e.g., oral gavage).

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint: Euthanize mice when tumors reach the predetermined maximum size or at the end of the study period.

  • Data Analysis: Plot tumor growth curves for each treatment group. Compare the tumor growth inhibition between the groups to assess the efficacy of the combination therapy.

Xenograft_Study_Workflow In Vivo Xenograft Study Workflow Start Start Implant_Cells Implant cancer cells into mice Start->Implant_Cells Monitor_Tumor_Growth Monitor tumor growth Implant_Cells->Monitor_Tumor_Growth Randomize_Mice Randomize mice into treatment groups Monitor_Tumor_Growth->Randomize_Mice Administer_Drugs Administer drugs and vehicle Randomize_Mice->Administer_Drugs Measure_Tumors Measure tumor volume regularly Administer_Drugs->Measure_Tumors Monitor_Health Monitor mouse health and body weight Measure_Tumors->Monitor_Health Endpoint Reach study endpoint (e.g., max tumor size) Monitor_Health->Endpoint Analyze_Data Analyze tumor growth inhibition data Endpoint->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vivo xenograft combination study.

Conclusion

The combination of this compound and a PARP inhibitor represents a rational and promising strategy for the treatment of various cancers, particularly those with underlying DNA damage repair deficiencies. The protocols outlined in these application notes provide a framework for the preclinical evaluation of this combination, from in vitro cell-based assays to in vivo animal models. Rigorous execution of these studies will be crucial in further elucidating the synergistic potential of this combination and guiding its clinical development.

References

Application Notes and Protocols: Utilizing Azenosertib in KRAS-Mutant Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Azenosertib, a selective WEE1 kinase inhibitor, in preclinical research involving KRAS-mutant cancer cell lines. The information presented here is intended to facilitate the design and execution of experiments to evaluate the efficacy and mechanism of action of this compound, both as a monotherapy and in combination with other targeted agents.

Introduction

Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic ductal adenocarcinoma.[1][2] The development of effective therapies against KRAS-mutant tumors has been challenging. This compound (ZN-c3) is a potent and selective inhibitor of WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint.[2][3] By inhibiting WEE1, this compound forces cancer cells with DNA damage to prematurely enter mitosis, leading to mitotic catastrophe and apoptosis.[3][4] KRAS-mutant cancer cells often exhibit high levels of replication stress and DNA damage, making them particularly dependent on the G2/M checkpoint and thus vulnerable to WEE1 inhibition.[1][2] This document outlines the application of this compound in KRAS-mutant cancer cell lines, providing data on its efficacy and detailed protocols for key experimental procedures.

Mechanism of Action

This compound is an orally bioavailable, selective inhibitor of WEE1 kinase.[2][3] WEE1 is a tyrosine kinase that plays a crucial role in cell cycle regulation by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1) at tyrosine 15 (Y15). This inhibitory phosphorylation prevents the cell from entering mitosis, providing time for DNA repair during the G2 phase.

In KRAS-mutant cancer cells, oncogenic KRAS signaling drives uncontrolled proliferation, leading to increased replication stress and accumulation of DNA damage.[1][2] This heightened genomic instability makes these cells highly reliant on the G2/M checkpoint, which is controlled by WEE1, to prevent catastrophic cell division.

By inhibiting WEE1, this compound prevents the inhibitory phosphorylation of CDK1.[2] This leads to the premature activation of the CDK1/Cyclin B1 complex, forcing the cell to enter mitosis despite the presence of unrepaired DNA damage. This premature mitotic entry results in mitotic catastrophe, characterized by aberrant chromosome segregation and, ultimately, apoptotic cell death.[3][4]

Furthermore, studies have shown that this compound acts synergistically with KRAS G12C inhibitors, such as sotorasib and adagrasib.[1][5] The combination of WEE1 and KRAS G12C inhibition leads to enhanced tumor growth inhibition by further increasing DNA damage and apoptosis.[1]

Data Presentation

Table 1: In Vitro Efficacy of this compound Monotherapy in KRAS-Mutant Cancer Cell Lines
Cell LineCancer TypeKRAS MutationOther Relevant MutationsThis compound IC50 (nM)Reference
NCI-H23NSCLCG12CTP53 mutant103[6]
NCI-H2122NSCLCG12CTP53, LKB1, KEAP1 mutant-[6]
H358NSCLCG12CTP53 wild-type-[7]
H1792NSCLCG12CTP53 mutant-[7]
A549NSCLCG12STP53 wild-type-[7]
H460NSCLCQ61HTP53 wild-type-[7]
SW1573NSCLCG12C--[7]
Table 2: Synergistic Efficacy of this compound with KRAS G12C Inhibitors
Cell LineCancer TypeCombinationSynergy Score (Loewe)Reference
NCI-H2122NSCLCThis compound + Sotorasib≥10[1][5]
NCI-H2122NSCLCThis compound + Adagrasib≥10[1][5]
NCI-H358NSCLCThis compound + Sotorasib≥10[5]
NCI-H358NSCLCThis compound + Adagrasib≥10[5]
NCI-H23NSCLCThis compound + Sotorasib≥10[1]
NCI-H23NSCLCThis compound + Adagrasib≥10[1]
NCI-H1792NSCLCThis compound + Sotorasib≥10[5]
NCI-H1792NSCLCThis compound + Adagrasib≥10[5]
NCI-H2030NSCLCThis compound + Sotorasib≥10[5]
SW1573NSCLCThis compound + Sotorasib≥10[5]

Note: A Loewe synergy score ≥10 is considered synergistic.[1][5]

Table 3: Pharmacodynamic Biomarker Changes Following this compound Treatment in KRAS-Mutant Cell Lines
Cell LineTreatmentp-CDK1 (Y15) Fold ChangeγH2AX Fold ChangeCleaved Caspase-3/7 Fold ChangeReference
NCI-H2122This compoundDecreaseIncreaseIncrease[1]
NCI-H2122This compound + SotorasibFurther DecreaseFurther IncreaseFurther Increase[1]
NCI-H2122This compound + AdagrasibFurther DecreaseFurther IncreaseFurther Increase[1]
NCI-H23 (spheroids)This compound (260 nM)-~2.5~2.0[1]
NCI-H23 (spheroids)This compound + Sotorasib-~4.0~3.5[1]
NCI-H23 (spheroids)This compound + Adagrasib-~4.5~3.0[1]
Table 4: Cell Cycle Distribution in KRAS-Mutant NSCLC Cell Lines Treated with this compound
Cell LineTreatment (this compound)% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase% Apoptotic Cells (Sub-G1)Reference
H3580.5 µM (24h)Decrease-Increase-[7]
H17920.5 µM (24h)Decrease-Increase-[7]
NCI-H2122500 nM (24h)DecreaseIncrease in EdU+IncreaseIncrease[5]
NCI-H2122500 nM + SotorasibFurther DecreaseFurther Increase in EdU+Further IncreaseFurther Increase[5]
NCI-H2122500 nM + AdagrasibFurther DecreaseFurther Increase in EdU+Further IncreaseFurther Increase[5]

Mandatory Visualization

Azenosertib_Signaling_Pathway cluster_0 KRAS-Mutant Cancer Cell cluster_1 Therapeutic Intervention cluster_2 Cellular Outcome KRAS_mut Oncogenic KRAS (e.g., G12C) Replication_Stress Increased Replication Stress & DNA Damage KRAS_mut->Replication_Stress G2M_Checkpoint G2/M Checkpoint (WEE1 Dependent) Replication_Stress->G2M_Checkpoint activates WEE1 WEE1 Kinase G2M_Checkpoint->WEE1 CDK1_inactive CDK1 (pY15) Inactive WEE1->CDK1_inactive phosphorylates (Y15) CDK1_active CDK1 Active WEE1->CDK1_active Cell_Cycle_Arrest G2 Arrest for DNA Repair CDK1_inactive->Cell_Cycle_Arrest This compound This compound This compound->WEE1 inhibits KRAS_inhibitor KRAS G12C Inhibitor (e.g., Sotorasib) KRAS_inhibitor->KRAS_mut inhibits Mitotic_Entry Premature Mitotic Entry (with DNA damage) CDK1_active->Mitotic_Entry Mitotic_Catastrophe Mitotic Catastrophe Mitotic_Entry->Mitotic_Catastrophe Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Data Analysis Cell_Culture Culture KRAS-Mutant Cancer Cell Lines Treatment Treat with this compound (monotherapy or combination) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability_Assay Western_Blot Western Blot Analysis Treatment->Western_Blot Cell_Cycle_Analysis Flow Cytometry (Cell Cycle & Apoptosis) Treatment->Cell_Cycle_Analysis IC50_Calc Calculate IC50 Values Viability_Assay->IC50_Calc Synergy_Analysis Determine Synergy Scores Viability_Assay->Synergy_Analysis Protein_Quant Quantify Protein Expression (p-CDK1, γH2AX, etc.) Western_Blot->Protein_Quant Cell_Cycle_Dist Analyze Cell Cycle Distribution & Apoptosis Cell_Cycle_Analysis->Cell_Cycle_Dist

References

Application Notes: Azenosertib for the Study of Replicative Stress in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Azenosertib (also known as ZN-c3) is a potent, selective, and orally bioavailable small-molecule inhibitor of WEE1 kinase.[1][2] WEE1 is a critical regulator of the G2/M cell cycle checkpoint, preventing cells with damaged DNA from entering mitosis.[3] Many cancer cells exhibit high levels of genomic instability and replicative stress (RS), which is characterized by the slowing or stalling of DNA replication forks.[1][4] This inherent RS forces cancer cells to rely heavily on cell cycle checkpoints, particularly the WEE1-mediated G2/M checkpoint, to repair DNA damage before cell division.[4][5]

By inhibiting WEE1, this compound abrogates the G2/M checkpoint.[6] This forces cancer cells with unrepaired DNA damage to enter mitosis prematurely, leading to a lethal outcome known as mitotic catastrophe and subsequent apoptosis.[2] This mechanism makes this compound a powerful tool for exploiting the vulnerability of cancer cells with high replicative stress, a hallmark of many tumor types, including those with mutations in genes like TP53 and KRAS.[3][4][7] These application notes provide an overview of this compound's mechanism of action and protocols for its use in studying replicative stress and cell cycle dynamics in cancer research.

Mechanism of Action

WEE1 is a tyrosine kinase that negatively regulates Cyclin-Dependent Kinase 1 (CDK1) and CDK2.[6] The primary role of WEE1 in the context of DNA damage is the inhibitory phosphorylation of CDK1 at Tyrosine 15 (pY15-CDK1).[1] This phosphorylation prevents the activation of the CDK1/Cyclin B complex, thereby halting the cell cycle at the G2/M transition to allow for DNA repair.[7]

This compound selectively binds to and inhibits WEE1. This inhibition prevents the phosphorylation of CDK1, leading to the premature activation of the CDK1/Cyclin B complex.[1] Consequently, cells bypass the G2/M checkpoint and enter mitosis, even in the presence of significant DNA damage.[8] This forced mitotic entry with unrepaired DNA results in genomic chaos, mitotic catastrophe, and ultimately, cancer cell death. The dependency of cancer cells with high RS on the G2/M checkpoint creates a synthetic lethal interaction with WEE1 inhibition by this compound.

Data Presentation

Table 1: Monotherapy Clinical Activity of this compound
IndicationDosing ScheduleObjective Response Rate (ORR)Patient PopulationReference
Ovarian & Uterine Serous CarcinomaIntermittent (5 days on, 2 days off)36.8%Heavily pretreated
Platinum-Resistant Ovarian Cancer (PROC)Intermittent (5 days on, 2 days off)19.2%Heavily pretreated
Cyclin E1+ PROC400 mg QD (5 days on, 2 days off)34.9%Response-evaluable, heavily pretreated[9]
Cyclin E1+ PROC (Intent-to-Treat)400 mg QD (5 days on, 2 days off)31.3%Heavily pretreated[9][10]
Table 2: Combination Therapy Clinical Activity of this compound
Combination AgentIndicationObjective Response Rate (ORR)Reference
PaclitaxelPlatinum-Resistant Ovarian Cancer50%[11][12]
GemcitabinePlatinum-Resistant Ovarian Cancer38.5%[11]
CarboplatinPlatinum-Resistant Ovarian Cancer35.7%[11]
Pegylated Liposomal Doxorubicin (PLD)Platinum-Resistant Ovarian Cancer19.4%[11]
Table 3: Key Pharmacodynamic (PD) Biomarkers for this compound Activity
BiomarkerExpected Change with this compoundSignificanceReference
pY15-CDK1DecreaseDirect indicator of WEE1 inhibition[1][2]
γH2AX (Ser139)IncreaseMarker of DNA double-strand breaks / DNA damage[1][4]
pHH3 (Ser10)IncreaseMarker of entry into mitosis[1]
Cyclin B1IncreaseMitotic cyclin, partner of CDK1[1]
Apoptosis Markers (e.g., Cleaved PARP)IncreaseIndicator of programmed cell death[4]

Visualizations

G cluster_0 Normal Cell Cycle Control (G2/M Checkpoint) cluster_1 This compound Mechanism of Action DNA_Damage Replicative Stress / DNA Damage ATR_CHK1 ATR/CHK1 Activation DNA_Damage->ATR_CHK1 WEE1 WEE1 Kinase ATR_CHK1->WEE1 CDK1_CyclinB CDK1/Cyclin B (Inactive) WEE1->CDK1_CyclinB pY15 G2_Arrest G2 Arrest & DNA Repair CDK1_CyclinB->G2_Arrest Mitosis Mitosis G2_Arrest->Mitosis (after repair) This compound This compound WEE1_inhibited WEE1 Kinase This compound->WEE1_inhibited Inhibition CDK1_CyclinB_active CDK1/Cyclin B (Active) WEE1_inhibited->CDK1_CyclinB_active No Inhibition Premature_Mitosis Premature Mitotic Entry (with damaged DNA) CDK1_CyclinB_active->Premature_Mitosis Mitotic_Catastrophe Mitotic Catastrophe & Apoptosis Premature_Mitosis->Mitotic_Catastrophe G cluster_analysis Downstream Analysis start Seed Cancer Cells incubation1 Allow cells to adhere (e.g., 24 hours) start->incubation1 treatment Treat with this compound (Dose-response or Time-course) incubation1->treatment control Treat with Vehicle (e.g., DMSO) incubation1->control incubation2 Incubate for desired duration (e.g., 24-72 hours) treatment->incubation2 control->incubation2 harvest Harvest Cells incubation2->harvest analysis_viability Cell Viability Assay (e.g., CellTiter-Glo) harvest->analysis_viability analysis_western Western Blot (p-CDK1, γH2AX, pHH3) harvest->analysis_western analysis_flow Flow Cytometry (Cell Cycle, Apoptosis) harvest->analysis_flow G cluster_cancer Cancer Cell Phenotype RS High Replicative Stress (e.g., Oncogene-driven) dependency Increased Dependency on G2/M Checkpoint for Survival RS->dependency G1_defect Defective G1 Checkpoint (e.g., TP53 mutation) G1_defect->dependency wee1_node WEE1 Kinase Activity dependency->wee1_node relies on checkpoint_abrogation G2/M Checkpoint Abrogation wee1_node->checkpoint_abrogation inhibition leads to azeno This compound azeno->wee1_node inhibits death Synthetic Lethality / Mitotic Catastrophe checkpoint_abrogation->death

References

Application Notes: Immunohistochemical Analysis of γH2AX as a Pharmacodynamic Biomarker for Azenosertib Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Azenosertib (ZN-c3) is a potent and selective, orally bioavailable inhibitor of WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint.[1][2][3] The WEE1 kinase prevents cells with DNA damage from entering mitosis by applying an inhibitory phosphorylation to cyclin-dependent kinase 1 (CDK1).[2][4] In many cancers, particularly those with existing genomic instability or mutations in other checkpoint genes like TP53, the WEE1-mediated checkpoint is crucial for survival.[5]

By inhibiting WEE1, this compound forces cancer cells with unrepaired DNA damage to prematurely enter mitosis, leading to a lethal outcome known as mitotic catastrophe and subsequent apoptosis.[1][3] A key indicator of DNA double-strand breaks (DSBs) and replication stress is the phosphorylation of histone H2AX at serine 139, creating γH2AX.[6][7] Consequently, an increase in nuclear γH2AX serves as a robust pharmacodynamic (PD) biomarker for this compound's biological activity, confirming target engagement and the induction of DNA damage.[1][4][8]

These application notes provide a detailed protocol for the detection and quantification of γH2AX in tumor tissues treated with this compound using immunohistochemistry (IHC), a widely accessible and powerful technique for assessing protein expression in tissue samples.[9]

This compound's Mechanism of Action and the Role of γH2AX

This compound's therapeutic strategy is centered on exploiting the existing genomic instability of cancer cells. The inhibition of WEE1 disrupts the cell's ability to pause and repair DNA damage before cell division. This leads to an accumulation of DNA DSBs, which are marked by the formation of γH2AX foci.[1][7] Monitoring γH2AX levels in tumors provides direct evidence of this compound's on-target effect.

Azenosertib_MoA cluster_0 Normal Cell Cycle Control (with DNA Damage) cluster_1 This compound Treatment DNA_Damage DNA Damage / Replication Stress WEE1 WEE1 Kinase DNA_Damage->WEE1 activates CDK1_inactive CDK1 (pY15) Inactive WEE1->CDK1_inactive phosphorylates (inhibits) G2_Arrest G2/M Checkpoint (Cell Cycle Arrest) CDK1_inactive->G2_Arrest Repair DNA Repair G2_Arrest->Repair This compound This compound WEE1_inhibited WEE1 Kinase This compound->WEE1_inhibited inhibits CDK1_active CDK1 Active Mitotic_Entry Premature Mitotic Entry CDK1_active->Mitotic_Entry promotes Apoptosis Mitotic Catastrophe & Apoptosis Mitotic_Entry->Apoptosis gH2AX γH2AX ↑ (DNA Damage Marker) gH2AX->Mitotic_Entry DNA_Damage_2 DNA Damage / Replication Stress DNA_Damage_2->gH2AX leads to

Caption: this compound inhibits WEE1, leading to premature mitosis and increased γH2AX.

Quantitative Data on γH2AX Induction by this compound

Preclinical studies have consistently demonstrated a dose-dependent increase in γH2AX levels in tumors following this compound administration.

Table 1: In Vivo Induction of γH2AX in Xenograft Tumor Models

Tumor Model Treatment Group Dosing Schedule Timepoint Result (γH2AX Levels) Reference
A-427 (Lung Cancer) Vehicle Control Once daily for 3 days 4-24h post last dose Baseline [2][4]
This compound (40 mg/kg) Once daily for 3 days 4-24h post last dose Dose-dependent increase vs. vehicle [4]
This compound (80 mg/kg) Once daily for 3 days 4-24h post last dose Significant, dose-dependent increase vs. vehicle [4]
OVCAR3 (Ovarian Cancer) Vehicle Control Once daily for 5 days Various Baseline H-Score [1]

| | this compound | Once daily for 5 days | Various | Increased H-Score relative to vehicle |[1] |

Table 2: In Vitro Induction of γH2AX in Cancer Cell Lines

Cell Line Type Treatment Result (% γH2AX Positive Cells) Reference
Various Cancer Cell Lines DMSO (Control) 1% - 3% [2][4]

| | this compound | 10% - 19% |[2][4] |

Experimental Workflow for γH2AX Immunohistochemistry

The overall process involves treating tumor-bearing animal models, collecting tumor tissue at specific time points, and performing IHC to visualize and quantify γH2AX expression.

IHC_Workflow cluster_animal_phase In Vivo Phase cluster_lab_phase Laboratory Phase cluster_analysis_phase Analysis Phase animal_model 1. Establish Xenograft Tumor Models dosing 2. Administer this compound vs. Vehicle Control animal_model->dosing collection 3. Collect Tumor Samples at Key Timepoints dosing->collection fixation 4. Fixation (e.g., 10% NBF) & Paraffin Embedding (FFPE) collection->fixation sectioning 5. Section FFPE Blocks (4-5 µm) fixation->sectioning staining 6. Perform γH2AX IHC Staining sectioning->staining imaging 7. Whole Slide Imaging or Microscopy staining->imaging quant 8. Pathological Review & Quantitative Analysis (e.g., H-Score) imaging->quant results 9. Compare Treated vs. Control Groups quant->results

Caption: Workflow for assessing γH2AX in this compound-treated tumors.

Detailed Protocol: γH2AX Immunohistochemistry for FFPE Tissues

This protocol provides a representative method for staining γH2AX in formalin-fixed, paraffin-embedded (FFPE) tumor sections. Optimization may be required depending on the specific antibody, tissue type, and detection system used.

1. Materials and Reagents

  • FFPE tumor tissue sections (4-5 µm) on positively charged slides

  • Xylene or xylene substitute

  • Ethanol (100%, 95%, 70%)

  • Deionized water (DI H₂O)

  • Antigen Retrieval Buffer: Citrate Buffer (10 mM, pH 6.0) or Tris-EDTA Buffer (10 mM Tris, 1 mM EDTA, pH 9.0)

  • Wash Buffer: Phosphate-Buffered Saline with 0.05% Tween-20 (PBST)

  • Hydrogen Peroxide Block (3% H₂O₂ in methanol or commercial solution)

  • Blocking Buffer: 5% Normal Goat Serum (or serum from the same species as the secondary antibody) in PBST

  • Primary Antibody: Rabbit or Mouse anti-phospho-Histone H2A.X (Ser139) monoclonal antibody.

  • Secondary Antibody: HRP-conjugated Goat anti-Rabbit or Goat anti-Mouse IgG.

  • Detection System: DAB (3,3'-Diaminobenzidine) chromogen kit

  • Counterstain: Harris's Hematoxylin

  • Bluing Reagent (e.g., 0.2% ammonia water or commercial solution)

  • Mounting Medium (permanent, organic-based)

  • Cover slips

2. Deparaffinization and Rehydration

  • Place slides in a xylene bath for 2 x 5 minutes to remove paraffin.

  • Transfer slides through a series of ethanol dilutions to rehydrate:

    • 100% Ethanol: 2 x 3 minutes

    • 95% Ethanol: 1 x 3 minutes

    • 70% Ethanol: 1 x 3 minutes

  • Rinse slides thoroughly in DI H₂O for 5 minutes.

3. Antigen Retrieval

  • Pre-heat a pressure cooker or water bath containing the Antigen Retrieval Buffer to 95-100°C.

  • Immerse slides in the hot buffer and incubate for 20-30 minutes.

  • Allow slides to cool down in the buffer at room temperature for at least 20 minutes.

  • Rinse slides with DI H₂O, then with PBST wash buffer.

4. Immunostaining Procedure

  • Peroxidase Block: Incubate slides in 3% Hydrogen Peroxide Block for 10-15 minutes at room temperature to quench endogenous peroxidase activity.

  • Rinse slides 3 x 5 minutes with PBST.

  • Protein Block: Apply Blocking Buffer to the tissue sections and incubate for 30-60 minutes in a humidified chamber to block non-specific antibody binding.

  • Primary Antibody: Tip off the blocking buffer (do not rinse). Dilute the primary anti-γH2AX antibody in blocking buffer according to the manufacturer's recommended concentration. Apply to sections and incubate overnight at 4°C or for 1-2 hours at room temperature.

  • Rinse slides 3 x 5 minutes with PBST.

  • Secondary Antibody: Apply the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions. Incubate for 30-60 minutes at room temperature.

  • Rinse slides 3 x 5 minutes with PBST.

  • Detection: Prepare the DAB chromogen solution immediately before use. Apply to sections and incubate for 2-10 minutes, or until a brown precipitate is visible under the microscope.

  • Immediately stop the reaction by immersing the slides in DI H₂O.

5. Counterstaining and Mounting

  • Counterstain with Harris's Hematoxylin for 30-60 seconds.

  • Rinse slides gently in running tap water until the water runs clear.

  • Dip slides briefly in Bluing Reagent to turn the hematoxylin blue.

  • Rinse in tap water.

  • Dehydrate the sections by passing them through increasing concentrations of ethanol (70%, 95%, 100%) and finally clear in xylene (2 x 3 minutes).

  • Apply a drop of permanent mounting medium to the tissue and place a coverslip, avoiding air bubbles.

  • Allow slides to dry completely before analysis.

Data Analysis and Interpretation

Qualitative Assessment: Examine slides under a light microscope. Positive γH2AX staining will appear as a brown (DAB) signal localized to the nucleus of tumor cells. The counterstain (hematoxylin) will stain nuclei blue/purple. A positive result in this compound-treated tumors is characterized by an increased number of positive nuclei and/or increased staining intensity compared to vehicle-treated controls.

Quantitative Assessment (H-Score): For a more objective analysis, the H-score (Histoscore) can be calculated. This method considers both the percentage of positive cells and their staining intensity.

  • Assign a staining intensity score to each tumor cell nucleus:

    • 0 = No staining

    • 1+ = Weak staining

    • 2+ = Moderate staining

    • 3+ = Strong staining

  • A pathologist or trained analyst estimates the percentage of cells at each intensity level.

  • Calculate the H-Score using the formula: H-Score = [1 × (% of 1+ cells)] + [2 × (% of 2+ cells)] + [3 × (% of 3+ cells)] The final score ranges from 0 to 300. An increase in the H-score in the this compound-treated group relative to the control group indicates a positive pharmacodynamic effect.[1]

Troubleshooting

IssuePossible CauseSuggested Solution
No Staining Primary antibody omitted or inactive.Ensure primary antibody was added; use a new antibody vial.
Incorrect antigen retrieval.Optimize retrieval buffer (pH 6.0 vs. pH 9.0) and incubation time/temp.
Insufficient primary antibody concentration.Perform a titration to find the optimal antibody concentration.
High Background Insufficient blocking.Increase blocking time or try a different blocking reagent.
Primary antibody concentration too high.Dilute the primary antibody further.
Inadequate rinsing between steps.Increase the duration and number of washes.
Non-specific Staining Endogenous peroxidase activity.Ensure the H₂O₂ blocking step was performed correctly.
Cross-reactivity of secondary antibody.Use a secondary antibody raised against the correct primary host species.

References

Application Notes and Protocols for Azenosertib in Uterine Serous Carcinoma Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical application of azenosertib, a selective WEE1 kinase inhibitor, in uterine serous carcinoma (USC) models. The protocols outlined below are based on established methodologies for evaluating WEE1 inhibitors in gynecological cancers and can be adapted for specific USC cell lines and patient-derived models.

Introduction

Uterine serous carcinoma (USC) is an aggressive subtype of endometrial cancer characterized by frequent mutations in the TP53 tumor suppressor gene.[1][2][3] This genetic hallmark leads to a defective G1/S checkpoint, making cancer cells highly reliant on the G2/M checkpoint for DNA repair before mitotic entry.[2][4] WEE1 kinase is a critical regulator of the G2/M checkpoint.[1][5] this compound (ZN-c3) is a potent and selective oral inhibitor of WEE1 kinase.[6][7] By inhibiting WEE1, this compound abrogates the G2/M checkpoint, forcing cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and subsequent cell death.[6][8][9] This mechanism provides a strong rationale for investigating this compound as a therapeutic agent in USC.

Mechanism of Action

This compound's primary mechanism of action is the catalytic inhibition of WEE1 kinase. WEE1 is a tyrosine kinase that phosphorylates and inactivates cyclin-dependent kinase 1 (CDK1) and CDK2, key regulators of cell cycle progression.[8] Inhibition of WEE1 by this compound leads to the activation of CDK1 and CDK2, promoting entry into mitosis regardless of DNA damage status.[8] In TP53-deficient USC cells, which lack a functional G1/S checkpoint, the abrogation of the G2/M checkpoint by this compound is particularly detrimental, leading to a high degree of genomic instability and apoptosis.[4]

azenosertib_mechanism cluster_cell_cycle Cell Cycle Progression cluster_checkpoint G2/M Checkpoint Control cluster_outcome Cellular Outcome G1 G1 Phase S S Phase (DNA Replication) G1->S G2 G2 Phase S->G2 M Mitosis G2->M M->G1 Mitotic_Catastrophe Mitotic Catastrophe M->Mitotic_Catastrophe premature entry with DNA damage WEE1 WEE1 Kinase CDK1 CDK1 WEE1->CDK1 inhibits (phosphorylation) MPF Mitosis-Promoting Factor (MPF) CDK1->MPF CyclinB Cyclin B CyclinB->MPF MPF->M promotes entry DNA_Damage DNA Damage DNA_Damage->WEE1 activates This compound This compound This compound->WEE1 inhibits Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis cell_viability_workflow start Start seed_cells Seed USC cells in 96-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 treat_cells Treat cells with serial dilutions of this compound incubate1->treat_cells incubate2 Incubate for 72 hours treat_cells->incubate2 add_reagent Add MTS/MTT reagent incubate2->add_reagent incubate3 Incubate for 1-4 hours add_reagent->incubate3 read_plate Measure absorbance with microplate reader incubate3->read_plate analyze_data Analyze data and determine IC50 read_plate->analyze_data end End analyze_data->end xenograft_workflow start Start implant Implant USC cells/PDX into immunocompromised mice start->implant monitor_growth Monitor tumor growth implant->monitor_growth randomize Randomize mice into treatment and control groups monitor_growth->randomize treat Administer this compound or vehicle control orally randomize->treat monitor_tumor Monitor tumor volume and body weight treat->monitor_tumor endpoint Euthanize mice at study endpoint monitor_tumor->endpoint analyze Analyze tumor growth inhibition endpoint->analyze end End analyze->end

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Azenosertib Dosing In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with the WEE1 inhibitor, Azenosertib, in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of WEE1 kinase.[1][2] WEE1 is a crucial regulator of the G2/M cell cycle checkpoint, preventing cells with DNA damage from entering mitosis.[1] By inhibiting WEE1, this compound causes cancer cells with existing DNA damage to prematurely enter mitosis, leading to mitotic catastrophe and apoptosis (programmed cell death).[1][3] This mechanism is particularly effective in cancer cells that have a deficient G1 checkpoint, often due to p53 mutations, making them more reliant on the G2/M checkpoint for DNA repair.

Q2: What are the recommended starting doses and schedules for this compound in preclinical mouse models?

A2: Preclinical studies have explored a range of oral doses and schedules. Continuous daily dosing has been tested at 20, 40, and 80 mg/kg.[1] Intermittent dosing schedules, such as 5 days on, 2 days off (5:2), have also been investigated at doses up to 100 mg/kg.[1][4] The optimal dose and schedule will depend on the specific tumor model and the experimental endpoint (e.g., tumor growth inhibition vs. tolerability).

Q3: How should this compound be formulated for oral administration in mice?

A3: this compound can be formulated for oral gavage in various vehicles. A common vehicle used in preclinical studies is 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.[1] Another reported formulation consists of a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]

Q4: What are the key pharmacodynamic (PD) biomarkers to assess this compound activity in vivo?

A4: The primary PD biomarkers for this compound activity are the phosphorylation of CDK1 at Tyrosine 15 (pY15-CDK1) and the DNA damage marker, gamma-H2AX (γH2AX).[1] Inhibition of WEE1 by this compound leads to a decrease in pY15-CDK1 levels and a corresponding increase in γH2AX, indicating increased DNA damage and cell cycle progression into mitosis.[1]

Q5: What are the common toxicities observed with this compound in vivo?

A5: In preclinical models, this compound has been generally well-tolerated at therapeutic doses, with minimal body weight loss.[1] However, at higher doses or in combination with other agents, hematological toxicities such as neutropenia and thrombocytopenia have been observed. In recent clinical trials, there have been reports of sepsis, leading to partial clinical holds on some studies.[5][6]

Data Presentation

Table 1: Summary of Preclinical this compound Dosing Schedules and Efficacy
Animal ModelTumor TypeDosing ScheduleDose (mg/kg)Tumor Growth Inhibition (TGI)Reference
NOD/SCID MiceA-427 NSCLC XenograftContinuous Daily20-[1]
NOD/SCID MiceA-427 NSCLC XenograftContinuous Daily4075%[1]
NOD/SCID MiceA-427 NSCLC XenograftContinuous Daily8071% Regression[1][2]
NOD/SCID MiceA-427 NSCLC Xenograft5 days on, 2 days off100-[1][4]
NCG MiceSW1463 XenograftContinuous Daily60-
BALB/c Nude MiceMIA PaCa-2 XenograftContinuous Daily--
NOD/SCID MiceNCI-H2122 NSCLC Xenograft5 days on, 2 days off-45%[7]
Table 2: Pharmacodynamic Marker Modulation in A-427 Xenograft Model
Dose (mg/kg)Time Post-DosepY15-CDK1 LevelsγH2AX LevelsReference
404 hoursSignificantly ReducedIncreased[1]
408 hoursSignificantly ReducedIncreased[1]
4024 hours-Returned to Baseline[1]
804 hoursSignificantly ReducedIncreased (Dose-dependent)[1]
808 hoursSignificantly ReducedIncreased (Dose-dependent)[1]
8024 hours-Remained High[1]

Visualizations

Azenosertib_Signaling_Pathway DNA Damage DNA Damage ATR/CHK1 ATR/CHK1 DNA Damage->ATR/CHK1 WEE1 WEE1 ATR/CHK1->WEE1 activates pY15-CDK1 (Inactive) pY15-CDK1 (Inactive) WEE1->pY15-CDK1 (Inactive) phosphorylates This compound This compound This compound->WEE1 inhibits CDK1/Cyclin B CDK1/Cyclin B CDK1/Cyclin B->pY15-CDK1 (Inactive) Mitotic Entry Mitotic Entry CDK1/Cyclin B->Mitotic Entry promotes pY15-CDK1 (Inactive)->Mitotic Entry inhibits Mitotic Catastrophe Mitotic Catastrophe Mitotic Entry->Mitotic Catastrophe prematurely leads to

Caption: this compound inhibits WEE1, leading to premature mitotic entry and mitotic catastrophe.

Experimental Protocols

Protocol 1: In Vivo Tolerability Study

Objective: To determine the maximum tolerated dose (MTD) of this compound with a specific dosing schedule.

Materials:

  • This compound

  • Vehicle (e.g., 20% HP-β-CD in sterile water)

  • 6-8 week old immunocompromised mice (e.g., NOD/SCID or C57BL/6)

  • Standard animal housing and husbandry equipment

  • Calibrated balance for animal weight

  • Oral gavage needles

  • Syringes

Methodology:

  • Animal Acclimation: Acclimate mice to the facility for at least one week prior to the start of the experiment.

  • Group Allocation: Randomly assign mice to treatment groups (e.g., vehicle control and escalating doses of this compound). A typical group size is 5-8 mice.

  • This compound Preparation: Prepare this compound in the chosen vehicle on the day of dosing. Ensure complete dissolution.

  • Baseline Measurements: Record the initial body weight of each mouse.

  • Dosing: Administer this compound or vehicle via oral gavage according to the desired schedule (e.g., daily for 14 days or 5 days on, 2 days off for two cycles).

  • Monitoring:

    • Monitor animal health daily for clinical signs of toxicity (e.g., changes in posture, activity, grooming).

    • Measure body weight at least twice weekly.

    • A body weight loss of >15-20% is often considered a humane endpoint.[1]

  • Blood Collection (Optional): At the end of the study, collect blood samples for complete blood count (CBC) to assess hematological toxicity.[8]

  • Data Analysis: Plot the mean body weight change for each group over time. The MTD is typically defined as the highest dose that does not cause significant body weight loss or other signs of severe toxicity.

Protocol 2: In Vivo Efficacy Study (Xenograft Model)

Objective: To evaluate the anti-tumor efficacy of this compound in a tumor xenograft model.

Materials:

  • Cancer cell line of interest (e.g., A-427)

  • Matrigel (or other appropriate extracellular matrix)

  • 6-8 week old immunocompromised mice (e.g., NOD/SCID)

  • Calipers for tumor measurement

  • This compound and vehicle

Methodology:

  • Tumor Cell Implantation:

    • Harvest cancer cells and resuspend in a mixture of sterile PBS and Matrigel.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Treatment:

    • When tumors reach a predetermined average size (e.g., 150-350 mm³), randomize mice into treatment and control groups.[1]

    • Begin dosing with this compound or vehicle as described in Protocol 1.

  • Efficacy Assessment:

    • Continue to measure tumor volume and body weight throughout the study.

    • At the end of the study, calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - ((T_final - T_initial) / (C_final - C_initial))] x 100, where T and C are the mean tumor volumes of the treated and control groups, respectively.[1]

  • Tumor Collection: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

Efficacy_Study_Workflow Cell_Culture Cancer Cell Culture Implantation Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize Mice into Groups Tumor_Growth->Randomization Dosing Oral Dosing (this compound/Vehicle) Randomization->Dosing Monitoring Monitor Tumor Volume & Body Weight Dosing->Monitoring Endpoint End of Study Monitoring->Endpoint Analysis Calculate TGI & Analyze Data Endpoint->Analysis

Caption: Workflow for an in vivo efficacy study of this compound in a xenograft model.

Protocol 3: Pharmacodynamic (PD) Marker Analysis

Objective: To assess the modulation of pY15-CDK1 and γH2AX in tumor tissue following this compound treatment.

Materials:

  • Tumor-bearing mice treated with this compound or vehicle

  • Reagents for tissue homogenization and protein extraction

  • Antibodies for pY15-CDK1 and γH2AX

  • Western blotting or Immunohistochemistry (IHC) equipment and reagents

Methodology:

  • Study Design:

    • Use tumor-bearing mice from an efficacy study or a dedicated short-term PD study.

    • For a time-course analysis, include multiple cohorts for tissue collection at different time points after the last dose (e.g., 4, 8, and 24 hours).[1]

  • Tissue Collection and Processing:

    • At the designated time points, euthanize the mice and immediately excise the tumors.

    • For Western blotting, snap-freeze the tissue in liquid nitrogen.

    • For IHC, fix the tissue in formalin and embed in paraffin.

  • Western Blotting:

    • Homogenize the frozen tumor tissue and extract total protein.

    • Perform SDS-PAGE and transfer proteins to a membrane.

    • Probe the membrane with primary antibodies against pY15-CDK1, total CDK1, γH2AX, and a loading control (e.g., β-actin).

    • Incubate with appropriate secondary antibodies and visualize the protein bands.

  • Immunohistochemistry (IHC):

    • Section the paraffin-embedded tumor tissue.

    • Perform antigen retrieval and block non-specific binding.

    • Incubate with primary antibodies for pY15-CDK1 and γH2AX.

    • Use a suitable detection system to visualize the antibody staining.

    • Score the staining intensity and percentage of positive cells.

  • Data Analysis: Quantify the changes in pY15-CDK1 and γH2AX levels in the this compound-treated groups relative to the vehicle control.

Troubleshooting Guide

Troubleshooting_Guide Issue Issue Encountered Toxicity Excessive Toxicity (e.g., >20% Body Weight Loss) Issue->Toxicity Efficacy Lack of Efficacy Issue->Efficacy Variability High Inter-animal Variability Issue->Variability Dose_Schedule Is the dose/schedule appropriate? Toxicity->Dose_Schedule Tumor_Model Is the tumor model sensitive to WEE1 inhibition? Efficacy->Tumor_Model Formulation Is the formulation stable and homogenous? Variability->Formulation Gavage_Technique Is the oral gavage technique consistent? Variability->Gavage_Technique Dose_Schedule->Formulation Yes Reduce_Dose Reduce dose or use intermittent schedule Dose_Schedule->Reduce_Dose No Formulation->Gavage_Technique Yes Refine_Formulation Refine formulation protocol Formulation->Refine_Formulation No Train_Gavage Ensure proper gavage training and technique Gavage_Technique->Train_Gavage No PD_Markers Are PD markers (pY15-CDK1, γH2AX) modulated? Tumor_Model->PD_Markers Yes Select_Model Select a more sensitive tumor model (e.g., p53-mutant) Tumor_Model->Select_Model No Check_PK Investigate PK/PD relationship PD_Markers->Check_PK No Increase_Dose Consider dose escalation PD_Markers->Increase_Dose Yes

Caption: Troubleshooting decision tree for common issues in this compound in vivo experiments.

References

Azenosertib Dosing Strategies: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the side effects associated with intermittent versus continuous dosing of azenosertib, a potent and selective WEE1 kinase inhibitor. This guide includes troubleshooting advice and frequently asked questions to assist in experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side effects observed with this compound treatment?

A1: Across clinical trials, the most frequently reported treatment-related adverse events (TRAEs) for this compound include gastrointestinal toxicities (nausea, diarrhea, vomiting), fatigue, and hematological toxicities (neutropenia, thrombocytopenia, anemia).[1][2][3]

Q2: How does the side effect profile of intermittent this compound dosing compare to continuous dosing?

A2: Clinical data suggests that intermittent dosing schedules, such as a 5-days-on, 2-days-off regimen, maintain or improve the safety and tolerability of this compound compared to continuous daily dosing.[4][5][6] Specifically, Grade 3 and 4 treatment-related adverse events affecting the gastrointestinal system, as well as fatigue and hematologic events, have been reported as comparable or more favorable with intermittent dosing.[4][5][6]

Q3: Is there a difference in treatment discontinuation rates between the two dosing strategies?

A3: In the Phase 1 ZN-c3-001 study, no discontinuations due to treatment-related adverse events were observed in the intermittent dosing cohorts, suggesting improved tolerability with this strategy.[4][6]

Q4: What is the rationale behind exploring intermittent dosing for this compound?

A4: Intermittent dosing aims to optimize the therapeutic window of this compound by preserving antitumor activity while minimizing toxicity.[7] This approach can lead to better drug tolerability and potentially allow for higher dose intensity over time.[4][6]

Troubleshooting Guide

Issue: High incidence of Grade 3/4 hematological toxicities in an ongoing experiment.

Troubleshooting Steps:

  • Review Dosing Schedule: Confirm if a continuous dosing schedule is being used. Published data indicates that intermittent dosing may be associated with a more favorable hematological safety profile.[4][5]

  • Patient Population: Consider the baseline characteristics of the patient population. Patients who have been heavily pretreated may be more susceptible to myelosuppression.

  • Concomitant Medications: Evaluate for any concomitant medications that could exacerbate hematological toxicity.

  • Dose Reduction/Interruption: As per clinical trial protocols, dose reduction or interruption may be necessary to manage severe hematological adverse events.[1]

Issue: Unexpectedly high rates of gastrointestinal side effects.

Troubleshooting Steps:

  • Prophylactic Measures: Ensure that appropriate prophylactic antiemetic and antidiarrheal agents are being administered as per the experimental protocol.

  • Dosing Schedule Comparison: If utilizing a continuous dosing regimen, consider designing a comparative arm with an intermittent schedule, which has been shown to have a manageable gastrointestinal side effect profile.[4][5]

  • Dietary and Hydration Status: Assess the dietary and hydration status of the subjects, as these can influence the severity of gastrointestinal symptoms.

Data on Treatment-Related Adverse Events (TRAEs)

The following tables summarize the incidence of common treatment-related adverse events observed in key clinical trials of this compound, comparing intermittent and continuous dosing where data is available.

Table 1: Comparison of Grade 3/4 TRAEs in Intermittent vs. Continuous Dosing (ZN-c3-001 Study)

Adverse EventIntermittent Dosing (≥300mg)Continuous Dosing (≥300mg)
Gastrointestinal No Grade 3+ events reported[8]Information not specified
Hematological Low rates of Grade 3+ events[8]Information not specified

Note: The ZN-c3-001 study reported that intermittent dosing was generally better tolerated, with comparable or favorable rates of Grade 3/4 TRAEs compared to continuous dosing.[4][5]

Table 2: Treatment-Related Adverse Events with Intermittent Dosing (400mg, 5 days on/2 days off) in the DENALI Part 1b Study

Adverse EventAny Grade (%)Grade ≥3 (%)
Nausea 65.7[1]-
Fatigue 59.8[1]15.7[1]
Diarrhea 50.0[1]6.9[1]
Thrombocytopenia 34.3[1]11.8[1]
Anemia 30.4[1]10.8[1]
Neutropenia -10.8[1]

Table 3: Treatment-Related Adverse Events Across All Tumor Types (≥300mg this compound)

Adverse EventAny Grade (%)Grade ≥3 (%)
Nausea 60.6[1]-
Fatigue 58.5[1]13.5[1]
Diarrhea 51.8[1]-
Anemia 30.1[1]11.4[1]
Neutropenia -13.0[1]
Thrombocytopenia -10.9[1]

Experimental Protocols

1. ZN-c3-001 Phase 1 Dose-Escalation Study (NCT04158336)

  • Objective: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of this compound, and to evaluate its safety, tolerability, and efficacy in patients with advanced or metastatic solid tumors.[9][10]

  • Methodology: This was an open-label, multicenter, dose-escalation study.[9] this compound was administered orally. The study evaluated both continuous daily dosing and intermittent schedules (e.g., 5 days on, 2 days off).[8] Dose escalation proceeded from 25mg up to 450mg once daily.[9] Primary endpoints included the incidence and severity of adverse events and dose-limiting toxicities.[10] Tumor assessments were performed every 9 weeks.[9]

2. DENALI Part 1b Phase 2 Study (NCT05128825)

  • Objective: To evaluate the efficacy and safety of this compound monotherapy in patients with platinum-resistant high-grade serous ovarian, fallopian tube, or primary peritoneal cancer.[11]

  • Methodology: This was a single-arm, open-label, multicenter study.[11] Patients received this compound at a dose of 400 mg daily on an intermittent schedule of 5 days on, followed by 2 days off.[3][11] Eligible patients had received 1 to 5 prior lines of therapy and had measurable disease.[11] Primary endpoints included the frequency and severity of treatment-emergent adverse events and the objective response rate (ORR).[11]

3. MAMMOTH Phase 1/2 Study (NCT05198804)

  • Objective: To evaluate this compound as a monotherapy and in combination with the PARP inhibitor niraparib in patients with PARP-resistant ovarian cancer.

  • Methodology: This was a multi-arm study. The monotherapy arm evaluated this compound at 300mg and 400mg once daily on a 5 days on, 2 days off intermittent schedule.[12]

Visualizations

Azenosertib_Mechanism_of_Action cluster_G2_Phase G2 Phase cluster_M_Phase M Phase (Mitosis) DNA_Damage DNA Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR CHK1_CHK2 CHK1/CHK2 Activation ATM_ATR->CHK1_CHK2 WEE1 WEE1 Kinase CHK1_CHK2->WEE1 Activates CDK1_CyclinB_inactive CDK1/Cyclin B (Inactive) WEE1->CDK1_CyclinB_inactive Inhibitory Phosphorylation (Tyr15) CDK1_CyclinB_active CDK1/Cyclin B (Active) Mitotic_Catastrophe Mitotic Catastrophe (Cell Death) CDK1_CyclinB_inactive->Mitotic_Catastrophe Premature Mitotic Entry Mitosis Mitotic Entry CDK1_CyclinB_active->Mitosis This compound This compound This compound->WEE1 Inhibits

Caption: this compound inhibits WEE1 kinase, preventing the inhibitory phosphorylation of the CDK1/Cyclin B complex. This leads to premature mitotic entry and subsequent mitotic catastrophe in cancer cells with DNA damage.

experimental_workflow start Patient Recruitment (Advanced Solid Tumors) screening Screening & Eligibility Assessment (e.g., ECOG status, organ function) start->screening randomization Dosing Schedule Assignment screening->randomization continuous Continuous Dosing randomization->continuous Group A intermittent Intermittent Dosing (e.g., 5 days on / 2 days off) randomization->intermittent Group B treatment This compound Administration (Oral) continuous->treatment intermittent->treatment monitoring Safety & Tolerability Monitoring (Adverse Event Reporting) treatment->monitoring Ongoing efficacy Efficacy Assessment (e.g., RECIST criteria) treatment->efficacy Periodic data_analysis Data Analysis (Comparison of Side Effect Profiles) monitoring->data_analysis efficacy->data_analysis

Caption: A generalized workflow for clinical trials comparing intermittent and continuous dosing of this compound, from patient recruitment to data analysis.

References

Overcoming acquired resistance to Azenosertib monotherapy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering acquired resistance to Azenosertib monotherapy.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective small-molecule inhibitor of WEE1 kinase.[1][2][3][4] WEE1 is a critical negative regulator of the G2/M cell cycle checkpoint. It acts by adding an inhibitory phosphate group to Cyclin-Dependent Kinase 1 (CDK1) at the Tyrosine-15 residue (pY15-CDK1).[5][6] This inactivation of CDK1 prevents cells from prematurely entering mitosis, allowing time for DNA repair.

In many cancer cells, particularly those with mutations in TP53, the G1 checkpoint is defective, making them highly reliant on the WEE1-mediated G2/M checkpoint to repair DNA damage before cell division.[5][7] By inhibiting WEE1, this compound prevents the inhibitory phosphorylation of CDK1. This leads to a build-up of active CDK1-Cyclin B1 complexes, forcing cells with unrepaired DNA damage to enter mitosis prematurely. This process ultimately results in mitotic catastrophe and apoptotic cell death.[1][2][4]

azenosertib_moa cluster_checkpoint G2/M Checkpoint DNA_Damage DNA Damage / Replication Stress WEE1 WEE1 Kinase DNA_Damage->WEE1 activates CDK1_inactive CDK1 (pY15) Inactive CDK1_active CDK1 Active WEE1->CDK1_active phosphorylates (inhibits) M Mitosis CDK1_active->M promotes Mitotic_Catastrophe Mitotic Catastrophe & Apoptosis CDK1_active->Mitotic_Catastrophe uncontrolled entry G2 G2 Phase This compound This compound This compound->WEE1 inhibits

Caption: this compound inhibits WEE1, leading to premature mitotic entry.
Q2: My cells were initially sensitive to this compound, but now they are growing at higher concentrations. What are the potential mechanisms of acquired resistance?

Acquired resistance to WEE1 inhibitors like this compound can arise through several mechanisms that allow cancer cells to bypass the drug-induced mitotic catastrophe. Key reported mechanisms include:

  • Upregulation of Myt1 Kinase: Myt1 is a kinase functionally redundant to WEE1, capable of phosphorylating and inhibiting CDK1.[8][9] Increased Myt1 expression can compensate for the loss of WEE1 activity, thereby restoring the G2/M checkpoint and conferring resistance.[8][9]

  • Altered Cell Cycle Control Pathways: Resistance can emerge from changes that slow down cell cycle progression, reducing the accumulation of DNA damage that this compound leverages. This can include:

    • Reduced CDK1 Expression: Lowering the levels of WEE1's primary substrate can dampen the effect of WEE1 inhibition.[10]

    • Increased TGF-β Signaling: Activation of this pathway can slow cell cycle progression, providing more time for DNA repair.[10]

  • Upregulation of G1/S Regulatory Genes: Overexpression of genes that control the G1/S transition, such as SKP2, CUL1, and CDK2, has been identified as a potential resistance mechanism.[11]

  • Increased HDAC Activity and c-MYC Expression: In certain contexts like acute leukemia, acquired resistance has been linked to elevated activity of histone deacetylases (HDACs) and higher expression of the c-MYC oncogene.[12]

resistance_mechanisms cluster_sensitive This compound Sensitive Cell cluster_resistant This compound Resistant Cell Azenosertib_S This compound WEE1_S WEE1 Azenosertib_S->WEE1_S CDK1_S Active CDK1 WEE1_S->CDK1_S inhibition lost Mitosis_S Premature Mitosis CDK1_S->Mitosis_S Death_S Cell Death Mitosis_S->Death_S Azenosertib_R This compound WEE1_R WEE1 Azenosertib_R->WEE1_R Myt1_R Myt1 Upregulation CDK1_R Active CDK1 Myt1_R->CDK1_R compensatory inhibition Checkpoint_R G2/M Checkpoint Restored CDK1_R->Checkpoint_R Survival_R Cell Survival Checkpoint_R->Survival_R

Caption: Upregulation of Myt1 can compensate for WEE1 inhibition.

Troubleshooting Guide: Overcoming Acquired Resistance

Problem: My cell line has developed a >10-fold increase in IC50 to this compound.

This guide provides a systematic workflow to investigate and potentially overcome acquired resistance.

troubleshooting_workflow start Start: Acquired This compound Resistance (High IC50) step1 Step 1: Confirm Resistance - Repeat Viability Assay - Compare with Parental Line start->step1 step2 Step 2: Analyze Protein Expression (Western Blot) - pCDK1, CDK1, Cyclin B1 - WEE1, Myt1 step1->step2 step3 Step 3: Assess Cell Cycle Profile (Flow Cytometry) step2->step3 decision1 Myt1 Upregulated? step2->decision1 decision2 Cell Cycle Slowed? (e.g., G1 arrest) step3->decision2 path_a Strategy A: Combine this compound with CHK1/2 or ATR Inhibitor decision1->path_a Yes decision1->decision2 No step4 Step 4: Test Combination Therapy - Synergy Assays (e.g., CI values) - Viability and Apoptosis Assays path_a->step4 path_b Strategy B: Combine this compound with DNA Damaging Agent (e.g., Gemcitabine, PARPi) decision2->path_b Yes decision2->step4 No / Other path_b->step4 end End: Identify Effective Combination Strategy step4->end

Caption: Workflow for investigating and overcoming this compound resistance.
Step 1: Characterize the Resistant Phenotype

First, confirm and quantify the degree of resistance. Compare the dose-response curves of the parental (sensitive) and the newly developed resistant cell lines.

Table 1: Example IC50 Values for this compound in Sensitive vs. Resistant Cells

Cell Line This compound IC50 (nM) Fold Change
Parental OVCAR-3 150 nM 1x

| Resistant OVCAR-3-AZR | 1800 nM | 12x |

Step 2: Investigate Molecular Mechanisms

Perform Western blot analysis to probe key proteins in the WEE1 signaling pathway.

Table 2: Expected Protein Expression Changes in Resistant Cells

Protein Target Expected Change in Resistant Line Rationale
p-CDK1 (Tyr15) Restored after treatment Indicates CDK1 is being re-inhibited, bypassing this compound's effect.
Myt1 Increased expression A primary mechanism of resistance, Myt1 compensates for WEE1.[9]
Total CDK1 Decreased expression Reduced substrate for WEE1 can confer resistance.[10]
Cyclin B1 No significant change expected Levels fluctuate with the cell cycle but total expression may be stable.

| γH2AX | Reduced after treatment | Indicates less accumulation of DNA damage compared to sensitive cells. |

Step 3: Identify a Strategy to Re-sensitize Cells

Based on your findings, select a rational combination therapy. Upregulation of a compensatory pathway is a common theme.

Table 3: Rational Combination Strategies to Overcome this compound Resistance

Observed Resistance Mechanism Proposed Combination Agent Rationale
Myt1 Upregulation ATR Inhibitor or CHK1/2 Inhibitor Myt1 is regulated by the ATR-CHK1 pathway. Dual inhibition prevents checkpoint recovery.
Slowed Cell Cycle / G1 Arrest DNA Damaging Agent (e.g., Gemcitabine, Carboplatin) Increases replication stress and forces reliance on the G2/M checkpoint.[5]
General Resistance PARP Inhibitor (e.g., Niraparib) WEE1 and PARP inhibitors show strong synergy, especially in tumors with existing DNA repair defects.[13][14]

| Increased TGF-β Signaling | TGF-βR1 Inhibitor | Directly targets the identified resistance pathway to restore cell cycle progression speed.[10] |

Table 4: Example of Synergy Data for Combination Therapy in Resistant Cells

Cell Line Treatment IC50 (nM) Combination Index (CI)*
OVCAR-3-AZR This compound 1800 -
OVCAR-3-AZR ATR Inhibitor (AZD6738) >5000 -
OVCAR-3-AZR This compound + ATRi (1:1) 250 (this compound) 0.4

*CI < 0.9 indicates synergy.

Detailed Experimental Protocols

Protocol 1: Cell Viability (IC50 Determination) Assay

This protocol uses an ATP-based luminescence assay (e.g., CellTiter-Glo®) to measure cell viability.

  • Cell Seeding: Plate 2,000-5,000 cells per well in a 96-well opaque-walled plate in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Drug Treatment: Prepare a 2x serial dilution of this compound in growth medium. Remove the medium from the cells and add 100 µL of the drug dilutions. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO₂.

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle-only control wells (100% viability). Plot the dose-response curve and calculate the IC50 value using non-linear regression software (e.g., GraphPad Prism).

Protocol 2: Western Blotting for Resistance Markers
  • Sample Preparation:

    • Culture parental and resistant cells to 80% confluency.

    • Treat cells with this compound (e.g., at the IC50 of the parental line) for 24 hours. Include untreated controls.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • Gel Electrophoresis:

    • Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.

    • Run the gel in MOPS or MES running buffer until the dye front reaches the bottom.

  • Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-Myt1, anti-p-CDK1, anti-CDK1, anti-β-Actin) overnight at 4°C with gentle agitation. Dilute antibodies according to the manufacturer's recommendations in blocking buffer.

  • Secondary Antibody Incubation: Wash the membrane 3x for 5 minutes in TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane 3x for 5 minutes in TBST. Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager or film.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize target protein levels to a loading control (e.g., β-Actin).

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) to stain DNA and analyze cell cycle distribution.[15][16][17]

  • Cell Preparation: Culture and treat approximately 1x10⁶ cells as required for your experiment (e.g., 24-hour this compound treatment).

  • Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Fixation:

    • Wash the cell pellet once with cold PBS.

    • Resuspend the pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or up to several weeks).

  • Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes.

    • Decant the ethanol and wash the pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase staining buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).

    • Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 events per sample.

  • Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases. A sub-G1 peak can indicate apoptosis.

References

Troubleshooting inconsistent Azenosertib efficacy in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent efficacy and navigating experimental complexities with Azenosertib in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a selective and orally bioavailable inhibitor of WEE1 kinase.[1][2] WEE1 is a critical regulator of the G2/M cell cycle checkpoint, preventing cells with DNA damage from entering mitosis.[1][3] By inhibiting WEE1, this compound forces cells with DNA damage to prematurely enter mitosis, leading to a phenomenon known as mitotic catastrophe and subsequent apoptosis (cell death).[1][2] This mechanism is particularly effective in cancer cells with existing DNA damage or defects in other cell cycle checkpoints, such as those with TP53 mutations.[3]

Q2: What are the expected downstream effects of this compound treatment in sensitive cell lines?

Successful this compound treatment should lead to a dose-dependent reduction in the phosphorylation of CDK1 at tyrosine 15 (pY15-CDK1).[1] You should also observe an increase in markers of DNA damage, such as γH2AX and phosphorylated CHK1 (pS345-CHK1), as well as an increase in markers of mitosis like Cyclin B1 and phosphorylated histone H3 (pHH3).[1] Ultimately, these events should culminate in apoptosis, which can be detected by markers like cleaved caspase-3.[1]

Q3: My cells are not showing the expected sensitivity to this compound. What are some potential reasons?

Inconsistent efficacy can arise from several factors:

  • Cell Line Specific Factors:

    • Low Baseline Replicative Stress: Cell lines with low intrinsic DNA damage may be less dependent on the WEE1 checkpoint for survival.

    • Functional G1 Checkpoint: Cells with a robust G1 checkpoint (often p53 wild-type) may arrest and repair DNA damage before reaching the G2/M checkpoint, thus reducing their reliance on WEE1.[3]

    • Drug Efflux Pumps: Overexpression of multidrug resistance proteins can actively pump this compound out of the cells.

    • Cell Line Misidentification or Contamination: Ensure the identity and purity of your cell line through regular authentication.

  • Experimental Conditions:

    • Suboptimal Drug Concentration: The IC50 of this compound can vary significantly between cell lines. A full dose-response curve is necessary to determine the optimal concentration for your specific model.

    • Incorrect Drug Handling and Storage: this compound, like many small molecules, can be sensitive to degradation if not stored properly. Aliquot and store at -80°C for long-term use and -20°C for shorter periods.[2]

    • High Cell Seeding Density: High cell density can alter the microenvironment and affect drug accessibility and efficacy.

    • Serum Interactions: Components in fetal bovine serum (FBS) can sometimes interfere with the activity of small molecule inhibitors.

  • Assay-Specific Issues:

    • Timing of Assay: The effects of this compound are cell cycle-dependent. The timing of your endpoint measurement (e.g., for a viability assay) is critical.

    • Choice of Viability Assay: Different viability assays measure different cellular parameters (metabolic activity, membrane integrity, etc.). The choice of assay can influence the apparent cytotoxicity.

Q4: Are there known biomarkers that correlate with this compound sensitivity?

Yes, high levels of Cyclin E1 expression and amplification have been shown to correlate with increased sensitivity to this compound in some cancer types, particularly ovarian cancer.[3] Additionally, tumors with mutations in TP53 are often more reliant on the WEE1-regulated G2/M checkpoint, potentially rendering them more susceptible to this compound.[3]

Troubleshooting Guide for Inconsistent this compound Efficacy

If you are observing lower-than-expected efficacy or inconsistent results with this compound, follow this step-by-step troubleshooting guide.

Troubleshooting_this compound cluster_reagent Details for Step 1 cluster_cell_line Details for Step 2 cluster_protocol Details for Step 3 cluster_target Details for Step 4 cluster_resistance Details for Step 5 start Start: Inconsistent this compound Efficacy check_reagent Step 1: Verify this compound Integrity & Handling start->check_reagent check_cell_line Step 2: Confirm Cell Line Health & Identity check_reagent->check_cell_line Reagent OK reagent_details • Confirm correct storage (-80°C long-term). • Prepare fresh dilutions from stock for each experiment. • Verify solvent (e.g., DMSO) concentration is not toxic. check_reagent->reagent_details optimize_protocol Step 3: Review & Optimize Experimental Protocol check_cell_line->optimize_protocol Cells OK cell_line_details • Check for mycoplasma contamination. • Perform cell line authentication (e.g., STR profiling). • Ensure cells are in logarithmic growth phase. check_cell_line->cell_line_details verify_target Step 4: Assess Target Engagement optimize_protocol->verify_target Protocol Optimized protocol_details • Perform a full dose-response curve (e.g., 1 nM to 10 µM). • Optimize cell seeding density. • Vary treatment duration (e.g., 24, 48, 72 hours). • Consider serum concentration. optimize_protocol->protocol_details investigate_resistance Step 5: Investigate Potential Resistance Mechanisms verify_target->investigate_resistance No Target Engagement target_details • Perform Western blot for pY15-CDK1. A decrease indicates WEE1 inhibition. • Analyze cell cycle profile by flow cytometry. Look for G2/M accumulation or premature mitotic entry. verify_target->target_details end_success Resolution: Efficacy Achieved verify_target->end_success Target Engaged, Efficacy Observed resistance_details • Assess TP53 and Cyclin E1 status of your cell line. • Evaluate expression of drug efflux pumps (e.g., MDR1). investigate_resistance->resistance_details end_resistance Resolution: Consider Alternative Models or Strategies investigate_resistance->end_resistance Resistance Mechanism Identified

Caption: Troubleshooting workflow for inconsistent this compound efficacy.

Data Presentation

This compound IC50 Values in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. IC50 values for this compound can vary based on the cell line and the assay conditions used.

Cell LineCancer TypeIC50 (nM)Reference
WEE1 (enzymatic assay) -3.9 [2]
A-427 Non-Small Cell Lung Cancer (NSCLC)75[2]
NCI-H23 Non-Small Cell Lung Cancer (NSCLC)103[2]
NIH-OVCAR3 High-Grade Serous Ovarian Cancer295[1]
NIH-H1048 Non-Small Cell Lung Cancer (NSCLC)310[1]
MDA-MB-231 Triple-Negative Breast Cancer627[1]
Kuramochi High-Grade Serous Ovarian Cancer1519[1]

Note: IC50 values are highly dependent on experimental conditions such as cell density, incubation time, and the specific viability assay used. These values should be considered as a guide, and it is recommended to determine the IC50 in your own experimental system.

Experimental Protocols

Cell Viability/Proliferation Assay (Using CellTiter-Glo®)

This protocol is adapted from published studies using this compound to determine its effect on cell proliferation.[1]

Objective: To determine the dose-dependent effect of this compound on the viability of a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • 96-well, white-walled, clear-bottom plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Workflow Diagram:

Cell_Viability_Workflow start Start seed_cells 1. Seed cells in 96-well plate (1,000-3,000 cells/well) start->seed_cells incubate_24h 2. Incubate for 24 hours seed_cells->incubate_24h treat_cells 3. Treat with this compound serial dilutions (e.g., 0.1 nM to 10 µM) and DMSO control incubate_24h->treat_cells incubate_72h 4. Incubate for 72 hours treat_cells->incubate_72h add_ctg 5. Add CellTiter-Glo® reagent incubate_72h->add_ctg incubate_10m 6. Incubate for 10 min at RT add_ctg->incubate_10m read_luminescence 7. Read luminescence incubate_10m->read_luminescence analyze_data 8. Analyze data and calculate IC50 read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for a cell viability assay using CellTiter-Glo®.

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 1,000 to 3,000 cells per well in a 96-well white-walled plate in a final volume of 100 µL of complete growth medium.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.

  • Treatment: Prepare serial dilutions of this compound in complete growth medium. A common concentration range to test is from 0.1 nM to 10 µM. Add the diluted this compound and a DMSO-only vehicle control to the respective wells.

  • Incubation: Return the plate to the incubator for 72 hours.

  • Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol (typically a volume equal to the culture medium in the well).

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence using a plate reader.

  • Analysis: Normalize the data to the DMSO control wells and use a non-linear regression analysis (e.g., in GraphPad Prism) to calculate the IC50 value.

Western Blotting for this compound Target Engagement

Objective: To detect the inhibition of WEE1 kinase activity by measuring the phosphorylation status of its direct substrate, CDK1, at tyrosine 15.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-pY15-CDK1, Rabbit anti-total CDK1, Mouse anti-β-actin (or other loading control)

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 0.1, 0.3, 1 µM) and a DMSO control for a specified time (e.g., 16 hours).[1]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer.

  • Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-pY15-CDK1) overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and then apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, you can strip the membrane and re-probe for total CDK1 and a loading control like β-actin.

Cell Cycle Analysis by Flow Cytometry

Objective: To assess the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • EdU (5-ethynyl-2'-deoxyuridine) labeling solution

  • Flow cytometry-based cell cycle analysis kit (e.g., Click-iT™ EdU Flow Cytometry Assay Kit)

  • DNA content stain (e.g., FxCycle™ Violet Stain)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates. Treat with this compound (e.g., 250, 500, 1000 nM) and a DMSO control for the desired duration (e.g., 24 hours).[1]

  • EdU Labeling: Two hours before harvesting, add 10 µM EdU to the cell culture medium and incubate.[1]

  • Harvesting and Fixation: Trypsinize the cells, wash with PBS, and then fix and permeabilize according to the kit manufacturer's protocol.

  • EdU Detection: Perform the Click-iT® reaction to fluorescently label the incorporated EdU.

  • DNA Staining: Stain the cells for DNA content using a dye like FxCycle™ Violet.

  • Flow Cytometry: Analyze the cells on a flow cytometer.

  • Data Analysis: Gate the cell populations based on DNA content (G1, S, G2/M phases) and EdU signal (to distinguish cells actively replicating DNA). This compound treatment is expected to cause an accumulation of cells in the S and G2/M phases and may show an increase in cells entering mitosis with unrepaired DNA.[1]

Signaling Pathway Visualization

Caption: this compound inhibits WEE1, leading to premature mitotic entry.

References

Azenosertib Technical Support Center: Minimizing Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the off-target effects of Azenosertib in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective, orally bioavailable inhibitor of WEE1 kinase.[1][2][3] WEE1 is a crucial regulator of the G2/M and S-phase cell cycle checkpoints.[2][4] By inhibiting WEE1, this compound forces cells with DNA damage to prematurely enter mitosis, leading to a phenomenon known as mitotic catastrophe and subsequent apoptosis.[2][3][5] This mechanism is particularly effective in cancer cells with existing genomic instability and DNA damage.[5]

Q2: What are the known primary off-targets of this compound?

The most well-characterized off-target of this compound is Polo-like kinase 1 (PLK1).[2][6] While this compound is significantly more potent against WEE1, it does exhibit inhibitory activity against PLK1 at higher concentrations.[2][6] Inhibition of PLK1 is known to contribute to adverse effects such as neutropenia and bone marrow suppression.[2]

Q3: What are the potential phenotypic consequences of this compound's off-target effects in my experiments?

Off-target effects, primarily through PLK1 inhibition, can lead to phenotypes that overlap with WEE1 inhibition, such as cell cycle arrest at G2/M.[6] This can complicate the interpretation of experimental results. Unintended inhibition of other kinases could also lead to unexpected changes in signaling pathways unrelated to WEE1. In clinical settings, off-target effects have been associated with toxicities like neutropenia, thrombocytopenia, and anemia.[1][7]

Q4: How can I be sure the observed phenotype in my experiment is due to WEE1 inhibition and not an off-target effect?

Several strategies can be employed to validate that the observed effects are on-target. These include:

  • Dose-response studies: Correlating the phenotypic effect with the IC50 for WEE1 inhibition.

  • Washout experiments: Differentiating between reversible off-target effects and the sustained effect of potent WEE1 inhibition.

  • Genetic knockdown/knockout: Using techniques like siRNA or CRISPR to silence WEE1 and observing if the phenotype is recapitulated.

  • Rescue experiments: Expressing a drug-resistant mutant of WEE1 to see if it reverses the observed phenotype.

  • Monitoring downstream signaling: Assessing specific biomarkers of WEE1 inhibition, such as a reduction in pY15-CDK1 levels.[2][3]

Troubleshooting Guide

Issue 1: Ambiguous results from cell viability or proliferation assays.

Possible Cause: Overlapping phenotypes from on-target WEE1 inhibition and off-target PLK1 inhibition, especially at higher concentrations of this compound.

Troubleshooting Steps:

  • Optimize this compound Concentration:

    • Recommendation: Perform a detailed dose-response curve and use this compound at the lowest concentration that elicits a robust on-target effect (e.g., reduction in pY15-CDK1) while minimizing off-target inhibition.

    • Rationale: this compound is approximately 60-fold more potent against WEE1 than PLK1.[2] Working in a concentration window that effectively inhibits WEE1 without significantly engaging PLK1 is crucial.

  • Conduct a Washout Experiment:

    • Recommendation: Treat cells with this compound for a defined period, then wash the drug out and continue to monitor the phenotype.

    • Rationale: If the phenotype is due to a reversible, lower-affinity off-target interaction, it may diminish after washout. The on-target effect on WEE1, leading to mitotic catastrophe, is often more sustained.

  • Validate with a PLK1 Inhibitor:

    • Recommendation: Treat a parallel set of cells with a highly selective PLK1 inhibitor (e.g., BI-2536).

    • Rationale: This allows you to directly compare the phenotype of PLK1 inhibition to that observed with this compound, helping to dissect the contribution of each target.

Issue 2: Unexpected changes in signaling pathways unrelated to the WEE1/CDK1 axis.

Possible Cause: this compound may be interacting with other kinases or cellular proteins at the concentrations used in your experiment.

Troubleshooting Steps:

  • Perform a Kinome-Wide Selectivity Screen:

    • Recommendation: If resources permit, subject this compound to a kinome-wide binding or activity assay.

    • Rationale: This will provide a comprehensive profile of all kinases that this compound interacts with at a given concentration, revealing potential off-targets beyond PLK1.

  • Utilize Proteomics to Analyze Downstream Signaling:

    • Recommendation: Employ phosphoproteomics or other mass spectrometry-based proteomics approaches to get an unbiased view of signaling changes upon this compound treatment.

    • Rationale: This can reveal unexpected pathway modulation and help generate hypotheses about potential off-targets.

  • CRISPR-Based Target Validation:

    • Recommendation: Use CRISPR/Cas9 to knock out WEE1 in your cell line of interest.

    • Rationale: Comparing the phenotype of this compound treatment to WEE1 knockout can provide strong evidence for on-target effects. If the phenotype of this compound is more pronounced or different from the knockout, it suggests the involvement of off-targets.

Data Presentation

Table 1: this compound Kinase Selectivity Profile

TargetIC50 (nmol/L)Fold Selectivity vs. WEE1Reference
WEE13.81x[2]
PLK1227~60x[2]

Table 2: Common Treatment-Related Adverse Events (TRAEs) Observed in this compound Clinical Trials (Any Grade)

Adverse EventFrequency (%)Reference
Neutropenia54.9[1]
Thrombocytopenia47.1[1]
Anemia49.0[1]
Nausea43.1[1]
Diarrhea37.3[1]
Fatigue41.2[1]

Experimental Protocols

Protocol 1: Dose-Response and Biomarker Analysis
  • Cell Plating: Seed cells at an appropriate density in multi-well plates.

  • This compound Treatment: Prepare a serial dilution of this compound (e.g., from 1 nM to 10 µM) and treat the cells for a predetermined time (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: At the end of the treatment period, assess cell viability using a standard method such as MTT or CellTiter-Glo.

  • Western Blot for Biomarkers: In a parallel experiment, treat cells with the same concentrations of this compound for a shorter duration (e.g., 2-6 hours). Lyse the cells and perform Western blotting to detect levels of pY15-CDK1 and total CDK1.

  • Data Analysis: Plot the dose-response curve for cell viability to determine the IC50. Correlate this with the concentration range that shows a significant reduction in pY15-CDK1.

Protocol 2: Washout Experiment
  • Initial Treatment: Treat cells with this compound at a concentration that elicits the phenotype of interest for a defined period (e.g., 6 hours).

  • Washout: Remove the this compound-containing medium. Wash the cells twice with pre-warmed, drug-free medium.

  • Re-culture: Add fresh, drug-free medium to the cells.

  • Time-Course Analysis: Monitor the phenotype of interest at various time points after washout (e.g., 0, 6, 12, 24, 48 hours).

  • Control: Maintain a set of cells under continuous this compound treatment as a positive control.

Protocol 3: CRISPR/Cas9-Mediated WEE1 Knockout
  • gRNA Design and Cloning: Design and clone a guide RNA (gRNA) targeting a conserved exon of the WEE1 gene into a Cas9-expressing lentiviral vector.

  • Lentivirus Production and Transduction: Produce lentiviral particles and transduce the target cell line.

  • Selection and Clonal Isolation: Select transduced cells (e.g., with puromycin) and perform single-cell cloning to isolate knockout clones.

  • Validation of Knockout: Confirm the absence of WEE1 protein expression in the isolated clones by Western blotting.

  • Phenotypic Analysis: Compare the phenotype of the WEE1 knockout clones to that of wild-type cells treated with this compound.

Visualizations

Azenosertib_Signaling_Pathway cluster_G2_Phase G2 Phase cluster_M_Phase M Phase cluster_DNA_Damage DNA Damage CDK1_CyclinB CDK1/Cyclin B (Inactive) Mitosis Mitosis CDK1_CyclinB->Mitosis promotes DNA_Damage DNA Damage WEE1 WEE1 DNA_Damage->WEE1 activates This compound This compound This compound->WEE1 inhibits WEE1->CDK1_CyclinB phosphorylates (inhibits)

Caption: this compound's primary mechanism of action on the WEE1 signaling pathway.

Experimental_Workflow cluster_Initial_Experiment Initial Experiment cluster_Troubleshooting Troubleshooting Off-Target Effects cluster_Validation On-Target Validation Observe_Phenotype Observe Phenotype with This compound Dose_Response Dose-Response Curve Observe_Phenotype->Dose_Response Washout Washout Experiment Observe_Phenotype->Washout PLK1_Inhibitor Compare with PLK1 Inhibitor Observe_Phenotype->PLK1_Inhibitor Biomarker Biomarker Analysis (pY15-CDK1) Dose_Response->Biomarker Washout->Biomarker CRISPR_KO WEE1 CRISPR Knockout PLK1_Inhibitor->CRISPR_KO Biomarker->CRISPR_KO

Caption: Experimental workflow for minimizing and validating this compound's off-target effects.

Logical_Relationship High_Concentration High this compound Concentration Off_Target_Effects Potential for Off-Target Effects High_Concentration->Off_Target_Effects PLK1_Inhibition PLK1 Inhibition Off_Target_Effects->PLK1_Inhibition Ambiguous_Results Ambiguous Results PLK1_Inhibition->Ambiguous_Results On_Target_Validation On-Target Validation Required Ambiguous_Results->On_Target_Validation

Caption: Logical relationship between this compound concentration and the need for on-target validation.

References

Azenosertib dose-response curve analysis issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the WEE1 inhibitor, Azenosertib.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of WEE1 kinase.[1][2] WEE1 is a critical regulator of the G2/M cell cycle checkpoint, preventing cells with DNA damage from entering mitosis.[3] By inhibiting WEE1, this compound causes cancer cells, particularly those with pre-existing DNA damage stress (a common feature of tumor cells), to prematurely enter mitosis with unrepaired DNA. This leads to a cellular catastrophe known as mitotic catastrophe, ultimately resulting in apoptosis (programmed cell death).[1][4] The mechanism of action involves the reduction of inhibitory phosphorylation on CDK1 at tyrosine 15 (pY15-CDK1), a direct substrate of WEE1.[1]

Q2: In which cancer cell lines is this compound expected to be most effective?

This compound is expected to be most effective in cancer cell lines with a high level of genomic instability and reliance on the G2/M checkpoint for DNA repair.[1] This is often the case in tumors with mutations in genes like TP53, which compromise the G1 checkpoint. Additionally, preclinical data suggest that tumors with high levels of Cyclin E1 expression may be particularly sensitive to this compound.[2][5]

Q3: What are the known mechanisms of resistance to this compound and other WEE1 inhibitors?

Resistance to WEE1 inhibitors like this compound can arise through several mechanisms. One of the primary mechanisms is the upregulation of PKMYT1 (Myt1), a kinase that is functionally redundant to WEE1 and can also phosphorylate and inhibit CDK1.[2][6] Other potential mechanisms include reduced levels of the WEE1 substrate, CDK1, and alterations in signaling pathways that control cell cycle progression, such as increased TGF-β signaling.[6]

Troubleshooting Guide for Dose-Response Curve Analysis

Q4: My this compound dose-response curve is not a standard sigmoidal shape. What could be the cause?

Non-sigmoidal dose-response curves can arise from several factors in in-vitro experiments. Here are a few common scenarios and their potential interpretations:

  • Shallow (Flat) Curve: A shallow Hill slope can indicate a lower binding affinity or that the drug's effect is not solely dependent on inhibiting the primary target. It may also reflect significant cell-to-cell variability in the response to the drug.[7] Consider performing single-cell imaging or flow cytometry to assess heterogeneity in target inhibition or downstream markers.

  • Steep Curve: An unusually steep dose-response curve can sometimes be an artifact of stoichiometric inhibition, especially if the concentration of the target enzyme is high relative to the inhibitor's dissociation constant (Kd).[8][9] This can lead to an IC50 value that is not reflective of the true potency. Ensure that the assay conditions, particularly enzyme/protein concentration, are optimized.

  • Biphasic (Hormetic) Curve: A biphasic curve, where a low dose of this compound stimulates cell growth while a high dose is inhibitory, is less common for kinase inhibitors but can occur. This "hormesis" can be due to off-target effects or complex biological responses.[10][11] If you observe this, it is crucial to investigate the underlying mechanism, potentially through proteomic or transcriptomic analysis at different points on the curve.

Q5: The IC50 value for this compound in my cell line is much higher than expected, suggesting resistance. What are the next steps?

If you observe a higher-than-expected IC50 value, suggesting resistance to this compound, consider the following troubleshooting steps:

  • Confirm Cell Line Identity and Purity: Ensure your cell line is not misidentified or contaminated. Perform STR profiling to confirm the cell line's identity.

  • Assess Expression of Resistance Markers: Use Western blotting or qPCR to check the expression levels of key proteins associated with WEE1 inhibitor resistance, such as PKMYT1 and CDK1.[6]

  • Evaluate Cell Cycle Profile: Analyze the cell cycle distribution of your cells with and without this compound treatment using flow cytometry. Resistant cells may exhibit a less pronounced G2/M arrest or a slower cell cycle progression.[6]

  • Consider Combination Therapy: Preclinical studies have shown that combining this compound with other agents, such as KRAS G12C inhibitors or chemotherapy, can overcome resistance and lead to synergistic effects.[5][12]

Q6: I am observing significant variability in my dose-response data between experiments. How can I improve reproducibility?

Variability in dose-response assays can be minimized by careful optimization and standardization of your experimental protocol. Key factors to control include:

  • Cell Seeding Density: The optimal seeding density should be determined for each cell line to ensure cells are in the exponential growth phase during the drug treatment period. A typical range is 1,000 to 3,000 cells per well in a 96-well plate.[13]

  • Assay Duration: A 72-hour incubation period is commonly used for this compound cell viability assays.[13] Ensure this is consistent across all experiments.

  • Quality Control: Include appropriate controls in every assay plate, such as a vehicle-only control (e.g., DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).[14]

  • Reagent Quality and Handling: Use high-quality reagents and ensure proper storage and handling of this compound stock solutions.

Quantitative Data Summary

Cell Line Cancer Type This compound IC50 (nM) Sensitivity Reference
A-427 Non-Small Cell Lung Cancer~125Sensitive[1]
LoVo Colorectal Cancer~627Relatively Resistant[1]
A549 Non-Small Cell Lung Cancer1.069Sensitive[4]
PC9 Non-Small Cell Lung Cancer-Sensitive[4]
HuH-7 Hepatocellular Carcinoma-Sensitive[4]

Experimental Protocols

Cell Proliferation Assay (Based on CellTiter-Glo®)

This protocol is adapted from established methods for assessing the anti-proliferative activity of this compound.[13]

Materials:

  • Cancer cell line of interest

  • Standard tissue culture medium with supplements

  • 96-well white-walled, clear-bottom tissue culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • DMSO (vehicle control)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density (typically 1,000-3,000 cells/well) in 100 µL of culture medium.

    • Incubate overnight to allow for cell attachment.

  • Drug Treatment:

    • Prepare a serial dilution of this compound in culture medium. A common starting concentration for the highest dose is 10 µM.[13]

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or DMSO (for the vehicle control).

    • Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • Cell Viability Measurement:

    • Equilibrate the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence readings of the drug-treated wells to the vehicle control wells.

    • Plot the normalized values against the logarithm of the this compound concentration.

    • Use a non-linear regression model (e.g., sigmoidal dose-response with variable slope) in software like GraphPad Prism to determine the IC50 value.

Visualizations

Azenosertib_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_regulation Regulation G2 G2 Phase M Mitosis G2->M Progression Mitotic_Catastrophe Mitotic Catastrophe & Apoptosis M->Mitotic_Catastrophe Premature Entry with Unrepaired DNA leads to CDK1_CyclinB CDK1/Cyclin B (Active) CDK1_CyclinB->M Drives Entry pCDK1_CyclinB p-CDK1(Y15)/Cyclin B (Inactive) WEE1 WEE1 Kinase WEE1->pCDK1_CyclinB Phosphorylates (Inhibits) This compound This compound This compound->WEE1 Inhibits DNA_Damage DNA Damage DNA_Damage->WEE1 Activates

Caption: this compound inhibits WEE1, leading to mitotic catastrophe.

Experimental_Workflow start Start: Cancer Cell Line Culture seed Seed cells in 96-well plate start->seed treat Treat with this compound serial dilution seed->treat incubate Incubate for 72 hours treat->incubate viability Measure cell viability (e.g., CellTiter-Glo) incubate->viability analyze Analyze data and plot dose-response curve viability->analyze ic50 Determine IC50 value analyze->ic50 troubleshoot Troubleshoot atypical curves or resistance ic50->troubleshoot Atypical Curve end End: Characterize Sensitivity ic50->end Standard Curve

Caption: Workflow for this compound dose-response analysis.

References

Improving Azenosertib therapeutic index in combination studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Azenosertib in combination studies. Our goal is to help you navigate potential challenges and optimize your experimental design to improve the therapeutic index of this compound-based combination therapies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and the rationale for its use in combination therapy?

This compound is a potent and selective inhibitor of WEE1 kinase.[1][2][3][4] WEE1 is a crucial regulator of the G2/M cell cycle checkpoint, preventing cells with DNA damage from entering mitosis.[1][4] By inhibiting WEE1, this compound forces cancer cells with DNA damage to prematurely enter mitosis, leading to a lethal outcome known as mitotic catastrophe.[1][2][4] This mechanism is particularly effective in cancer cells with existing genomic instability and DNA damage.[1][4]

The rationale for using this compound in combination with other anti-cancer agents, such as chemotherapy or PARP inhibitors, is to synergistically increase DNA damage in cancer cells, thereby enhancing their dependence on the G2/M checkpoint and increasing their sensitivity to WEE1 inhibition.[3][5]

Q2: What are the common toxicities observed with this compound in combination studies, and how can they be managed?

Common treatment-related adverse events (TRAEs) associated with this compound, particularly in combination with chemotherapy, include gastrointestinal toxicities (nausea, vomiting, diarrhea), fatigue, and hematological toxicities such as neutropenia, thrombocytopenia, and anemia.[6][7][8][9] In some cases, serious adverse events like sepsis have been reported, leading to clinical trial holds.[5][8][10][11]

Troubleshooting & Management Strategies:

  • Dose Optimization and Scheduling: Exploring intermittent dosing schedules (e.g., 5 days on, 2 days off) has shown to improve tolerability while maintaining efficacy.[6][7][12] Preclinical studies have also investigated loading doses followed by maintenance dosing to enhance the therapeutic window.[1][13]

  • Supportive Care: Prophylactic antiemetics and growth factor support (e.g., G-CSF for neutropenia) can help manage side effects.

  • Patient Monitoring: Close monitoring of blood counts and for signs of infection is critical, especially when combining this compound with myelosuppressive chemotherapy.[8]

Q3: How can we identify patients most likely to respond to this compound-based therapies?

The use of predictive biomarkers is a key strategy to enrich for patient populations who are most likely to benefit, thereby improving the therapeutic index. Overexpression of Cyclin E1 has emerged as a promising biomarker for sensitivity to this compound.[6][13] Tumors with high levels of Cyclin E1 exhibit increased replication stress, making them more dependent on the WEE1-mediated G2/M checkpoint for survival.[13] Other potential biomarkers being explored include mutations in genes associated with genomic instability and homologous recombination deficiency (HRD).[14][15]

Q4: What are some key considerations when designing in vitro and in vivo combination studies with this compound?

  • In Vitro Assays: Standard cell viability assays (e.g., CellTiter-Glo®) can be used to determine the IC50 of this compound and the combination partner. To assess synergy, combination index (CI) values should be calculated using the Chou-Talalay method. Mechanistic assays such as flow cytometry for cell cycle analysis (to detect G2/M checkpoint abrogation) and western blotting for pharmacodynamic markers (e.g., pY15-CDK1) are essential.[1]

  • In Vivo Models: Xenograft or patient-derived xenograft (PDX) models are crucial for evaluating in vivo efficacy and tolerability. Tumor growth inhibition (TGI) is a key endpoint.[16] It is important to carefully monitor animal body weight and clinical signs to assess toxicity.[17] Different dosing schedules and sequences of administration (e.g., sequential vs. concurrent) should be explored to optimize the therapeutic index.

Troubleshooting Guides

Issue 1: High in vitro cytotoxicity in normal cells or excessive in vivo toxicity.
Potential Cause Troubleshooting Steps
Suboptimal dosing scheduleTest intermittent dosing schedules (e.g., 4:3, 5:2) to allow for recovery of normal tissues.[1]
Inappropriate combination partnerRe-evaluate the mechanism of the combination drug to ensure a synergistic and not just additive toxic effect on normal cells.
Off-target effectsConfirm the selectivity of this compound and the combination agent in your experimental system.
Animal model sensitivityConsider using a different, more robust animal strain or model.
Issue 2: Lack of synergistic effect in combination studies.
Potential Cause Troubleshooting Steps
Incorrect drug ratioPerform a matrix of dose-response experiments to identify synergistic ratios.
Suboptimal timing of drug administrationIn vivo, test sequential versus concurrent dosing schedules. The order of administration can significantly impact efficacy.
Cell line resistanceCharacterize the genomic profile of your cell lines. Cells lacking a high degree of replication stress or having a functional G1 checkpoint may be less sensitive.[18]
Insufficient drug exposureConduct pharmacokinetic studies to ensure adequate drug levels are achieved in the target tissue.

Quantitative Data Summary

Table 1: this compound Combination Efficacy in Clinical Trials

Combination Partner Cancer Type Dosing Schedule Objective Response Rate (ORR) Reference
PaclitaxelPlatinum-Resistant Ovarian CancerIntermittent50%[7][9]
GemcitabinePlatinum-Resistant Ovarian CancerMultiple Schedules38.5%[7]
CarboplatinPlatinum-Resistant Ovarian Cancer-35.7%[7][9]
Pembrolizumab + CarboplatinMetastatic Triple Negative Breast Cancer-Ongoing Trial[3][19]
Trastuzumab DeruxtecanHER2-positive Solid Tumors-Ongoing Trial[3][19]
GemcitabineOsteosarcoma150 mg daily (5:2) + Gemcitabine 800 mg/m²MTD determined[12][20]

Table 2: Common Treatment-Related Adverse Events (Grade ≥3) with this compound Combinations

Adverse Event Frequency Reference
Neutropenia25.5% - 54.9%[7][8][9]
Thrombocytopenia27.5% - 47.1%[7][8][9]
Anemia15.7% - 49.0%[7][8][9]
Fatigue9.8% - 41.2%[6][7][8]
Lymphopenia33%[12]

Experimental Protocols

Cell Viability and Synergy Analysis
  • Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound, the combination drug, and the combination of both at a constant ratio.

  • Incubation: Incubate the plates for 72-120 hours.

  • Viability Assessment: Measure cell viability using a commercially available assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Data Analysis: Calculate IC50 values for each drug alone. Determine the Combination Index (CI) using software like CompuSyn, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

In Vivo Tumor Growth Inhibition Study
  • Tumor Implantation: Subcutaneously implant tumor cells or fragments into immunocompromised mice.

  • Tumor Growth: Allow tumors to reach a predetermined size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment groups (Vehicle, this compound alone, combination partner alone, this compound + combination partner).

  • Drug Administration: Administer drugs according to the planned dose and schedule (e.g., oral gavage for this compound, intraperitoneal injection for chemotherapy).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: Continue treatment until tumors in the control group reach a predetermined endpoint, or for a specified duration.

  • Data Analysis: Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

Visualizations

Azenosertib_Mechanism_of_Action cluster_cell_cycle Cell Cycle Progression cluster_WEE1_pathway WEE1 Pathway DNA_Damage DNA Damage (e.g., from Chemotherapy) WEE1 WEE1 Kinase DNA_Damage->WEE1 Activates G2_Phase G2 Phase Mitosis Mitosis G2_Phase->Mitosis Normal Progression Apoptosis Mitotic Catastrophe (Cell Death) Mitosis->Apoptosis Unrepaired DNA leads to CDK1 CDK1 WEE1->CDK1 Inhibits (pY15) CDK1->Mitosis Promotes Entry This compound This compound This compound->WEE1 Inhibits

Caption: this compound's mechanism of action in inducing mitotic catastrophe.

Experimental_Workflow_Synergy cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation Cell_Culture 1. Cell Culture (Cancer Cell Lines) Dose_Response 2. Dose-Response Matrix (this compound +/- Combo Drug) Cell_Culture->Dose_Response Viability_Assay 3. Cell Viability Assay (e.g., CellTiter-Glo) Dose_Response->Viability_Assay Synergy_Calculation 4. Synergy Calculation (Chou-Talalay CI) Viability_Assay->Synergy_Calculation Xenograft 5. Xenograft Model Establishment Synergy_Calculation->Xenograft Promising Synergy Leads to In Vivo Testing Treatment_Groups 6. Randomize & Treat (Vehicle, Mono-, Combo-therapy) Xenograft->Treatment_Groups Monitoring 7. Monitor Tumor Growth & Animal Well-being Treatment_Groups->Monitoring TGI_Analysis 8. Tumor Growth Inhibition (TGI) Analysis Monitoring->TGI_Analysis

Caption: Workflow for assessing this compound combination synergy.

Troubleshooting_Logic Start High Toxicity or Lack of Synergy Observed Check_Toxicity Is toxicity the primary issue? Start->Check_Toxicity Optimize_Dose Optimize Dosing Schedule (e.g., Intermittent Dosing) Check_Toxicity->Optimize_Dose Yes Check_Synergy Is lack of synergy the issue? Check_Toxicity->Check_Synergy No Supportive_Care Implement Supportive Care Optimize_Dose->Supportive_Care Re-evaluate Re-evaluate Combination Strategy Supportive_Care->Re-evaluate Optimize_Ratio Optimize Drug Ratio & Timing Check_Synergy->Optimize_Ratio Yes Check_Synergy->Re-evaluate No Biomarker_Analysis Biomarker Analysis (e.g., Cyclin E1) Optimize_Ratio->Biomarker_Analysis Biomarker_Analysis->Re-evaluate

Caption: A logical approach to troubleshooting this compound combination studies.

References

Azenosertib Technical Support Center: Long-Term Study Guidance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for managing Azenosertib dosage in long-term studies. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of WEE1 kinase.[1][2] WEE1 is a crucial regulator of the G2/M cell cycle checkpoint.[3] By inhibiting WEE1, this compound causes cancer cells, particularly those with existing DNA damage or defects in other cell cycle checkpoints (like p53 deficiency), to enter mitosis prematurely.[1][4] This forced mitotic entry with unrepaired DNA leads to a cellular catastrophe known as mitotic catastrophe, ultimately resulting in cancer cell death.[1][4]

Q2: What is the recommended starting dose and schedule for this compound in long-term studies?

A2: Based on clinical trial data, an intermittent dosing schedule is often preferred over continuous dosing to improve tolerability and efficacy.[5][6] The recommended Phase 2 dose (RP2D) for this compound monotherapy has been established as 400 mg administered orally once daily on a 5 days on, 2 days off schedule.[5]

Q3: What are the most common adverse events associated with this compound?

A3: Common treatment-related adverse events (TRAEs) observed in clinical trials include:

  • Hematological: Neutropenia, thrombocytopenia, and anemia.

  • Gastrointestinal: Nausea, diarrhea, and vomiting.

  • Constitutional: Fatigue.

Q4: How should I manage treatment-emergent adverse events (TEAEs)?

A4: Management of TEAEs typically involves dose interruption, dose reduction, or in severe cases, discontinuation of the drug. Prophylactic treatments, such as antiemetics for nausea, may also be considered. The specific management strategy depends on the type and grade of the adverse event.

Troubleshooting Guide: Dose Reduction for Adverse Events

Proactive monitoring and management of adverse events are critical for the long-term administration of this compound. The following tables provide a general guideline for dose reduction based on the grade of the observed toxicity.

Table 1: this compound Dose Reduction Levels

Dose LevelThis compound Dose (5 Days On, 2 Days Off)
Starting Dose400 mg daily
First Reduction300 mg daily
Second Reduction200 mg daily

Note: Further dose reductions should be considered based on individual subject tolerance and clinical benefit.

Table 2: General Guidelines for this compound Dose Modification Based on Toxicity

Toxicity Grade (CTCAE)Recommended Action
Grade 1 Continue this compound at the current dose.
Grade 2 Continue this compound at the current dose; consider dose interruption if toxicity is persistent or intolerable.
Grade 3 Interrupt this compound treatment. Once toxicity resolves to Grade 1 or baseline, resume treatment at the next lower dose level.
Grade 4 Interrupt this compound treatment. Once toxicity resolves to Grade 1 or baseline, consider resuming treatment at a lower dose level after careful risk-benefit assessment. For certain Grade 4 toxicities, permanent discontinuation may be necessary.

Disclaimer: These are general recommendations. Specific dose modifications should always be guided by the complete clinical trial protocol and in consultation with a medical monitor.

Experimental Protocols

Protocol 1: Monitoring Hematological Toxicity

  • Objective: To monitor for and grade hematological adverse events.

  • Procedure:

    • Collect whole blood samples via venipuncture at baseline, and then weekly for the first two cycles, and at the beginning of each subsequent cycle.

    • Perform a complete blood count (CBC) with differential to determine absolute neutrophil count (ANC), platelet count, and hemoglobin levels.

    • Grade hematological toxicities according to the latest version of the Common Terminology Criteria for Adverse Events (CTCAE).

  • Data Analysis:

    • Tabulate the incidence and severity of neutropenia, thrombocytopenia, and anemia.

    • Correlate the grade of hematological toxicity with the administered dose of this compound to inform dose modification decisions.

Protocol 2: Assessment of Pharmacodynamic (PD) Biomarkers

  • Objective: To assess the biological activity of this compound in tumor tissue.

  • Procedure:

    • Obtain tumor biopsy samples at baseline and after a specified duration of treatment (e.g., after one cycle).

    • Fix and embed the tissue in paraffin (FFPE).

    • Perform immunohistochemistry (IHC) staining for key pharmacodynamic biomarkers:

      • pY15-CDK1: A direct substrate of WEE1. Inhibition of WEE1 is expected to decrease pY15-CDK1 levels.[1]

      • γH2AX: A marker of DNA double-strand breaks. Increased levels are expected as a consequence of premature mitotic entry.[1]

  • Data Analysis:

    • Quantify the staining intensity and percentage of positive cells for each biomarker.

    • Compare post-treatment biomarker levels to baseline to confirm target engagement and downstream biological effects of this compound.

Visualizations

Azenosertib_Mechanism_of_Action cluster_G2_Phase G2 Phase cluster_M_Phase M Phase (Mitosis) DNA_Damage DNA Damage WEE1 WEE1 Kinase DNA_Damage->WEE1 Activates CDK1_CyclinB CDK1/Cyclin B (Inactive) WEE1->CDK1_CyclinB Inhibitory Phosphorylation (pY15) G2_M_Checkpoint G2/M Checkpoint (Arrest) CDK1_CyclinB->G2_M_Checkpoint Mitosis Mitosis CDK1_CyclinB->Mitosis Premature Entry Mitotic_Catastrophe Mitotic Catastrophe (Cell Death) Mitosis->Mitotic_Catastrophe This compound This compound This compound->WEE1 Inhibits

Caption: this compound inhibits WEE1, leading to premature mitotic entry and cell death.

Dose_Reduction_Workflow Start Start this compound (400 mg, 5:2 schedule) Monitor Monitor for Adverse Events (Weekly/Per Cycle) Start->Monitor Grade_Toxicity Grade Toxicity (CTCAE) Monitor->Grade_Toxicity AE Observed No_Action Continue Current Dose Grade_Toxicity->No_Action Grade 1-2 Interrupt_Dose Interrupt Dosing Grade_Toxicity->Interrupt_Dose Grade 3-4 No_Action->Monitor Toxicity_Resolved Toxicity Resolved to ≤G1? Interrupt_Dose->Toxicity_Resolved Reduce_Dose Resume at Reduced Dose (e.g., 300 mg) Toxicity_Resolved->Reduce_Dose Yes Discontinue Consider Discontinuation Toxicity_Resolved->Discontinue No (after 28 days) Reduce_Dose->Monitor PD_Biomarker_Analysis_Workflow Start Patient Enrollment Baseline_Biopsy Baseline Tumor Biopsy Start->Baseline_Biopsy Azenosertib_Tx This compound Treatment Baseline_Biopsy->Azenosertib_Tx IHC_Staining IHC Staining (pY15-CDK1, γH2AX) Baseline_Biopsy->IHC_Staining On_Tx_Biopsy On-Treatment Biopsy Azenosertib_Tx->On_Tx_Biopsy On_Tx_Biopsy->IHC_Staining Data_Analysis Quantitative Analysis (Compare Baseline vs. On-Tx) IHC_Staining->Data_Analysis End Correlate with Clinical Outcome Data_Analysis->End

References

Validation & Comparative

WEE1 Inhibition in Ovarian Cancer: A Comparative Analysis of Azenosertib and Other Key Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of ovarian cancer treatment is continually evolving, with targeted therapies offering new hope for patients. Among these, inhibitors of the WEE1 kinase have emerged as a promising strategy, particularly for tumors with specific genetic backgrounds such as TP53 mutations. WEE1 is a critical regulator of the G2/M cell cycle checkpoint, preventing cells with DNA damage from entering mitosis. By inhibiting WEE1, cancer cells are forced into premature and catastrophic cell division, leading to apoptosis. This guide provides a comparative overview of azenosertib, a selective WEE1 inhibitor, and other notable WEE1 inhibitors in the context of ovarian cancer, supported by preclinical and clinical data.

Mechanism of Action: The Role of WEE1 Inhibition

WEE1 kinase plays a pivotal role in the cell's DNA damage response (DDR) pathway. In response to DNA damage, WEE1 phosphorylates and inactivates cyclin-dependent kinase 1 (CDK1), a key driver of mitotic entry. This phosphorylation enforces the G2/M checkpoint, allowing time for DNA repair. Many ovarian cancers, particularly high-grade serous ovarian cancer (HGSOC), harbor mutations in the TP53 gene, which disrupts the G1/S checkpoint.[1][2] Consequently, these cancer cells become heavily reliant on the G2/M checkpoint for survival.

WEE1 inhibitors exploit this dependency. By blocking WEE1 activity, these drugs prevent the inhibitory phosphorylation of CDK1, leading to premature entry into mitosis despite the presence of DNA damage.[2][3] This process, termed mitotic catastrophe, results in chromosomal instability and ultimately, cancer cell death.[2][3] The biomarker Cyclin E1, which is often overexpressed in platinum-resistant ovarian cancer, has also been identified as a predictor of sensitivity to WEE1 inhibition, as high levels of Cyclin E1 are associated with increased replication stress, making the cells more dependent on the G2/M checkpoint.[4]

WEE1_Signaling_Pathway cluster_0 Cell Cycle Progression cluster_1 DNA Damage Response cluster_2 Therapeutic Intervention G1_Phase G1_Phase S_Phase S_Phase G2_Phase G2_Phase S_Phase->G2_Phase DNA Replication Mitosis Mitosis G2_Phase->Mitosis Mitotic Entry Mitotic_Catastrophe Mitotic Catastrophe & Apoptosis Mitosis->Mitotic_Catastrophe G1_S_Checkpoint G1/S Checkpoint G2_M_Checkpoint G2/M Checkpoint Repair_Mechanisms DNA Repair G2_M_Checkpoint->Repair_Mechanisms Allows time for DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 WEE1 WEE1 Kinase DNA_Damage->WEE1 Activates p53->G1_S_Checkpoint Activates CDK1_CyclinB CDK1/Cyclin B WEE1->CDK1_CyclinB Inhibits (pY15) CDK1_CyclinB->Mitosis Promotes CDK1_CyclinB->Mitosis Premature Entry WEE1_Inhibitor This compound / Adavosertib (WEE1 Inhibitor) WEE1_Inhibitor->WEE1 TP53_Mutation TP53 Mutation (Common in Ovarian Cancer) TP53_Mutation->G1_S_Checkpoint Inactivates

Figure 1: WEE1 Signaling Pathway in Ovarian Cancer and the Mechanism of WEE1 Inhibitors.

Comparative Analysis of WEE1 Inhibitors

Several WEE1 inhibitors are currently in various stages of preclinical and clinical development for ovarian cancer. This section compares this compound with other key inhibitors, focusing on their efficacy and safety profiles.

This compound (ZN-c3)

This compound is a potent and selective, orally bioavailable WEE1 inhibitor.[2][5][6] Preclinical studies have demonstrated its broad antitumor activity across various cancer cell lines, including those derived from ovarian cancer.[2][7][8] this compound induces DNA damage and pushes cancer cells into mitotic catastrophe, leading to apoptosis.[2][7][8] Clinical trials have shown promising activity, particularly in combination with chemotherapy.

Adavosertib (MK-1775/AZD1775)

Adavosertib is one of the most extensively studied WEE1 inhibitors.[9] Preclinical and clinical studies have demonstrated its efficacy as a monotherapy and in combination with DNA-damaging agents in ovarian cancer.[10][11][12] However, its development has been challenged by a narrow therapeutic window and associated toxicities.[9]

Other Investigational WEE1 Inhibitors
  • Debio 0123: An orally bioavailable and highly selective WEE1 inhibitor currently in Phase 1 clinical trials.[13][14] Preclinical data suggests synergistic effects when combined with a PKMYT1 inhibitor in ovarian cancer models.[13][14]

  • ZN-c5: Another WEE1 inhibitor from Zentalis Pharmaceuticals.

  • ZN-d5: A BCL-2 inhibitor also being developed by Zentalis, with potential for combination therapies.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of WEE1 inhibitors in ovarian cancer.

Table 1: Preclinical Efficacy of WEE1 Inhibitors in Ovarian Cancer Cell Lines

InhibitorCell LineAssayEndpointResultCitation(s)
This compound Ovarian Cancer ModelsIn vitro/In vivoAntitumor ActivityHigh sensitivity in Cyclin E1 overexpressing models[4]
Adavosertib HGSOC cell linesCytotoxicityIC50Exerted consistent cytotoxic activity[15]
Adavosertib HGSOC cell linesCell CycleG2/M accumulationInduced G2/M accumulation[15]
Adavosertib HGSOC cell linesApoptosisApoptosis inductionInduced apoptosis[15]
Debio 0123 Ovarian Cancer ModelsIn vivoTumor GrowthMinor inhibition as monotherapy, complete regression with lunresertib[16]

Table 2: Clinical Trial Data of WEE1 Inhibitors in Ovarian Cancer

InhibitorTrial PhasePatient PopulationTreatmentORR (%)mPFS (months)Citation(s)
This compound Phase 1bPlatinum-Resistant+ Paclitaxel50.07.4[6]
This compound Phase 1bPlatinum-Resistant+ Carboplatin35.710.4[6]
This compound Phase 1bPlatinum-ResistantMonotherapy (Cyclin E1+)30.2-
Adavosertib Phase 2Platinum-Resistant/Refractory+ Gemcitabine23.04.6[15]
Adavosertib Phase 2Platinum-Sensitive (TP53-mutant)+ Carboplatin/Paclitaxel-7.9[17]
Adavosertib Phase 2Recurrent Uterine Serous CarcinomaMonotherapy29.4-[1]
Adavosertib Phase 2Platinum-Resistant (TP53-mutant)+ Carboplatin41.05.6[18]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key experiments used in the preclinical evaluation of WEE1 inhibitors.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Ovarian cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of the WEE1 inhibitor or vehicle control (DMSO) for a specified duration (e.g., 72 hours).

  • MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values (the concentration of drug that inhibits cell growth by 50%) are determined.[19]

Cell Cycle Analysis (Flow Cytometry)
  • Cell Treatment: Ovarian cancer cells are treated with the WEE1 inhibitor or vehicle control for a defined period.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold ethanol.

  • Staining: Fixed cells are stained with a DNA-intercalating dye, such as propidium iodide (PI), which also contains RNase to prevent staining of RNA.

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

  • Data Analysis: The percentage of cells in different phases of the cell cycle (G1, S, and G2/M) is quantified based on their DNA content.[20]

In Vivo Tumor Xenograft Model
  • Cell Implantation: Human ovarian cancer cells are subcutaneously injected into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment and control groups. The treatment group receives the WEE1 inhibitor (e.g., via oral gavage), while the control group receives the vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised and weighed.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes and weights between the treated and control groups.[1][21]

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation Cell_Culture Ovarian Cancer Cell Lines Drug_Screening High-Throughput Drug Screening Cell_Culture->Drug_Screening Viability_Assay Cell Viability Assay (e.g., MTT) Drug_Screening->Viability_Assay Identify lead compounds Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Viability_Assay->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Cycle_Analysis->Apoptosis_Assay Western_Blot Western Blot (pCDK1, γH2AX) Apoptosis_Assay->Western_Blot Confirm mechanism Xenograft_Model Ovarian Cancer Xenograft Model Western_Blot->Xenograft_Model Validate promising candidates Treatment_Groups Randomization: Vehicle vs. WEE1 Inhibitor Xenograft_Model->Treatment_Groups Tumor_Monitoring Tumor Volume & Body Weight Measurement Treatment_Groups->Tumor_Monitoring Efficacy_Endpoint Tumor Growth Inhibition Analysis Tumor_Monitoring->Efficacy_Endpoint PD_Analysis Pharmacodynamic Analysis (Biomarkers) Efficacy_Endpoint->PD_Analysis Correlate with response

Figure 2: Typical Experimental Workflow for Preclinical Evaluation of WEE1 Inhibitors.

Conclusion

WEE1 inhibitors represent a promising therapeutic avenue for ovarian cancer, particularly in tumors with underlying DNA damage repair deficiencies. This compound has demonstrated a favorable efficacy and safety profile in early clinical trials, positioning it as a potentially best-in-class agent. Adavosertib has also shown significant activity, although toxicity remains a concern. The development of novel WEE1 inhibitors like Debio 0123 and the exploration of combination strategies are likely to further refine the role of this therapeutic class in the management of ovarian cancer. Continued research into predictive biomarkers, such as Cyclin E1 expression, will be crucial for identifying patients most likely to benefit from WEE1 inhibition.

References

Validating Cyclin E1 as a Predictive Biomarker for Azenosertib: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Azenosertib, a selective WEE1 inhibitor, with alternative therapeutic strategies for cancers characterized by Cyclin E1 overexpression. We present supporting experimental data, detailed methodologies for key validation assays, and visualizations of the underlying biological pathways and experimental workflows.

This compound: Targeting a Key Vulnerability in Cyclin E1-Overexpressing Cancers

This compound (formerly ZN-c3) is a first-in-class, oral, selective inhibitor of WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint.[1][2] In cancers with high levels of Cyclin E1, the G1/S checkpoint is often dysregulated, leading to increased reliance on the WEE1-mediated G2/M checkpoint to repair DNA damage before mitotic entry.[3] By inhibiting WEE1, this compound abrogates this checkpoint, causing cancer cells with high replicative stress, such as those with Cyclin E1 overexpression, to enter mitosis prematurely with unrepaired DNA damage, leading to mitotic catastrophe and cell death.[1][3]

Preclinical studies have demonstrated that cancer cell lines with high Cyclin E1 expression are significantly more sensitive to this compound.[4] This sensitivity is mediated by CDK2 activity, and artificial overexpression of Cyclin E1 in cell lines with low endogenous levels sensitizes them to the drug.[4] These findings provided a strong rationale for investigating Cyclin E1 as a predictive biomarker for this compound efficacy in clinical trials.

Clinical Performance of this compound in Cyclin E1-Positive Cancers

Clinical trial data, primarily from the DENALI and MAMMOTH studies, have shown promising anti-tumor activity of this compound monotherapy in patients with Cyclin E1-positive platinum-resistant ovarian cancer (PROC).[5][6][7][8][9]

Clinical TrialPatient PopulationCyclin E1 StatusNObjective Response Rate (ORR)Median Duration of Response (mDOR)
DENALI (Part 1b) Platinum-Resistant Ovarian CancerPositive (IHC)43 (response-evaluable)34.9% (95% CI: 21.0-50.9)6.3 months (95% CI: 2.7-not evaluable)[6][7]
Positive (IHC)48 (intent-to-treat)31.3% (95% CI: 18.7-46.3)5.5 months (95% CI: 2.7-not estimable)[8][9]
Negative (IHC)50 (response-evaluable)6.0% (95% CI: 1.3-16.6)-
MAMMOTH PARP-inhibitor Refractory Ovarian CancerPositive (IHC)16 (400mg dose)31.3% (95% CI: 11.0-58.7)4.2 months (95% CI: 3.0-not estimable)[5][9]
Positive (IHC)14 (300mg dose)21.4% (95% CI: 4.7-50.8)4.9 months (95% CI: 3.0-NE)[5]
ZN-c3-001 Platinum-Resistant Ovarian CancerPositive (IHC)23 (intermittent dosing)34.8% (95% CI: 16.4-57.3)5.2 months (95% CI: 2.8-6.9)[5]
Positive (IHC)6 (continuous dosing)33.3% (95% CI: 0.8-90.6)4.2 months (95% CI: NE-NE)[5]

These results have led to a Fast Track Designation from the FDA for this compound in Cyclin E1-positive, platinum-resistant epithelial ovarian, fallopian tube, or primary peritoneal cancer.[6]

Alternative Therapeutic Strategies and Comparative Landscape

Cancers with Cyclin E1 overexpression are often resistant to standard-of-care chemotherapies, such as platinum-based agents, and PARP inhibitors.[10] This highlights the need for novel therapeutic approaches.

Standard of Care in Platinum-Resistant Ovarian Cancer

The current standard of care for platinum-resistant ovarian cancer involves single-agent chemotherapy (e.g., paclitaxel, topotecan, pegylated liposomal doxorubicin) or bevacizumab, with or without chemotherapy.[11] These options generally yield low objective response rates, typically in the range of 10-15%.[11]

Emerging Targeted Therapies

CDK2 Inhibitors: Given that Cyclin E1's oncogenic effects are primarily mediated through its partnership with CDK2, selective CDK2 inhibitors are a rational therapeutic strategy. Several CDK2 inhibitors are currently in early-phase clinical trials for Cyclin E1-amplified or overexpressing solid tumors.

CompoundDeveloperPhase of Development (in Cyclin E1+ cancers)
INCB123667Incyte CorporationPhase 1/2
BLU-222Blueprint MedicinesPhase 1
Tagtociclib (PF-07104091)PfizerPhase 1

Preclinical data suggest that CDK2 inhibition can be effective in both Rb-mutant and Rb-wild-type Cyclin E1-high cancer cells. However, direct head-to-head clinical data comparing the efficacy of this compound with these CDK2 inhibitors in a Cyclin E1-positive population is not yet available.

Immunotherapy: The role of immunotherapy in Cyclin E1-positive ovarian cancer is an area of active investigation. Preclinical evidence suggests that Cyclin E1 overexpression may be associated with increased immune cell infiltration.[12] Clinical trials combining checkpoint inhibitors with other agents have shown some promise in ovarian cancer, but data specifically for the Cyclin E1-positive subgroup is limited.

Experimental Protocols for Cyclin E1 Biomarker Validation

Accurate and reproducible measurement of Cyclin E1 status is critical for patient selection. The following are detailed methodologies for the key assays used in clinical trials.

Immunohistochemistry (IHC) for Cyclin E1 Protein Expression

Principle: IHC detects the presence and localization of Cyclin E1 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections using a specific antibody.

Protocol:

  • Tissue Preparation:

    • Cut 4-5 µm thick sections from the FFPE tumor block and mount on positively charged slides.

    • Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.

  • Blocking:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

    • Block non-specific antibody binding with a protein block solution (e.g., goat serum) for 20-30 minutes.

  • Primary Antibody Incubation:

    • Incubate sections with a primary antibody against Cyclin E1 (e.g., clone HE12 or EP126) at an optimized dilution overnight at 4°C.[13]

  • Detection System:

    • Use a polymer-based detection system (e.g., HRP-polymer) to avoid biotin-related background.

    • Incubate with the secondary antibody-polymer conjugate for 30-60 minutes at room temperature.

  • Chromogen and Counterstain:

    • Apply a diaminobenzidine (DAB) chromogen solution and incubate until the desired brown staining intensity is achieved.

    • Counterstain with hematoxylin to visualize cell nuclei.

  • Dehydration and Mounting:

    • Dehydrate sections through graded ethanol and clear in xylene.

    • Mount with a permanent mounting medium.

  • Scoring:

    • A pathologist scores the percentage of tumor cells with nuclear staining and the intensity of the staining (e.g., 0, 1+, 2+, 3+).

    • An H-score (Histoscore) can be calculated by multiplying the percentage of positive cells at each intensity level by the intensity score and summing the results. A specific H-score cutoff is used to define "Cyclin E1 positive."

Fluorescence in situ Hybridization (FISH) for CCNE1 Gene Amplification

Principle: FISH uses fluorescently labeled DNA probes to detect the copy number of the CCNE1 gene in interphase nuclei of FFPE tissue sections.

Protocol:

  • Slide Preparation:

    • Prepare 4-5 µm thick FFPE sections on positively charged slides.

    • Deparaffinize, rehydrate, and perform target retrieval as in the IHC protocol.

  • Protease Digestion:

    • Digest the tissue with a protease solution (e.g., pepsin) to allow probe penetration. The timing and concentration need to be optimized for the specific tissue.

  • Probe Application and Denaturation:

    • Apply a dual-color probe set consisting of a probe for the CCNE1 gene (e.g., labeled with a red fluorophore) and a control probe for the centromere of chromosome 19 (e.g., labeled with a green fluorophore).[14][15]

    • Co-denature the probe and the target DNA on the slide by heating to 75-80°C for 5-10 minutes.

  • Hybridization:

    • Incubate the slides in a humidified chamber at 37°C overnight to allow the probes to hybridize to their target sequences.

  • Post-Hybridization Washes:

    • Wash the slides in stringent wash buffers to remove unbound and non-specifically bound probes.

  • Counterstaining and Mounting:

    • Apply a DAPI (4',6-diamidino-2-phenylindole) counterstain to visualize the cell nuclei.

    • Mount with an anti-fade mounting medium.

  • Analysis:

    • Using a fluorescence microscope, count the number of red (CCNE1) and green (CEP19) signals in at least 50 non-overlapping tumor cell nuclei.[16]

    • Calculate the CCNE1/CEP19 ratio. A ratio of ≥ 2.0 is typically considered amplification.[15]

Next-Generation Sequencing (NGS) for CCNE1 Copy Number Variation

Principle: NGS-based methods determine the copy number of the CCNE1 gene by quantifying the number of sequencing reads that align to that specific genomic region compared to a reference genome.

Workflow:

  • DNA Extraction:

    • Extract high-quality genomic DNA from FFPE tumor tissue or a fresh/frozen biopsy.

  • Library Preparation:

    • Fragment the DNA and ligate sequencing adapters.

    • For targeted sequencing, use a custom panel of probes that includes the CCNE1 gene to enrich for the target region.[17][18][19]

  • Sequencing:

    • Perform massively parallel sequencing on a platform such as Illumina or Ion Torrent.

  • Data Analysis:

    • Alignment: Align the sequencing reads to a human reference genome.

    • Read Depth Calculation: Count the number of reads that map to the CCNE1 gene and to control regions across the genome.

    • Normalization: Normalize the read depth to account for variations in sequencing depth and GC content.

    • Copy Number Calling: Use a bioinformatics algorithm (e.g., CANOES) to compare the normalized read depth of CCNE1 to a baseline from a set of normal samples to determine the copy number.[20] A copy number gain or amplification is called based on a predefined threshold.

Visualizing the Pathways and Processes

The following diagrams illustrate the key biological and experimental concepts discussed in this guide.

Azenosertib_Mechanism_of_Action cluster_cell_cycle Cell Cycle Progression cluster_cyclinE1_pathway Cyclin E1 Overexpression cluster_wee1_pathway WEE1 Inhibition by this compound G1 G1 Phase S S Phase G1->S G1/S Checkpoint G2 G2 Phase S->G2 M Mitosis G2->M G2/M Checkpoint MitoticCatastrophe Mitotic Catastrophe & Cell Death G2->MitoticCatastrophe Premature Mitotic Entry CyclinE1 High Cyclin E1 CDK2 CDK2 CyclinE1->CDK2 Activates CDK2->G1 Drives G1/S Transition ReplicativeStress Increased Replicative Stress CDK2->ReplicativeStress WEE1 WEE1 Kinase ReplicativeStress->WEE1 Activates (in normal function) WEE1->G2 Inhibits G2/M Transition (Checkpoint) This compound This compound This compound->WEE1 Inhibits

Caption: this compound's mechanism in Cyclin E1-high cancers.

Biomarker_Validation_Workflow cluster_IHC IHC for Protein Expression cluster_FISH FISH for Gene Amplification cluster_NGS NGS for Copy Number Variation TumorSample Patient Tumor Sample (FFPE Block) IHC_prep Sectioning & Deparaffinization TumorSample->IHC_prep FISH_prep Sectioning & Pre-treatment TumorSample->FISH_prep NGS_extract DNA Extraction TumorSample->NGS_extract IHC_retrieval Antigen Retrieval IHC_prep->IHC_retrieval IHC_stain Antibody Staining IHC_retrieval->IHC_stain IHC_score Scoring (H-Score) IHC_stain->IHC_score PatientSelection Patient Selection for This compound Therapy IHC_score->PatientSelection Cyclin E1 Positive FISH_hybrid Probe Hybridization FISH_prep->FISH_hybrid FISH_wash Washing FISH_hybrid->FISH_wash FISH_analyze Microscopy & Ratio Calculation FISH_wash->FISH_analyze FISH_analyze->PatientSelection CCNE1 Amplified NGS_lib Library Preparation NGS_extract->NGS_lib NGS_seq Sequencing NGS_lib->NGS_seq NGS_analyze Bioinformatics Analysis NGS_seq->NGS_analyze NGS_analyze->PatientSelection CCNE1 Amplified

Caption: Workflow for Cyclin E1 biomarker validation.

Logical_Relationship CyclinE1_High Cyclin E1 Overexpression (Protein) or CCNE1 Amplification (Gene) ReplicativeStress Increased Replicative Stress & Genomic Instability CyclinE1_High->ReplicativeStress Clinical_Response Predicts Positive Clinical Response to this compound CyclinE1_High->Clinical_Response Predictive Relationship G2M_Dependence Increased Dependence on G2/M Checkpoint ReplicativeStress->G2M_Dependence WEE1_Inhibition WEE1 Inhibition by this compound G2M_Dependence->WEE1_Inhibition Creates Vulnerability to Mitotic_Catastrophe Mitotic Catastrophe and Cell Death WEE1_Inhibition->Mitotic_Catastrophe Induces Mitotic_Catastrophe->Clinical_Response Leads to

Caption: Cyclin E1 as a predictive biomarker for this compound.

References

Azenosertib vs. CHK1 Inhibitors: A Comparative Analysis for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, inhibitors of the DNA Damage Response (DDR) pathway have emerged as a promising strategy. Among these, agents targeting WEE1 kinase and Checkpoint Kinase 1 (CHK1) are at the forefront of clinical development. This guide provides a comparative analysis of Azenosertib, a selective WEE1 inhibitor, and various CHK1 inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms, preclinical and clinical efficacy, and the experimental methodologies used for their evaluation.

Mechanism of Action: Distinct Roles in Cell Cycle Control

This compound is a potent and selective inhibitor of WEE1 kinase.[1][2][3] WEE1 is a critical negative regulator of the G2/M cell cycle checkpoint, preventing cells with DNA damage from entering mitosis by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1).[4][5] By inhibiting WEE1, this compound forces cancer cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and apoptosis.[1][2][3] This mechanism is particularly effective in tumors with a deficient G1 checkpoint, often due to p53 mutations, as they become heavily reliant on the G2/M checkpoint for survival.[6][7]

CHK1 inhibitors, on the other hand, target a key serine/threonine kinase in the ATR-CHK1 signaling pathway, which is activated in response to DNA damage and replication stress.[8][9][10] CHK1 plays a crucial role in the S and G2/M checkpoints by phosphorylating and inactivating CDC25 phosphatases, which are required for CDK activation.[8] Inhibition of CHK1 abrogates these checkpoints, leading to the accumulation of DNA damage, replication fork collapse, and ultimately, cell death.[11][12][13]

Preclinical Efficacy: A Head-to-Head Look at In Vitro and In Vivo Data

The preclinical activity of this compound and various CHK1 inhibitors has been extensively evaluated across a range of cancer cell lines and in vivo models. The following tables summarize key quantitative data to facilitate a direct comparison.

Table 1: In Vitro Cytotoxicity (IC50) of this compound and CHK1 Inhibitors in Cancer Cell Lines

CompoundTargetCell LineCancer TypeIC50 (nM)
This compound WEE1A-427Lung Cancer~100-300 (biochemical IC50: 3.8 nM)[5][14]
OVCAR3Ovarian CancerData not specified[15]
SW837Colorectal CancerData not specified[10]
MIA PaCa-2Pancreatic CancerData not specified[10]
Prexasertib CHK1/2PEO1Ovarian Cancer~6-49[16]
OVCAR3Ovarian Cancer~1-10[17][18]
JHOS2Ovarian Cancer8400[17][18]
BV-173B-cell Acute Lymphoblastic Leukemia6.33[19]
REHB-cell Acute Lymphoblastic Leukemia96.7[19]
SRA737 (CCT245737) CHK1HT29Colon Cancer30-220 (cellular IC50)[7][20]
SW620Colon Cancer30-220 (cellular IC50)[7][20]
MiaPaCa-2Pancreatic Cancer30-220 (cellular IC50)[7][20]
Calu6Non-Small Cell Lung Cancer30-220 (cellular IC50)[7][20]
GDC-0575 CHK1Melanoma cell linesMelanomaMore potent than other CHK1i[21]

Table 2: In Vivo Efficacy of this compound and CHK1 Inhibitors in Xenograft Models

CompoundModelCancer TypeDosing ScheduleTumor Growth Inhibition (TGI) / Outcome
This compound A-427 CDXLung Cancer20, 40, 80 mg/kg, PO, QDDose-dependent TGI[14]
OVCAR3 CDXOvarian CancerNot specifiedSignificant TGI[15]
SW837, SW1463 CDXColorectal CancerNot specifiedModerate monotherapy TGI, synergistic with KRASG12C inhibitors[10]
MIA PaCa-2 CDXPancreatic CancerNot specifiedModerate monotherapy TGI, synergistic with KRASG12C inhibitors[10]
Glioblastoma PDXGlioblastoma80 mg/kg, PO, QD x 4 daysWell tolerated, significant checkpoint modulation[5]
Prexasertib HGSOC PDXOvarian Cancer8 mg/kg, BIDx3, rest 4 daysAnti-tumor activity across 14 models[4][13][22]
B-ALL PDXB-cell Acute Lymphoblastic LeukemiaNot specifiedIncreased median survival[2]
TNBC Xenografts (HCC1187, MX-1, HCC1806)Triple-Negative Breast CancerNot specified83.8% - 94.2% TGI[23]
Neuroblastoma XenograftsNeuroblastoma10 mg/kg, BID x 3 days, rest 4 daysTumor regression[24][25]
SRA737 (CCT245737) HT29 XenograftColon Cancer150 mg/kg, POInhibited tumor growth in combination with chemotherapy[20]
MYC-driven B-cell LymphomaB-cell Lymphoma150 mg/kg, POSignificant single-agent activity[20][23]
GDC-0575 Colitis-Associated Cancer Mouse ModelColon CancerNot specifiedImpaired tumor development[26]

Clinical Trial Data: A Glimpse into Therapeutic Potential

This compound and several CHK1 inhibitors have advanced into clinical trials, with some demonstrating promising anti-tumor activity.

This compound (WEE1 Inhibitor)

This compound has shown encouraging results as a monotherapy in heavily pretreated patients with platinum-resistant ovarian cancer (PROC), particularly in those with Cyclin E1-positive tumors.

Table 3: Clinical Efficacy of this compound Monotherapy in Platinum-Resistant Ovarian Cancer

TrialPatient PopulationDosing ScheduleOverall Response Rate (ORR)Median Duration of Response (DoR)
DENALI (Phase 2)Cyclin E1+ PROC (response-evaluable)400 mg QD (5 days on, 2 days off)34.9%~5.5 months (maturing)[27][28]
ZN-c3-001 (Phase 1)Cyclin E1+ PROC (intermittent schedule)≥ 300 mg total daily dose34.8%5.2 months[29][30]
MAMMOTH (Phase 2)Cyclin E1+ PROC400 mg (5 days on, 2 days off)31.3%4.2 months[29]

CHK1 Inhibitors

The clinical development of CHK1 inhibitors has been more challenging, with some agents demonstrating modest single-agent activity and dose-limiting toxicities. Combination strategies are being actively explored to enhance their therapeutic window.

Table 4: Clinical Efficacy of Select CHK1 Inhibitors

CompoundTrial PhasePatient PopulationKey Findings
Prexasertib Phase 1bSquamous Cell Carcinoma (SCC)ORR: 15% in anal SCC, 5% in head and neck SCC. Median PFS: 1.6-3.0 months.[16][20]
SRA737 (CCT245737) Phase 1/2 (in combination with gemcitabine)Advanced Solid TumorsORR: 10.8% overall; 25% in anogenital cancer. Well-tolerated with lower myelotoxicity.[11][18]
Phase 1 (monotherapy)Advanced CancerWell-tolerated but single-agent activity did not warrant further monotherapy development.[31]
GDC-0575 Phase 1 (in combination with gemcitabine)Refractory Solid TumorsFour confirmed partial responses. Hematological toxicities were frequent.[27]
Adavosertib (AZD1775) *Phase 2Recurrent Uterine Serous CarcinomaORR: 29.4%. Median PFS: 6.1 months. Median DoR: 9.0 months.[32]
Phase 2 (in combination with cisplatin)Metastatic Triple-Negative Breast CancerORR: 26%. Median PFS: 4.9 months.[33][34]
Phase 2 (in combination with carboplatin)Platinum-Resistant Ovarian CancerORR: 38%. Median PFS: 5.6 months.[29]

Note: Adavosertib is a WEE1 inhibitor, but its clinical data is included here for a broader context of cell cycle checkpoint inhibitors.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound and CHK1 inhibitors.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of the inhibitors on cancer cell lines and calculate the IC50 values.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.[1][6][11][35][36]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control. Incubate for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

Objective: To quantify the induction of apoptosis by measuring the activity of caspases 3 and 7.

Principle: The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases 3 and 7 to release aminoluciferin, a substrate for luciferase that generates a luminescent signal.[1][6][37][38][39]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the inhibitor as described for the MTT assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the luminescence signal to the number of cells (if necessary) and express the results as a fold-change in caspase activity compared to the vehicle-treated control.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

Objective: To determine the effect of the inhibitors on cell cycle distribution.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI is directly proportional to the DNA content of the cells. By analyzing the PI fluorescence of a cell population using flow cytometry, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).[4][8][12][24][40]

Protocol:

  • Cell Culture and Treatment: Culture cells to 60-70% confluency and treat with the inhibitor for the desired time (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate on ice for at least 30 minutes.

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet twice with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).

  • Incubation: Incubate at room temperature for 30 minutes in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of the inhibitors in a preclinical animal model.

Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The mice are then treated with the inhibitor, and tumor growth is monitored over time to assess the drug's efficacy.[22][24]

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups. Administer the inhibitor (e.g., by oral gavage or intraperitoneal injection) according to the desired dosing schedule. The control group receives the vehicle.

  • Efficacy Assessment: Continue to measure tumor volume and body weight regularly throughout the study.

  • Endpoint: The study can be terminated when tumors in the control group reach a maximum allowed size, or after a predetermined treatment period. At the end of the study, tumors can be excised for further analysis (e.g., Western blotting, immunohistochemistry).

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) as a percentage. Analyze survival data using Kaplan-Meier curves.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and CHK1 inhibitors, as well as a typical experimental workflow for their evaluation.

WEE1_Inhibition_Pathway cluster_cell_cycle Cell Cycle Progression cluster_regulation G2/M Checkpoint Regulation G2 G2 Phase M Mitosis G2->M Progression DNA_Damage DNA Damage WEE1 WEE1 Kinase DNA_Damage->WEE1 Activates CDK1_CyclinB CDK1/Cyclin B WEE1->CDK1_CyclinB Phosphorylates (Inhibits) pCDK1_CyclinB p-CDK1 (Inactive) CDK1_CyclinB->M Promotes Mitotic Entry This compound This compound This compound->WEE1 Inhibits

Caption: WEE1 Inhibition Pathway by this compound.

CHK1_Inhibition_Pathway cluster_cell_cycle Cell Cycle Progression cluster_regulation DNA Damage Response S_Phase S Phase G2_M G2/M Phase S_Phase->G2_M Progression Apoptosis Apoptosis DNA_Damage DNA Damage/ Replication Stress DNA_Damage->Apoptosis Leads to ATR ATR Kinase DNA_Damage->ATR Activates CHK1 CHK1 Kinase ATR->CHK1 Activates CDC25 CDC25 Phosphatase CHK1->CDC25 Inhibits CDKs CDK1/2 CDC25->CDKs Activates CDKs->G2_M Promotes Progression CHK1_Inhibitor CHK1 Inhibitor CHK1_Inhibitor->CHK1 Inhibits

Caption: CHK1 Inhibition Pathway.

Experimental_Workflow Start Hypothesis: Inhibitor targets cancer cells In_Vitro In Vitro Studies Start->In_Vitro Cell_Viability Cell Viability Assay (MTT) Determine IC50 In_Vitro->Cell_Viability Apoptosis_Assay Apoptosis Assay (Caspase-Glo) Quantify cell death In_Vitro->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (PI Staining) Assess cell cycle arrest In_Vitro->Cell_Cycle_Analysis Western_Blot Western Blot Confirm target engagement In_Vitro->Western_Blot In_Vivo In Vivo Studies Western_Blot->In_Vivo Xenograft_Model Tumor Xenograft Model Evaluate anti-tumor efficacy In_Vivo->Xenograft_Model Clinical_Trials Clinical Trials Xenograft_Model->Clinical_Trials Phase_I Phase I: Safety and Dosage Clinical_Trials->Phase_I Phase_II Phase II: Efficacy in specific cancers Phase_I->Phase_II Phase_III Phase III: Comparison to standard of care Phase_II->Phase_III End Drug Approval Phase_III->End

Caption: Drug Discovery and Development Workflow.

References

Validating RB1 Loss as a Sensitizing Biomarker to Azenosertib: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of azenosertib's performance in cancers with retinoblastoma 1 (RB1) loss, supported by experimental data. It also explores alternative therapeutic strategies for RB1-deficient tumors, offering an objective overview for researchers and drug development professionals.

This compound: Targeting the G2/M Checkpoint in RB1-Deficient Cancers

This compound (ZN-c3) is a selective and orally bioavailable inhibitor of WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint.[1][2] In cancers with a defective G1/S checkpoint, often due to mutations in genes like TP53, cells become heavily reliant on the WEE1-mediated G2/M checkpoint to repair DNA damage before entering mitosis.[1][3] Loss of the RB1 tumor suppressor, a key regulator of the G1/S transition, can lead to uncontrolled entry into the S phase, resulting in increased replication stress and DNA damage.[4][5] This heightened reliance on the G2/M checkpoint makes RB1-deficient cancer cells particularly vulnerable to WEE1 inhibition by this compound.

By inhibiting WEE1, this compound abrogates the G2/M checkpoint, forcing cells with unrepaired DNA damage to prematurely enter mitosis.[1][2] This leads to a process known as mitotic catastrophe, culminating in apoptosis (programmed cell death).[1][2] Preclinical studies have demonstrated that RB1 loss, especially in the context of concurrent TP53 mutations, sensitizes cancer cells to this compound.[4][5]

Preclinical Validation of RB1 Loss as a Predictive Biomarker for this compound Sensitivity

Experimental data from both in vitro cell line models and in vivo xenograft models have shown a significant increase in sensitivity to this compound in cancer cells with RB1 loss.

In Vitro Sensitivity of RB1-Deficient Cell Lines to this compound

Studies using small cell lung cancer (SCLC) and triple-negative breast cancer (TNBC) cell lines have demonstrated that concurrent loss of RB1 and TP53 significantly increases sensitivity to this compound compared to cells with only a TP53 mutation.[4][5] This is evidenced by a greater reduction in cell growth, as measured by the GRmax value.

Cell Line ModelGenetic BackgroundMedian GRmax (this compound)
SCLCTP53 mutant, RB1 wild-type-0.23
SCLCTP53 mutant, RB1 loss-0.81
TNBCTP53 mutant, RB1 wild-type0.01
TNBCTP53 mutant, RB1 loss-0.55

Table 1: In vitro sensitivity of SCLC and TNBC cell lines to this compound based on RB1 status. [4][5] A more negative GRmax value indicates greater growth inhibition.

Furthermore, knockdown of RB1 in RB1 wild-type cell lines sensitized them to this compound, while overexpression of RB1 in RB1-null cell lines led to desensitization, confirming the critical role of RB1 in mediating sensitivity to WEE1 inhibition.[4][5]

Cell LineGenetic ManipulationChange in this compound Sensitivity (GRmax)
DMS53 (SCLC)RB1 Knockdown-0.47 to -0.94
MDA-MB-231 (TNBC)RB1 Knockdown-0.02 to -0.5
NCI-H1048 (SCLC)RB1 Overexpression-0.81 to -0.45
MDA-MB-468 (TNBC)RB1 Overexpression-0.63 to -0.34

Table 2: Effect of RB1 manipulation on this compound sensitivity in SCLC and TNBC cell lines. [4][5]

In Vivo Antitumor Activity of this compound in RB1-Deficient Xenograft Models

The enhanced efficacy of this compound in RB1-deficient tumors has been confirmed in vivo using xenograft models. This compound demonstrated significantly greater tumor growth inhibition (TGI) in xenografts derived from cell lines with both TP53 and RB1 loss compared to those with TP53 mutation alone.[4][6]

Xenograft ModelGenetic BackgroundTumor Growth Inhibition (TGI) with this compound
NCI-H146 (SCLC)TP53 and RB1 loss90%
MDA-MB-468 (TNBC)TP53 and RB1 loss87%
DMS53 (SCLC)TP53 mutation alone49%
MDA-MB-231 (TNBC)TP53 mutation alone50%

Table 3: In vivo antitumor activity of this compound in SCLC and TNBC xenograft models. [4][6]

Downstream signaling analysis of these xenograft models revealed that this compound treatment led to a significant increase in markers of DNA damage (γH2AX) and apoptosis (cleaved-caspase 3) in RB1-deficient tumors, providing a mechanistic basis for the observed in vivo efficacy.[4][5]

Signaling Pathway of this compound in RB1-Deficient Cancer Cells

The following diagram illustrates the proposed signaling pathway through which this compound induces cell death in RB1-deficient cancer cells.

Azenosertib_Mechanism cluster_0 G1/S Checkpoint cluster_1 Replication Stress & DNA Damage cluster_2 G2/M Checkpoint cluster_3 Cell Fate RB1 RB1 E2F E2F RB1->E2F S_Phase S-Phase Entry E2F->S_Phase Rep_Stress Increased Replication Stress S_Phase->Rep_Stress RB1_loss RB1 Loss DNA_Damage DNA Damage (γH2AX ↑) Rep_Stress->DNA_Damage WEE1 WEE1 DNA_Damage->WEE1 Activates CDK1 CDK1 WEE1->CDK1 Mitosis Mitosis CDK1->Mitosis Mitotic_Catastrophe Mitotic Catastrophe Mitosis->Mitotic_Catastrophe This compound This compound This compound->WEE1 Apoptosis Apoptosis (Cleaved Caspase-3 ↑) Mitotic_Catastrophe->Apoptosis

Figure 1: this compound mechanism in RB1-deficient cells.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

RB1 Knockdown Using shRNA
  • Cell Seeding: Plate target cells (e.g., DMS53, MDA-MB-231) at a density that will result in 50-70% confluency on the day of transfection.

  • shRNA Transfection: Transfect cells with either a short hairpin RNA (shRNA) plasmid targeting RB1 (e.g., sequence: 5′-CGCATACTCCGGTTAGGACTGTTATGAA-3′) or a non-targeting control plasmid using a suitable transfection reagent.[2]

  • Selection: 48 hours post-transfection, begin selection with an appropriate antibiotic (e.g., puromycin at 2.5 µg/mL) to generate stable cell lines with RB1 knockdown.[2]

  • Validation: Confirm RB1 protein knockdown by Western blot analysis.

RB1 Overexpression
  • Plasmid Transfection: Transfect RB1-null cells (e.g., NCI-H1048, MDA-MB-468) with a plasmid encoding full-length human RB1 or an empty vector control using a lipid-based transfection reagent.[7][8]

  • Selection and Expansion: Select for stably transfected cells using an appropriate selection marker (e.g., G418). Expand positive clones.

  • Validation: Confirm RB1 protein overexpression by Western blot analysis.

Western Blotting for γH2AX and Cleaved Caspase-3
  • Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 4-15% Tris-Glycine gel and transfer to a PVDF membrane.[9][10]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[9]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against γH2AX (Ser139) and cleaved caspase-3 (Asp175).[10][11]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an ECL detection reagent and an imaging system.[9]

Xenograft Mouse Model
  • Cell Implantation: Subcutaneously inject 5-10 x 10^6 cancer cells (e.g., NCI-H146, MDA-MB-468) into the flank of immunodeficient mice.[4][12]

  • Tumor Growth: Monitor tumor growth until tumors reach a volume of 150-200 mm³.

  • Treatment: Randomize mice into treatment and control groups. Administer this compound (e.g., 60 mg/kg, orally, once daily) or vehicle control for the duration of the study.[4]

  • Tumor Measurement: Measure tumor volume and body weight regularly.

  • Endpoint Analysis: At the end of the study, euthanize mice and excise tumors for pharmacodynamic analysis (e.g., Western blotting for γH2AX and cleaved caspase-3).

Experimental Workflow for Validating RB1 as a Biomarker

The following diagram outlines the typical experimental workflow used to validate RB1 loss as a sensitizing biomarker for this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Lines Select Cancer Cell Lines (RB1+/+ and RB1-/-) Knockdown RB1 Knockdown (shRNA) Cell_Lines->Knockdown Overexpression RB1 Overexpression (Plasmid) Cell_Lines->Overexpression Azeno_Treatment_vitro Treat with this compound Knockdown->Azeno_Treatment_vitro Overexpression->Azeno_Treatment_vitro Cell_Viability Cell Viability Assay (GRmax) Azeno_Treatment_vitro->Cell_Viability WB_vitro Western Blot (γH2AX, Cleaved Caspase-3) Azeno_Treatment_vitro->WB_vitro TGI Measure Tumor Growth Inhibition (TGI) Xenograft Establish Xenograft Models (RB1+/+ and RB1-/-) Azeno_Treatment_vivo Treat with this compound Xenograft->Azeno_Treatment_vivo Azeno_Treatment_vivo->TGI WB_vivo Pharmacodynamic Analysis (Western Blot) Azeno_Treatment_vivo->WB_vivo

Figure 2: Workflow for RB1 biomarker validation.

Alternative Therapeutic Strategies for RB1-Deficient Cancers

The loss of RB1 creates specific vulnerabilities in cancer cells that can be exploited by other targeted therapies. Below is a comparison of this compound with other promising strategies for RB1-deficient cancers.

Therapeutic StrategyTargetPreclinical/Clinical Evidence in RB1-Deficient Cancers
This compound WEE1 KinasePreclinical: Significant growth inhibition in RB1-deficient SCLC and TNBC cell lines and xenografts.[4][5] Clinical: Currently in clinical trials for various solid tumors, with some trials enrolling patients based on biomarkers like Cyclin E1 overexpression, which can be associated with RB1 pathway dysregulation.[13]
PARP Inhibitors (e.g., Olaparib, Talazoparib)PARP1/2Preclinical: RB1-deficient osteosarcoma and lung adenocarcinoma cells show increased sensitivity to PARP inhibitors.[1][14] Clinical: FDA-approved for BRCA1/2-mutated cancers. Clinical trials are exploring their efficacy in other HRD-positive tumors, a state that can be induced by RB1 loss.[15][16]
Aurora Kinase Inhibitors (e.g., Alisertib, LY3295668)Aurora A/B KinasesPreclinical: Synthetic lethal interaction with RB1 loss in SCLC and other cancer models, leading to mitotic catastrophe.[3][17][18] Clinical: Alisertib has been evaluated in clinical trials for RB1-deficient tumors, showing modest activity.[19]
CHK1 Inhibitors (e.g., Prexasertib)CHK1Preclinical: RB1-deficient TNBC cells show increased sensitivity to CHK1 inhibitors.[20][21] Clinical: Have been investigated in clinical trials, but development has been challenged by toxicity.[22][23]

Table 4: Comparison of therapeutic strategies for RB1-deficient cancers.

Conclusion

The available preclinical data strongly support the validation of RB1 loss as a sensitizing biomarker to the WEE1 inhibitor this compound. The synthetic lethal interaction between RB1 deficiency and WEE1 inhibition provides a clear mechanistic rationale for the enhanced efficacy observed in RB1-deficient cancer models. While this compound shows significant promise, other targeted therapies, such as PARP inhibitors and Aurora kinase inhibitors, also exploit the vulnerabilities created by RB1 loss and represent potential alternative or combination treatment strategies. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in patients with RB1-deficient tumors and to compare its efficacy against other targeted agents in this patient population.

References

Azenosertib Demonstrates Significant Efficacy in PARP Inhibitor-Resistant Cancers, Offering a New Strategy to Overcome Treatment Resistance

Author: BenchChem Technical Support Team. Date: November 2025

New York, NY – November 7, 2025 – The novel WEE1 inhibitor azenosertib is showing considerable promise in treating patients with PARP (poly-ADP ribose polymerase) inhibitor-resistant cancers, particularly in ovarian cancer, according to a comprehensive review of recent clinical trial data. Both as a monotherapy and in combination with PARP inhibitors, this compound has demonstrated the ability to overcome resistance, a major challenge in cancer therapy. This development offers a new therapeutic avenue for patients who have exhausted other treatment options.

PARP inhibitors have revolutionized the treatment of cancers with deficiencies in the homologous recombination repair (HRR) pathway, such as those with BRCA1/2 mutations. However, many patients eventually develop resistance to these drugs, necessitating new therapeutic strategies. This compound, by targeting the WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint, introduces a synthetic lethal interaction in cancer cells, particularly in those already under replicative stress from PARP inhibition or inherent genomic instability.

Clinical Efficacy of this compound in PARP Inhibitor-Resistant Ovarian Cancer

Recent clinical trials have provided compelling evidence for the efficacy of this compound in heavily pretreated patients with platinum-resistant and PARP inhibitor-resistant ovarian cancer. The data highlights the drug's potential both as a standalone treatment and in combination with other agents.

This compound Monotherapy

Clinical data from the DENALI and MAMMOTH trials have underscored the potential of this compound as a monotherapy. In the Phase 2 DENALI trial (Part 1b), single-agent this compound demonstrated a significant overall response rate (ORR) of 34.9% in response-evaluable patients with Cyclin E1-positive, platinum-resistant ovarian cancer.[1][2] The median duration of response (mDOR) in this patient population was approximately 5.5 months.[1][2] The MAMMOTH study also showed an ORR of 31.3% in Cyclin E1+ patients treated with this compound monotherapy who were refractory to PARP inhibitors.

Combination Therapy

The combination of a WEE1 inhibitor with a PARP inhibitor is a rational approach to overcoming resistance. Preclinical models have shown that this combination enhances antitumor activity by inducing unsustainable levels of replication stress.[3] The Phase 2 EFFORT trial evaluated the efficacy of the WEE1 inhibitor adavosertib, both alone and in combination with the PARP inhibitor olaparib, in patients with PARP inhibitor-resistant ovarian cancer. The combination arm showed an ORR of 29% and a clinical benefit rate (CBR) of 89%.[3][4] While the combination of this compound with the PARP inhibitor niraparib was explored in the MAMMOTH trial, efficacious exposures of this compound were not reached in the combination arms, and further development of this specific combination is not being pursued.[5]

Comparison with Other Treatment Strategies

This compound and other WEE1 inhibitors represent a novel approach to tackling PARP inhibitor resistance. Other strategies being explored include combinations of PARP inhibitors with immunotherapy or anti-angiogenic agents. For instance, the combination of olaparib with the anti-angiogenic agent cediranib has shown activity in platinum-sensitive recurrent ovarian cancer. Combinations with immune checkpoint inhibitors like durvalumab are also under investigation.[6] However, this compound's mechanism of directly targeting cell cycle regulation in the context of DNA damage provides a distinct and promising alternative.

Quantitative Data Summary

The following tables summarize the key efficacy data from recent clinical trials of this compound and a comparative WEE1 inhibitor, adavosertib.

Table 1: Efficacy of this compound Monotherapy in Platinum-Resistant/PARP Inhibitor-Resistant Ovarian Cancer

Trial NamePatient PopulationTreatmentOverall Response Rate (ORR)Median Duration of Response (mDOR)
DENALI (Part 1b) Cyclin E1+ Platinum-Resistant Ovarian Cancer (Response-Evaluable)This compound Monotherapy34.9%[1][2]~5.5 months[1][2]
DENALI (Part 1b) Cyclin E1+ Platinum-Resistant Ovarian Cancer (Intent-to-Treat)This compound Monotherapy31.3%[1][2]~5.5 months[2]
MAMMOTH Cyclin E1+ PARPi-Refractory Ovarian CancerThis compound Monotherapy (400mg)31.3%4.2 months
ZN-c3-001 Cyclin E1+ Platinum-Resistant Ovarian Cancer (Intermittent Dosing)This compound Monotherapy34.8%[7]5.2 months[7]

Table 2: Efficacy of Adavosertib in PARP Inhibitor-Resistant Ovarian Cancer (EFFORT Trial)

Treatment ArmOverall Response Rate (ORR)Clinical Benefit Rate (CBR)Median Duration of Response (mDOR)Median Progression-Free Survival (PFS)
Adavosertib Monotherapy 23%[3][4]63%[3][4]5.5 months[4]5.5 months[4]
Adavosertib + Olaparib 29%[3][4]89%[3][4]6.4 months[4]6.8 months[4]

Experimental Protocols

The preclinical and clinical findings supporting the efficacy of this compound are based on a range of established experimental methodologies.

Generation of PARP Inhibitor-Resistant Cell Lines

A common method to model PARP inhibitor resistance in the laboratory is through the long-term, continuous exposure of cancer cell lines to increasing concentrations of a PARP inhibitor, such as olaparib.[8] This process selects for cells that have developed mechanisms to survive and proliferate in the presence of the drug. Another approach involves the genetic modification of cells, for instance, by knocking out or knocking down key genes involved in DNA repair pathways to induce de novo resistance.[9]

In Vitro Synergy Assays

To assess the synergistic effect of combining a WEE1 inhibitor like this compound with a PARP inhibitor, researchers typically employ several in vitro assays:

  • Cell Viability Assays: Assays such as the WST-1 or MTT assay are used to measure the metabolic activity of cells, which is an indicator of cell viability and proliferation. Cancer cell lines are treated with the WEE1 inhibitor alone, the PARP inhibitor alone, and the combination of both at various concentrations. A synergistic effect is determined if the combination treatment results in a greater reduction in cell viability than the additive effect of the individual drugs.[10]

  • Cytotoxicity Assays: These assays measure the number of dead cells following treatment. Similar to viability assays, an increase in cytotoxicity with the combination therapy compared to single agents indicates a synergistic interaction.[10]

  • Flow Cytometry for Cell Cycle Analysis: This technique is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M). Treatment with a WEE1 inhibitor is expected to cause cells to bypass the G2/M checkpoint and enter mitosis prematurely, especially in the presence of DNA damage induced by a PARP inhibitor. This can be observed as a shift in the cell cycle profile.[10]

Visualizing the Mechanism of Action and Experimental Workflow

To better understand the underlying biology and experimental design, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

DNA_Damage_Response cluster_0 DNA Damage cluster_1 PARP Inhibition cluster_2 Cell Cycle Control & WEE1 Inhibition DNA_Damage DNA Single-Strand Break PARP PARP DNA_Damage->PARP Activates Replication_Fork_Collapse Replication Fork Collapse (Double-Strand Break) PARP->Replication_Fork_Collapse Repair Blocked PARPi PARP Inhibitor PARPi->PARP Inhibits G2_Phase G2 Phase Replication_Fork_Collapse->G2_Phase Induces G2 Arrest (via ATM/ATR) Mitotic_Catastrophe Mitotic Catastrophe (Cell Death) M_Phase Mitosis G2_Phase->M_Phase Cell Cycle Progression M_Phase->Mitotic_Catastrophe Premature Entry with DNA Damage WEE1 WEE1 Kinase CDK1 CDK1 WEE1->CDK1 Inhibits (Phosphorylation) CDK1->M_Phase Promotes This compound This compound This compound->WEE1 Inhibits

Caption: this compound and PARP inhibitor synthetic lethality pathway.

Experimental_Workflow cluster_0 Model Generation cluster_1 In Vitro Efficacy Testing Start Start with Cancer Cell Line Exposure Continuous Exposure to PARP Inhibitor Start->Exposure Resistance PARP Inhibitor-Resistant Cell Line Exposure->Resistance Treatment Treat Cells with: - this compound - PARP Inhibitor - Combination Resistance->Treatment Viability Cell Viability Assay (e.g., WST-1) Treatment->Viability Cytotoxicity Cytotoxicity Assay Treatment->Cytotoxicity Cell_Cycle Flow Cytometry (Cell Cycle Analysis) Treatment->Cell_Cycle Analysis Data Analysis: Assess Synergy Viability->Analysis Cytotoxicity->Analysis Cell_Cycle->Analysis

Caption: Workflow for evaluating this compound in PARPi-resistant models.

References

Navigating Platinum Resistance: A Comparative Analysis of Azenosertib and Platinum Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of ovarian cancer treatment, resistance to platinum-based chemotherapy remains a critical challenge. This guide provides researchers, scientists, and drug development professionals with a comparative overview of the WEE1 inhibitor Azenosertib (ZN-c3) and traditional platinum chemotherapy, focusing on the context of cross-resistance. Drawing upon available preclinical and clinical data, we explore the potential of this compound to overcome mechanisms of platinum resistance.

Executive Summary

Performance Data: this compound vs. Platinum Chemotherapy

The following tables summarize key preclinical and clinical data, offering a comparative perspective on the efficacy of this compound and platinum agents.

Table 1: Preclinical Activity of Cisplatin in Ovarian Cancer Cell Lines

Cell LinePlatinum Sensitivity StatusCisplatin IC50
A2780Sensitive1.5 µM[1]
A2780-DDPResistant7.5 µM[1]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition of in vitro cell growth.

Table 2: Clinical Activity of this compound in Platinum-Resistant Ovarian Cancer (PROC)

Clinical TrialTreatmentPatient PopulationObjective Response Rate (ORR)
DENALI (Part 1b)This compound MonotherapyHeavily pretreated, Cyclin E1-positive PROC34.9%[2]
Phase 1b CombinationThis compound + PaclitaxelPlatinum-Resistant/Refractory Ovarian Cancer50.0%[3]
Phase 1b CombinationThis compound + CarboplatinPlatinum-Resistant/Refractory Ovarian Cancer35.7%[3]

Preclinical studies have consistently demonstrated a synergistic anti-tumor effect when this compound is combined with platinum agents in ovarian cancer models, particularly in those with Cyclin E1 overexpression.[4] This suggests that this compound may lower the threshold for platinum-induced cell death in resistant tumors.

Signaling Pathways and Mechanism of Action

Platinum-based chemotherapy, such as cisplatin and carboplatin, functions by creating DNA adducts, leading to intra- and inter-strand crosslinks. This damage, if not adequately repaired, triggers apoptosis. However, cancer cells can develop resistance through various mechanisms, including increased DNA repair capacity, reduced drug accumulation, and inactivation of apoptotic pathways.

This compound targets a distinct pathway. As a WEE1 inhibitor, it abrogates the G2/M checkpoint, a critical control point that allows cells to repair DNA damage before entering mitosis. By inhibiting WEE1, this compound forces cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and cell death. This mechanism is particularly effective in cancer cells with a deficient G1 checkpoint (often due to p53 mutations), which are highly reliant on the G2/M checkpoint for survival.

Signaling_Pathway Comparative Signaling Pathways of Platinum Chemotherapy and this compound cluster_0 Platinum Chemotherapy cluster_1 This compound (WEE1 Inhibition) cluster_2 Combined Effect in Platinum Resistance Platinum_Agent Platinum Agent (e.g., Cisplatin) DNA_Adducts DNA Adducts & Crosslinks Platinum_Agent->DNA_Adducts DDR_Activation DNA Damage Response (ATM/ATR Activation) DNA_Adducts->DDR_Activation G2_M_Arrest G2/M Checkpoint Arrest (WEE1 Dependent) DDR_Activation->G2_M_Arrest Apoptosis_Platinum Apoptosis DDR_Activation->Apoptosis_Platinum Overwhelming Damage DNA_Repair Successful DNA Repair G2_M_Arrest->DNA_Repair Cell_Survival Cell Survival & Resistance DNA_Repair->Cell_Survival This compound This compound (ZN-c3) WEE1 WEE1 Kinase This compound->WEE1 CDK1 CDK1 (Inactive) WEE1->CDK1 Inhibits CDK1_Active CDK1 (Active) Mitotic_Entry Premature Mitotic Entry CDK1_Active->Mitotic_Entry Mitotic_Catastrophe Mitotic Catastrophe Mitotic_Entry->Mitotic_Catastrophe Platinum_Resistant_Cell Platinum-Resistant Ovarian Cancer Cell Enhanced_DNA_Repair Enhanced DNA Repair Capacity Platinum_Resistant_Cell->Enhanced_DNA_Repair Blocked_Repair Blocked DNA Repair Checkpoint Platinum_Agent_Resistant Platinum Agent Platinum_Agent_Resistant->Platinum_Resistant_Cell Azenosertib_Resistant This compound Azenosertib_Resistant->Blocked_Repair Synergistic_Apoptosis Synergistic Apoptosis Blocked_Repair->Synergistic_Apoptosis

Caption: Signaling pathways of platinum chemotherapy and this compound.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is a representative method for determining the cytotoxic effects of this compound and platinum chemotherapy on ovarian cancer cell lines.

  • Cell Seeding: Plate ovarian cancer cells (e.g., A2780, A2780-DDP) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound or cisplatin for 72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the drug concentration.

Experimental_Workflow Experimental Workflow for Assessing Drug Synergy Cell_Culture Culture Platinum-Sensitive & Resistant Ovarian Cancer Cells Seeding Seed Cells into 96-well Plates Cell_Culture->Seeding Drug_Treatment Treat with this compound, Platinum Agent, or Combination Seeding->Drug_Treatment Incubation Incubate for 72 hours Drug_Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Analysis Calculate IC50 Values and Combination Index (CI) Viability_Assay->Data_Analysis Conclusion Determine Synergy, Antagonism, or Additivity Data_Analysis->Conclusion

Caption: Workflow for evaluating this compound and platinum synergy.

Conclusion

The available evidence strongly suggests that this compound and platinum chemotherapy do not exhibit cross-resistance. In fact, this compound shows significant promise in overcoming platinum resistance in ovarian cancer. Its distinct mechanism of action, targeting the WEE1-mediated G2/M checkpoint, provides a rational basis for its efficacy in tumors that have developed resistance to DNA-damaging agents. The synergistic effects observed in preclinical models and the encouraging clinical activity in platinum-resistant patient populations underscore the potential of this compound as a valuable therapeutic strategy in this challenging setting. Further preclinical studies providing direct comparative IC50 data in isogenic platinum-sensitive and -resistant cell lines would be invaluable to further solidify these findings.

References

Azenosertib On-Target Activity: A Comparative Kinase Profiling Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the on-target activity of Azenosertib, a potent and selective WEE1 kinase inhibitor, with other alternatives. The information presented is supported by experimental data to aid in the evaluation of this compound for research and development purposes.

Introduction to this compound and WEE1 Inhibition

This compound (ZN-c3) is a novel, orally bioavailable small molecule inhibitor of WEE1 kinase.[1][2] WEE1 is a critical regulator of the G2/M and S-phase cell cycle checkpoints, preventing entry into mitosis in the presence of DNA damage to allow for repair.[1][2] In many cancer cells, particularly those with a defective p53-dependent G1 checkpoint, reliance on the WEE1-mediated G2/M checkpoint is heightened.[1] Inhibition of WEE1 by this compound abrogates this checkpoint, forcing cells with unrepaired DNA damage to prematurely enter mitosis, leading to mitotic catastrophe and subsequent apoptosis.[1][2] This mechanism provides a promising therapeutic window for treating various solid tumors.

Kinase Profiling: this compound's Selectivity

The on-target activity and selectivity of this compound have been characterized through extensive kinase profiling. In a comprehensive screen against a panel of 476 kinases, this compound demonstrated high selectivity for WEE1.[1]

Comparative Kinase Inhibition

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against WEE1 and a key off-target kinase, Polo-like kinase 1 (PLK1), in comparison to another well-characterized WEE1 inhibitor, Adavosertib (AZD1775).

CompoundTarget KinaseIC50 (nmol/L)Off-Target Kinase (PLK1) IC50 (nmol/L)Selectivity (PLK1/WEE1)
This compound WEE13.8[1]227[1]~60-fold
Adavosertib (AZD1775) WEE15.2[3][4][5]Not explicitly stated in the same panelNot available from direct comparison

Table 1: Comparison of in vitro kinase inhibitory potency of this compound and Adavosertib.

These data highlight that this compound is a highly potent WEE1 inhibitor.[1] Notably, it exhibits approximately 60-fold greater selectivity for WEE1 over PLK1.[1] Inhibition of PLK1 can be associated with toxicities, suggesting that this compound's selectivity may offer a more favorable safety profile.[1]

On-Target Cellular Activity of this compound

The on-target activity of this compound in a cellular context is confirmed by its effects on key downstream signaling molecules in the WEE1 pathway.

Key Pharmacodynamic Markers
MarkerBiological RoleEffect of this compound
Phospho-CDK1 (Tyr15) Inactivated form of CDK1, phosphorylated by WEE1 to halt cell cycle progression.Dose-dependent reduction, indicating WEE1 inhibition and cell cycle progression.[1]
γH2AX A marker of DNA double-strand breaks and DNA damage.Increase, indicating accumulation of DNA damage as cells are forced into mitosis.[1]
Phospho-CHK1 (Ser345) A key transducer kinase in the DNA damage response pathway.This compound treatment can lead to changes in pCHK1 levels, reflecting the disruption of the DNA damage response.

Table 2: Cellular pharmacodynamic markers of this compound on-target activity.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the WEE1 signaling pathway and a typical experimental workflow for assessing this compound's on-target activity.

WEE1_Signaling_Pathway WEE1 Signaling Pathway cluster_G2_Phase G2 Phase cluster_Mitosis Mitosis DNA_Damage DNA Damage ATR_ATM ATR/ATM Activation DNA_Damage->ATR_ATM CHK1 CHK1 Activation ATR_ATM->CHK1 WEE1 WEE1 CHK1->WEE1 CDK1_CyclinB CDK1/Cyclin B (Inactive) pCDK1_CyclinB p-CDK1 (Tyr15)/Cyclin B (Inactive) WEE1->pCDK1_CyclinB Phosphorylation (Inhibition) Mitotic_Entry Mitotic Entry CDK1_CyclinB->Mitotic_Entry Dephosphorylation (Activation) pCDK1_CyclinB->Mitotic_Entry Progression Blocked This compound This compound This compound->WEE1 Inhibition

WEE1 Signaling Pathway and the Mechanism of this compound Action.

Experimental_Workflow Workflow for Assessing this compound On-Target Activity cluster_in_vitro In Vitro Kinase Assay cluster_cellular Cellular Assays cluster_analysis Data Analysis Kinase_Profiling Kinase Panel Screen (e.g., 476 kinases) IC50_Determination IC50 Determination for WEE1 and Off-Target Kinases Kinase_Profiling->IC50_Determination Comparison Comparison with Alternative Inhibitors IC50_Determination->Comparison Cell_Culture Cancer Cell Line Culture Azenosertib_Treatment Treatment with this compound (Dose-Response) Cell_Culture->Azenosertib_Treatment Western_Blot Western Blot for p-CDK1 (Tyr15) & p-CHK1 Azenosertib_Treatment->Western_Blot IF_Assay Immunofluorescence for γH2AX Foci Azenosertib_Treatment->IF_Assay Quantification Quantification of Protein Levels and Foci Formation Western_Blot->Quantification IF_Assay->Quantification Quantification->Comparison

Experimental Workflow for this compound On-Target Activity Assessment.

Experimental Protocols

Kinase Selectivity Profiling (Representative)

Principle: To determine the inhibitory activity of this compound against a broad panel of kinases, an in vitro competition binding assay or a direct kinase activity assay is employed. The KiNativ™ platform, for instance, utilizes ATP/ADP-acyl phosphate probes that covalently label conserved lysine residues in the ATP binding site of active kinases.[6][7][8][9][10]

Methodology:

  • Lysate Preparation: Prepare lysates from a relevant cell line (e.g., HEK293) to obtain a source of native kinases.

  • Inhibitor Incubation: Incubate the cell lysate with varying concentrations of this compound or a vehicle control.

  • Probe Labeling: Add a biotinylated ATP/ADP acyl phosphate probe to the lysate. The probe will covalently bind to the active site of kinases that are not occupied by the inhibitor.

  • Enrichment: Lyse the cells and digest the proteins into peptides. Biotinylated peptides (from active kinases) are then enriched using streptavidin beads.

  • Mass Spectrometry: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the probe-labeled peptides.

  • Data Analysis: The reduction in the signal of a specific kinase peptide in the presence of this compound compared to the control is used to determine the percent inhibition and subsequently calculate the IC50 value.

Western Blot for Phospho-CDK1 (Tyr15) and Phospho-CHK1 (Ser345)

Principle: Western blotting is used to detect and quantify the levels of specific phosphorylated proteins in cell lysates, providing a measure of on-target engagement.

Methodology:

  • Cell Culture and Treatment: Plate cancer cells (e.g., A-427 lung cancer cells) and allow them to adhere.[1] Treat the cells with increasing concentrations of this compound (e.g., 0.1, 0.3, and 1 µmol/L) or DMSO as a control for a specified time (e.g., 16 hours).[1]

  • Lysate Preparation: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-CDK1 (Tyr15) and phospho-CHK1 (Ser345). A loading control antibody (e.g., β-actin) should also be used.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensities and normalize the levels of the phosphorylated proteins to the loading control.

Immunofluorescence for γH2AX Foci

Principle: Immunofluorescence microscopy is used to visualize and quantify the formation of γH2AX foci in the nucleus, which are indicative of DNA double-strand breaks.

Methodology:

  • Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound or a control as described above.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.[11][12]

  • Blocking: Block the cells with a blocking buffer (e.g., 1% BSA in PBST) to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX.

  • Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Acquire images using a fluorescence or confocal microscope.

  • Analysis: Quantify the number of γH2AX foci per nucleus using image analysis software.

Conclusion

The available data robustly confirms the on-target activity of this compound as a potent and highly selective WEE1 kinase inhibitor. Kinase profiling demonstrates its superior selectivity over other kinases, such as PLK1, when compared to other WEE1 inhibitors. Cellular assays corroborate these findings, showing a clear dose-dependent engagement of the WEE1 pathway, leading to the expected downstream consequences of increased DNA damage and cell cycle disruption. These characteristics position this compound as a promising candidate for further investigation in oncology research and clinical development.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Azenosertib

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory and Drug Development Professionals

As a potent and selective WEE1 kinase inhibitor, Azenosertib is a cornerstone of progressive cancer research.[1] Ensuring its proper handling and disposal is not only a matter of regulatory compliance but also a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with best practices for hazardous chemical waste management in a research environment.

Hazard Profile of this compound

This compound is classified with specific hazards that necessitate careful handling during disposal.[2] The following table summarizes its hazard classification according to the Globally Harmonized System (GHS), as detailed in its Safety Data Sheet (SDS).

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation

Data sourced from the this compound Safety Data Sheet.[2]

Step-by-Step Disposal Protocol for this compound

The guiding principle for the disposal of this compound, as stated in its SDS, is to "Dispose of contents/container to in accordance with local regulation" (P501).[2] This protocol provides a general framework that should be adapted to comply with the specific requirements of your institution and local hazardous waste regulations.

1. Personal Protective Equipment (PPE): Before beginning any disposal procedures, ensure appropriate PPE is worn to mitigate exposure risks. This includes:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.[2]

  • Lab Coat: A standard laboratory coat to protect from skin contact.[2]

2. Waste Segregation and Collection:

  • Solid Waste:

    • Unused or expired this compound powder should be collected in a designated hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste program.

    • Contaminated materials such as weigh boats, pipette tips, and gloves should be collected in a separate, clearly labeled hazardous waste container for solid chemical waste.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a designated, leak-proof hazardous waste container for liquid chemical waste.

    • Ensure the container is compatible with the solvents used.

    • Do not pour this compound solutions down the drain.

3. Waste Container Labeling:

  • All hazardous waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The specific hazards (e.g., "Toxic," "Irritant").

    • The accumulation start date.

    • The name of the principal investigator or laboratory contact.

4. Storage of Hazardous Waste:

  • Store hazardous waste containers in a designated, secure area away from general laboratory traffic.

  • Ensure the storage area is well-ventilated.

  • Secondary containment (e.g., a larger, chemically resistant bin) is recommended to contain any potential leaks.

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Follow all institutional procedures for waste manifest documentation.

Visualizing the this compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials in a laboratory setting.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Unused Powder, Contaminated Labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (this compound Solutions) waste_type->liquid_waste Liquid solid_container Collect in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container label_waste Label Container Correctly ('Hazardous Waste', 'this compound', Hazards) solid_container->label_waste liquid_container->label_waste store_waste Store in Designated Secure Area label_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: this compound Disposal Decision Workflow.

Experimental Protocol: Decontamination of an this compound Spill

In the event of an accidental spill of this compound powder or solution, immediate and appropriate cleanup is essential to prevent exposure and contamination.

Materials:

  • This compound Spill Kit containing:

    • Absorbent pads or materials (e.g., vermiculite)

    • Two pairs of chemically resistant gloves

    • Safety goggles

    • Disposable lab coat or gown

    • Forceps or tongs

    • Hazardous waste disposal bags or container

    • Decontaminating solution (e.g., 70% ethanol, followed by soap and water)

    • Warning signs

Procedure:

  • Evacuate and Secure the Area:

    • Immediately alert others in the vicinity of the spill.

    • Restrict access to the spill area and post warning signs.

  • Don PPE:

    • Put on all required PPE from the spill kit, including double gloving.

  • Contain the Spill:

    • For liquid spills, carefully place absorbent pads around the perimeter of the spill to prevent it from spreading. Then, cover the spill with absorbent material, working from the outside in.

    • For solid spills, gently cover the powder with absorbent pads dampened with a decontaminating solution to avoid creating dust.

  • Clean the Spill:

    • Using forceps, carefully collect all absorbent materials and any broken glass into a designated hazardous waste bag or container.

    • Clean the spill area with a decontaminating solution (e.g., 70% ethanol), followed by a thorough wash with soap and water.

  • Dispose of Contaminated Materials:

    • Seal the hazardous waste bag/container.

    • Label it clearly as "Hazardous Waste: this compound Spill Debris."

    • Dispose of the waste through your institution's EHS department.

  • Decontaminate and Doff PPE:

    • Remove the outer pair of gloves and dispose of them as hazardous waste.

    • Remove the lab coat and goggles.

    • Remove the inner pair of gloves and dispose of them.

    • Wash hands thoroughly with soap and water.

  • Report the Incident:

    • Report the spill to your laboratory supervisor and EHS department, following your institution's incident reporting procedures.

By adhering to these guidelines, researchers can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally conscious laboratory environment. Always prioritize safety and consult your institution's specific protocols.

References

Essential Safety and Handling Guide for Azenosertib (ZN-c3)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Azenosertib. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound (also known as ZN-c3) is a potent Wee1 inhibitor. The primary routes of occupational exposure are inhalation, ingestion, and skin or eye contact. Based on available safety data, this compound is classified with the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1]

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure to wash hands thoroughly after handling.[1]
Eye & Face Protection Safety glasses with side shields or gogglesMust be worn to prevent eye contact. A face shield may be required for operations with a higher risk of splashing.[1]
Skin & Body Protection Laboratory coatA standard lab coat should be worn to prevent skin contact.[1]
Respiratory Protection Not generally required for small quantitiesUse in a well-ventilated area. If handling large quantities or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary.

Safe Handling and Operational Protocol

Follow these step-by-step instructions for the safe handling of this compound in a laboratory setting.

2.1. Preparation and Engineering Controls:

  • Ensure the work area is clean and uncluttered.

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form or preparing solutions.

  • Have an emergency eyewash station and safety shower readily accessible.

2.2. Handling the Compound:

  • Don the appropriate PPE as outlined in the table above.

  • When weighing the solid compound, do so carefully to avoid generating dust.

  • If preparing a solution, add the solvent to the this compound powder slowly to prevent splashing.

  • Avoid eating, drinking, or smoking in the area where this compound is handled.[1]

2.3. Accidental Exposure Response:

  • If on Skin: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1]

  • If in Eyes: Rinse cautiously with water for several minutes.[1] If present, remove contact lenses and continue rinsing.[1] Seek medical attention.

  • If Swallowed: Rinse mouth with water.[1] Do not induce vomiting. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste this compound: Dispose of unused or expired this compound as hazardous chemical waste.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be collected in a designated, sealed hazardous waste container.

  • Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[1] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

Safe Handling Workflow

The following diagram illustrates the logical steps for safely handling this compound.

Azenosertib_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response A Review Safety Data Sheet (SDS) B Verify availability of emergency equipment (eyewash, safety shower) A->B C Don appropriate Personal Protective Equipment (PPE) B->C D Work in a well-ventilated area (e.g., chemical fume hood) C->D E Handle this compound carefully to avoid dust/aerosols D->E F Prepare solutions by adding solvent to powder E->F G Decontaminate work surfaces F->G H Dispose of waste in designated hazardous waste containers G->H I Remove PPE and wash hands thoroughly H->I J In case of exposure, follow first aid procedures and seek medical attention

Caption: A flowchart outlining the key steps for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azenosertib
Reactant of Route 2
Reactant of Route 2
Azenosertib

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.